molecular formula C19H14Cl2F2N4O2 B11935679 OICR-8268

OICR-8268

Número de catálogo: B11935679
Peso molecular: 439.2 g/mol
Clave InChI: IPDMIUDPUBUHSU-INIZCTEOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

OICR-8268 is a useful research compound. Its molecular formula is C19H14Cl2F2N4O2 and its molecular weight is 439.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C19H14Cl2F2N4O2

Peso molecular

439.2 g/mol

Nombre IUPAC

N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-5-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C19H14Cl2F2N4O2/c20-10-2-3-11(15(23)6-10)18-12(8-25-27-18)19(29)26-16(7-17(24)28)9-1-4-14(22)13(21)5-9/h1-6,8,16H,7H2,(H2,24,28)(H,25,27)(H,26,29)/t16-/m0/s1

Clave InChI

IPDMIUDPUBUHSU-INIZCTEOSA-N

SMILES isomérico

C1=CC(=C(C=C1[C@H](CC(=O)N)NC(=O)C2=C(NN=C2)C3=C(C=C(C=C3)Cl)F)Cl)F

SMILES canónico

C1=CC(=C(C=C1C(CC(=O)N)NC(=O)C2=C(NN=C2)C3=C(C=C(C=C3)Cl)F)Cl)F

Origen del producto

United States

Foundational & Exploratory

OICR-8268: A Technical Guide to its Mechanism of Action as a DCAF1 Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

OICR-8268 is a potent and reversible small molecule ligand that directly engages the DDB1 and CUL4 associated factor 1 (DCAF1), a substrate receptor for the CRL4DCAF1 E3 ubiquitin ligase complex. By binding to the WD40 repeat (WDR) domain of DCAF1, this compound serves as a critical tool for elucidating the biological functions of this E3 ligase and for the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs). This document provides an in-depth overview of the mechanism of action of this compound, supported by quantitative binding data, detailed experimental methodologies, and a visualization of the associated signaling pathway.

Core Mechanism of Action

This compound functions by directly binding to the WDR domain of DCAF1.[1] DCAF1 is a crucial component of the Cullin-RING E3 ubiquitin ligase machinery, specifically the CRL4DCAF1 complex. This complex is responsible for recognizing specific protein substrates and tagging them with ubiquitin for subsequent degradation by the proteasome. The binding of this compound to DCAF1 can modulate the activity of this E3 ligase complex, making it a valuable chemical probe for studying DCAF1-mediated protein degradation.[2]

The primary significance of this compound lies in its potential as a building block for PROTACs. A PROTAC is a heterobifunctional molecule with two key components: one that binds to a target protein of interest and another that recruits an E3 ligase. By functionalizing this compound with a ligand for a specific target protein, it is possible to create a PROTAC that hijacks the CRL4DCAF1 complex to induce the degradation of that target.

Quantitative Binding and Cellular Engagement Data

The interaction of this compound with DCAF1 has been characterized using various biophysical and cellular assays, yielding the following quantitative data:

ParameterValueMethod
Binding Affinity (KD) 38 nMSurface Plasmon Resonance (SPR)
278 nMIsothermal Titration Calorimetry (ITC)
Cellular Target Engagement (EC50) 10 µMCellular Thermal Shift Assay (CETSA)

Signaling Pathway

This compound modulates the ubiquitin-proteasome system by interacting with the CRL4DCAF1 E3 ligase complex. The following diagram illustrates the canonical ubiquitination pathway involving this complex.

CRL4_DCAF1_Pathway cluster_E3_Ligase CRL4-DCAF1 E3 Ligase Complex CUL4A CUL4A DDB1 DDB1 CUL4A->DDB1 RBX1 RBX1 CUL4A->RBX1 DCAF1 DCAF1 (Substrate Receptor) DDB1->DCAF1 E2 E2 (Ub-conjugating enzyme) RBX1->E2 Substrate Target Protein (Substrate) DCAF1->Substrate Recognizes OICR_8268 This compound OICR_8268->DCAF1 Binds to WDR Domain Proteasome 26S Proteasome Substrate->Proteasome Targets for Degradation Ub Ubiquitin Ub->E2 Transfers to E1 E1 (Ub-activating enzyme) E1->Ub Activates E2->Substrate Ubiquitinates Degraded_Substrate Degraded Peptides Proteasome->Degraded_Substrate Degrades

References

The Structural Basis of OICR-8268 Engagement with DCAF1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure of the human D-box and WD40 repeat domain-containing protein 1 (DCAF1) in complex with the potent ligand OICR-8268. DCAF1 is a critical substrate receptor for the Cullin-RING E3 ubiquitin ligase machinery, playing a pivotal role in protein homeostasis and cellular regulation. Its emergence as a therapeutic target for hijacking by Proteolysis Targeting Chimeras (PROTACs) and for the development of inhibitors has placed a high premium on understanding its molecular interactions. This document summarizes the key structural and biophysical data, details the experimental methodologies used for its characterization, and visualizes the broader signaling context of DCAF1.

Quantitative Biophysical and Crystallographic Data

The interaction between this compound and the WD40 repeat (WDR) domain of DCAF1 has been characterized by multiple biophysical techniques, confirming high-affinity binding. The crystal structure of the complex (PDB ID: 8F8E) provides atomic-level insights into this interaction.[1]

Table 1: Biophysical Binding Data for this compound with DCAF1 WDR Domain
Assay TypeParameterValueReference
Surface Plasmon Resonance (SPR)KD38 ± 1.5 nM[1][2][3]
Isothermal Titration Calorimetry (ITC)KD216 ± 76 nM[3]
Cellular Thermal Shift Assay (CETSA)EC5010 µM[1][3]
Table 2: Crystallographic Data for the DCAF1-OICR-8268 Complex (PDB: 8F8E)
ParameterValueReference
Resolution1.55 Å[1]
R-Value Free0.209[1]
R-Value Work0.181[1]
Space GroupP 1 21 1[4]
Unit Cell Dimensions (a, b, c)48.87 Å, 88.08 Å, 73.56 Å[4]
Unit Cell Angles (α, β, γ)90°, 97.56°, 90°[4]

DCAF1 Signaling Pathways

DCAF1 is a unique substrate receptor as it can associate with two distinct E3 ubiquitin ligase complexes: the Cullin 4-based CRL4DCAF1 complex and the EDD-DDB1-VprBP (EDVP) complex.[2][5] This dual functionality allows DCAF1 to regulate a diverse array of cellular processes by targeting different substrates for ubiquitination and subsequent proteasomal degradation.

DCAF1_Signaling_Pathways DCAF1-Mediated Ubiquitination Pathways cluster_crl4 CRL4-DCAF1 Complex cluster_edvp EDVP Complex CUL4A CUL4A DDB1 DDB1 CUL4A->DDB1 scaffolds RBX1 RBX1 CUL4A->RBX1 associates with DCAF1_crl4 DCAF1 DDB1->DCAF1_crl4 binds to Substrates_crl4 Substrates (e.g., UNG2, SIRT7, Lats1/2) DCAF1_crl4->Substrates_crl4 recruits Ub_crl4 Ubiquitination Substrates_crl4->Ub_crl4 targeted for Degradation_crl4 Proteasomal Degradation Ub_crl4->Degradation_crl4 leads to EDD EDD (UBR5) (HECT E3) DDB1_edvp DDB1 EDD->DDB1_edvp associates with DCAF1_edvp DCAF1 DDB1_edvp->DCAF1_edvp binds to DYRK2 DYRK2 DCAF1_edvp->DYRK2 interacts with Substrates_edvp Substrates (Cytoskeletal Proteins) DCAF1_edvp->Substrates_edvp recruits Ub_edvp Ubiquitination Substrates_edvp->Ub_edvp targeted for Degradation_edvp Proteasomal Degradation Ub_edvp->Degradation_edvp leads to OICR_8268 This compound OICR_8268->DCAF1_crl4 binds to WDR domain OICR_8268->DCAF1_edvp binds to WDR domain

DCAF1 functions as a substrate receptor for two distinct E3 ligase complexes.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the characterization of the DCAF1-OICR-8268 complex.

Protein Expression and Purification

The human DCAF1 WDR domain (residues 1041-1393) was expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system. The protein was purified using a combination of affinity and size-exclusion chromatography to ensure high purity and homogeneity for subsequent biophysical and structural studies.

X-ray Crystallography

The crystal structure of the DCAF1 WDR domain in complex with this compound was determined by X-ray diffraction.

Crystallization:

  • Method: Vapor diffusion, hanging drop.[4]

  • Conditions: Crystals were grown at 293 K in a solution containing 20% PEG3350 and 0.2M di-Ammonium Citrate.[4]

Data Collection:

  • Synchrotron Source: Advanced Photon Source (APS) Beamline 24-ID-C.[4]

  • Detector: DECTRIS EIGER X 16M.[4]

  • Temperature: 100 K.[4]

  • Method: Single-wavelength anomalous diffraction.[4]

Structure Solution and Refinement:

  • The structure was solved by molecular replacement and refined using standard crystallographic software packages to a resolution of 1.55 Å.[1]

Crystallography_Workflow X-ray Crystallography Workflow for DCAF1-OICR-8268 Protein_Purification Purified DCAF1 WDR Domain Complex_Formation Complex Formation Protein_Purification->Complex_Formation Compound This compound Compound->Complex_Formation Crystallization Crystallization (Hanging Drop) Complex_Formation->Crystallization Crystal DCAF1-OICR-8268 Crystal Crystallization->Crystal Data_Collection X-ray Data Collection (Synchrotron) Crystal->Data_Collection Diffraction_Data Diffraction Data Data_Collection->Diffraction_Data Structure_Solution Structure Solution (Molecular Replacement) Diffraction_Data->Structure_Solution Refinement Refinement Structure_Solution->Refinement PDB_Model Final Structure Model (PDB: 8F8E) Refinement->PDB_Model

Workflow for determining the crystal structure of the DCAF1-OICR-8268 complex.
Surface Plasmon Resonance (SPR)

SPR assays were performed to determine the binding kinetics and affinity (KD) of this compound to the DCAF1 WDR domain. In a typical SPR experiment, the DCAF1 protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The change in the refractive index at the surface upon binding is measured in real-time, allowing for the calculation of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC was used as an orthogonal method to confirm the binding affinity and to determine the thermodynamic parameters of the interaction. In an ITC experiment, a solution of this compound is titrated into a sample cell containing the DCAF1 WDR domain. The heat released or absorbed upon binding is measured, allowing for the direct determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA was employed to confirm the target engagement of this compound with DCAF1 in a cellular context. This assay is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.

General Protocol:

  • Compound Incubation: NCI-H460 cells were incubated with varying concentrations of this compound.[6]

  • Heat Treatment: The cells were then heated to a specific temperature to induce protein denaturation.

  • Lysis and Separation: Cells were lysed, and soluble proteins were separated from aggregated, denatured proteins by centrifugation.

  • Protein Detection: The amount of soluble DCAF1 remaining was quantified, typically by Western blotting or other protein detection methods.

  • EC50 Determination: The concentration of this compound that resulted in 50% stabilization of DCAF1 (the EC50 value) was calculated.[1][3]

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow Cells Live Cells (e.g., NCI-H460) Compound_Treatment Incubate with This compound (Dose Response) Cells->Compound_Treatment Heat_Challenge Heat Challenge (Specific Temperature) Compound_Treatment->Heat_Challenge Cell_Lysis Cell Lysis Heat_Challenge->Cell_Lysis Centrifugation Centrifugation to Separate Soluble/Aggregated Proteins Cell_Lysis->Centrifugation Supernatant Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant Protein_Quantification Quantify Soluble DCAF1 (e.g., Western Blot) Supernatant->Protein_Quantification EC50_Curve Generate Dose-Response Curve and Determine EC50 Protein_Quantification->EC50_Curve

Workflow for assessing in-cell target engagement using CETSA.

References

OICR-8268: A Chemical Probe for DCAF1 - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDB1- and CUL4-associated factor 1 (DCAF1), also known as Vpr binding protein (VprBP), is a crucial substrate receptor for two distinct E3 ubiquitin ligases: the Cullin-RING ligase 4 (CRL4) complex (CRL4-DCAF1) and the HECT-type EDVP E3 ligase complex.[1][2] Through these interactions, DCAF1 plays a pivotal role in a multitude of cellular processes, including cell cycle progression, DNA damage response, and the regulation of the Hippo signaling pathway.[3][4] Its involvement in such fundamental biological functions has positioned DCAF1 as an attractive therapeutic target for various diseases, including cancer. Furthermore, the ability of lentiviral proteins, such as Vpr, to hijack the CRL4-DCAF1 complex to induce the degradation of host antiviral factors underscores its potential as a target for antiviral therapies.[3][5]

The development of potent and selective chemical probes is essential for dissecting the complex biology of proteins like DCAF1 and for validating their therapeutic potential. OICR-8268 has emerged as a first-in-class, nanomolar-affinity ligand for the WD40 repeat (WDR) domain of DCAF1, making it an invaluable tool for the scientific community.[6][7] This technical guide provides an in-depth overview of this compound, including its biochemical and cellular characterization, detailed experimental protocols for its evaluation, and a visualization of the key signaling pathways and experimental workflows associated with its use as a chemical probe for DCAF1.

Data Presentation

Table 1: Biochemical and Cellular Activity of this compound
ParameterValueAssay MethodReference
Binding Affinity (Kd)
Surface Plasmon Resonance (SPR)38 ± 1.5 nMRecombinant DCAF1 WDR domain[8]
Isothermal Titration Calorimetry (ITC)216 ± 76 nMRecombinant DCAF1 WDR domain[8]
Cellular Target Engagement (EC50) 10 µMCellular Thermal Shift Assay (CETSA) in NCI-H460 cells[1][6]

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Objective: To determine the binding affinity (Kd) of this compound to the DCAF1 WDR domain.

Materials:

  • Biacore instrument (e.g., Biacore T200)

  • CM5 sensor chip

  • Amine coupling kit (NHS, EDC, ethanolamine)

  • Recombinant human DCAF1 WDR domain

  • This compound

  • Running buffer (e.g., HBS-EP+)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

Procedure:

  • Surface Preparation:

    • Equilibrate the CM5 sensor chip with running buffer.

    • Activate the sensor surface by injecting a 1:1 mixture of NHS and EDC for 7 minutes.[9]

  • Ligand Immobilization:

    • Inject the recombinant DCAF1 WDR domain (diluted in immobilization buffer to 5-20 µg/mL) over the activated surface until the desired immobilization level is reached (e.g., 3000-5000 RU).[9]

    • Deactivate the remaining active esters by injecting ethanolamine for 7 minutes.[9]

  • Analyte Binding:

    • Prepare a serial dilution of this compound in running buffer.

    • Inject the different concentrations of this compound over the immobilized DCAF1 surface and a reference flow cell.

    • Allow for an association phase followed by a dissociation phase with running buffer.[10]

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[10]

Differential Scanning Fluorimetry (DSF) for Thermal Shift Assay

Objective: To assess the thermal stabilization of the DCAF1 WDR domain upon binding of this compound.

Materials:

  • Real-time PCR instrument

  • 96-well or 384-well PCR plates

  • Recombinant human DCAF1 WDR domain

  • This compound

  • Fluorescent dye (e.g., SYPRO Orange)

  • Assay buffer

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the DCAF1 WDR domain (final concentration 2-10 µM), SYPRO Orange dye (e.g., 5x final concentration), and either this compound at various concentrations or vehicle control (DMSO) in the assay buffer.[11]

    • Aliquot the reaction mixture into the wells of a PCR plate.[12]

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Apply a thermal ramp, for example, from 25 °C to 95 °C with a ramp rate of 1 °C/minute.[11]

  • Data Acquisition and Analysis:

    • Monitor the fluorescence intensity of the dye as a function of temperature.

    • Plot the fluorescence intensity versus temperature to generate a melting curve.[3]

    • Determine the melting temperature (Tm), which is the midpoint of the unfolding transition.

    • Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein with vehicle from the Tm of the protein with this compound.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

Objective: To determine the thermodynamic parameters (Kd, ΔH, ΔS) of the interaction between this compound and the DCAF1 WDR domain.

Materials:

  • Isothermal titration calorimeter

  • Recombinant human DCAF1 WDR domain

  • This compound

  • Dialysis buffer

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the DCAF1 WDR domain and dissolve this compound in the same dialysis buffer to minimize heats of dilution.[7]

    • Degas both the protein and ligand solutions.[7]

    • Typically, the protein solution (e.g., 5-50 µM) is placed in the sample cell, and the ligand solution (e.g., 50-500 µM) is loaded into the injection syringe.[7]

  • Titration:

    • Perform a series of injections of the ligand into the protein solution at a constant temperature.

    • Measure the heat change associated with each injection.[13]

  • Data Analysis:

    • Integrate the heat signal for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The entropy change (ΔS) can then be calculated.[13][14]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the engagement of this compound with DCAF1 in a cellular context and determine the cellular EC50.

Materials:

  • NCI-H460 cells (or other suitable cell line)

  • This compound

  • Vehicle control (DMSO)

  • PBS

  • Lysis buffer with protease inhibitors

  • Thermocycler

  • Western blotting reagents and anti-DCAF1 antibody

Procedure:

  • Cell Treatment:

    • Treat cultured cells with various concentrations of this compound or vehicle control for a defined period (e.g., 1-2 hours).[15]

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (for determining the melting curve) or at a single, optimized temperature (for determining EC50) for 3 minutes, followed by cooling.[15]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or with lysis buffer.[15]

    • Separate the soluble fraction (containing non-denatured protein) from the insoluble fraction (containing aggregated protein) by centrifugation at high speed.[15]

  • Protein Detection and Analysis:

    • Quantify the amount of soluble DCAF1 in the supernatant by Western blotting.[15]

    • For the melting curve, plot the amount of soluble DCAF1 against the temperature. A shift in the curve in the presence of this compound indicates target stabilization.

    • For EC50 determination, plot the amount of soluble DCAF1 at the optimized temperature against the concentration of this compound and fit the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

OICR_8268_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase DEL DNA-Encoded Library (114 billion compounds) Screening Affinity-Mediated Screening against DCAF1 WDR Domain DEL->Screening ML Machine Learning Models & Similarity Searches Screening->ML Hit Initial Hit Identification (Z1391232269) SPR KD = 11 µM ML->Hit SBDD Structure-Guided Hit Optimization Hit->SBDD Lead Compound OICR_8268 This compound SPR KD = 38 nM SBDD->OICR_8268

Discovery workflow of this compound.

CRL4_DCAF1_Ubiquitination_Pathway cluster_CRL4 CRL4-DCAF1 E3 Ligase Complex cluster_ubiquitination Ubiquitination Cascade CUL4 CUL4A/B DDB1 DDB1 CUL4->DDB1 RBX1 RBX1 CUL4->RBX1 DCAF1 DCAF1 (Substrate Receptor) DDB1->DCAF1 Substrate Substrate Protein DCAF1->Substrate Recognition E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer E2->RBX1 Binding Ub Ubiquitin Ub->Substrate Polyubiquitination Proteasome 26S Proteasome Substrate->Proteasome Targeting Degradation Degradation Proteasome->Degradation OICR_8268 This compound OICR_8268->DCAF1 Inhibits Substrate Binding

CRL4-DCAF1 ubiquitination pathway.

DCAF1_Hippo_Pathway cluster_hippo Hippo Signaling Pathway cluster_crl4_dcaf1 CRL4-DCAF1 Complex Merlin Merlin (NF2) MST1_2 MST1/2 Merlin->MST1_2 Activates CRL4_DCAF1 CRL4-DCAF1 Merlin->CRL4_DCAF1 Inhibits LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates & Activates SAV1 SAV1 SAV1->MST1_2 Scaffolds YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates & Inhibits MOB1 MOB1 MOB1->LATS1_2 Activates TEAD TEAD YAP_TAZ->TEAD Co-activates Transcription Gene Transcription (Proliferation, Survival) TEAD->Transcription CRL4_DCAF1->LATS1_2 Ubiquitinates & Inhibits OICR_8268 This compound OICR_8268->CRL4_DCAF1 Modulates Activity

DCAF1's role in the Hippo pathway.

Conclusion

This compound represents a significant advancement in the field of chemical biology, providing a potent and well-characterized probe for the DCAF1 WDR domain. Its nanomolar binding affinity and demonstrated cellular target engagement make it an exceptional tool for elucidating the diverse biological functions of DCAF1.[6][7] The detailed experimental protocols and visualizations provided in this guide are intended to facilitate the use of this compound by researchers, scientists, and drug development professionals. By enabling the broader scientific community to investigate DCAF1's role in health and disease, this compound will undoubtedly contribute to the validation of DCAF1 as a therapeutic target and accelerate the development of novel therapeutic strategies.

References

The Discovery and Synthesis of OICR-8268: A Potent Ligand for the DCAF1 E3 Ligase Substrate Receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and synthesis of OICR-8268, a highly potent, reversible, small-molecule ligand for the DCAF1 (DDB1 and CUL4 associated factor 1) WDR domain. This compound emerged from a structure-guided optimization of an initial hit identified through a DNA-encoded library screen. This document provides a comprehensive overview of the discovery workflow, detailed synthetic protocols, and the biophysical and cellular characterization of this compound. All quantitative data are presented in structured tables for clarity, and key experimental methodologies are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific process and the compound's mechanism of action.

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at the forefront.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1] The development of potent and specific ligands for E3 ligase substrate receptors is a critical step in the design of effective PROTACs.

DCAF1, a substrate receptor for the CRL4-DCAF1 E3 ubiquitin ligase complex, plays a crucial role in various cellular processes, including cell cycle regulation and DNA damage response, making it an attractive target for the development of novel cancer therapies.[2][3][4] this compound is a novel, high-affinity ligand for the WDR domain of DCAF1, representing a valuable chemical tool for the development of DCAF1-based PROTACs and for the broader investigation of DCAF1 biology.[1][2]

Discovery of this compound

The discovery of this compound was a multi-step process that began with a high-throughput screen of a vast chemical library, followed by computational analysis and structure-guided chemical optimization.

Initial Hit Identification

The initial hit compound, Z1391232269, was identified by screening a 114-billion-compound DNA-encoded library (DEL) against the WDR domain of DCAF1.[2][5] This was followed by the use of machine learning and similarity search algorithms to select commercially available compounds for further testing.[2] Z1391232269 was confirmed as a binder to the DCAF1 WDR domain through biophysical assays.[1][2]

Structure-Guided Optimization

Following the identification of the initial hit, a structure-guided optimization campaign was undertaken to improve the compound's potency and physicochemical properties. This iterative process of chemical synthesis and biological testing, guided by the co-crystal structure of the initial hit bound to DCAF1, led to the design and synthesis of this compound (also referred to as compound 26e in the primary literature).[1][2]

G cluster_0 Discovery Workflow DEL_Screen DNA-Encoded Library Screen (114 billion compounds) vs DCAF1 WDR Domain ML_Selection Machine Learning & Similarity Search (Prediction of commercial compounds) DEL_Screen->ML_Selection Enrichment Data Hit_Confirmation Initial Hit Confirmation (Z1391232269) ML_Selection->Hit_Confirmation Selected Compounds Structure_Guided_Opt Structure-Guided Optimization (Synthesis of Analogs) Hit_Confirmation->Structure_Guided_Opt Co-crystal Structure OICR_8268 This compound (Compound 26e) Structure_Guided_Opt->OICR_8268 Improved Potency

Figure 1: this compound Discovery Workflow.

Synthesis of this compound

The synthesis of this compound was achieved through a standard peptide coupling reaction.

General Synthetic Scheme

The synthesis of this compound and its analogs was carried out using standard 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) coupling conditions.[1][2] This involved the coupling of a commercially available chiral β-amino amide with a pyrazole carboxylic acid.[1][2]

Experimental Protocol for the Synthesis of this compound (Compound 26e)

A general procedure for the synthesis of compounds in the same class as this compound has been described.[6] To a solution of the intermediate Boc-protected amine (0.70 mmol) in DCM, TFA (0.75 mL) was added. The reaction mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the residue was co-evaporated with DCM three times to yield the TFA salt of the amine. This amine was then coupled with the appropriate carboxylic acid using standard peptide coupling reagents to afford the final product.

Biological and Biophysical Characterization

This compound was extensively characterized using a suite of biophysical and cellular assays to determine its binding affinity, target engagement, and mechanism of action.

Quantitative Data Summary
Compound Assay Result Reference
This compound (26e)SPR KD38 nM (± 1.5 nM)[1][3]
ITC Kd278 nM (also reported as 216 ± 76 nM)[3][7]
CETSA EC50 (NCI-H460 cells)10 µM (also reported as 10.5 µM)[3][8]
Z1391232269 (Initial Hit)SPR KD11.5 ± 4.2 µM[1][2]
ITC KD9 µM[2]

Table 1: Biophysical and Cellular Activity of this compound and the Initial Hit Compound.

Experimental Protocols

SPR experiments were performed to determine the binding kinetics and affinity of this compound to the DCAF1 WDR domain.[1] Biotinylated DCAF1 WDR domain was immobilized on a streptavidin-coated sensor chip.[9] A series of concentrations of this compound in running buffer were injected over the chip surface. The association and dissociation rates were monitored in real-time, and the equilibrium dissociation constant (KD) was calculated from these rates.[9]

ITC was used as an orthogonal method to confirm the binding of this compound to the DCAF1 WDR domain and to determine the thermodynamic parameters of the interaction.[1] A solution of this compound was titrated into a solution containing the DCAF1 WDR domain in the sample cell of a microcalorimeter. The heat changes associated with the binding events were measured, and the data were fitted to a binding model to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.[7]

DSF, also known as a thermal shift assay, was used to assess the stabilization of the DCAF1 WDR domain upon ligand binding.[1] The protein was mixed with a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding. The fluorescence was monitored as the temperature was gradually increased. The melting temperature (Tm) of the protein was determined as the midpoint of the unfolding transition. A shift in the Tm in the presence of this compound indicated direct binding and stabilization of the protein.[1]

CETSA was employed to confirm the target engagement of this compound with DCAF1 in a cellular context.[1][3] NCI-H460 cells were treated with various concentrations of this compound or a vehicle control.[8] The cells were then heated to a specific temperature to induce protein denaturation.[8] The remaining soluble DCAF1 was quantified by western blotting.[8] An increase in the amount of soluble DCAF1 in the presence of this compound indicated that the compound binds to and stabilizes the protein inside the cells.[8] The EC50 value, representing the concentration of the compound required to achieve 50% of the maximal stabilizing effect, was then determined.[3]

G cluster_1 Biophysical & Cellular Assays SPR Surface Plasmon Resonance (SPR) Binding_Affinity Binding Affinity (KD) SPR->Binding_Affinity ITC Isothermal Titration Calorimetry (ITC) ITC->Binding_Affinity DSF Differential Scanning Fluorimetry (DSF) DSF->Binding_Affinity Qualitative CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement Cellular Target Engagement (EC50) CETSA->Target_Engagement

Figure 2: Assays for this compound Characterization.

Mechanism of Action and Signaling Pathway

This compound exerts its effect by binding to the WDR domain of DCAF1, a key component of the CRL4-DCAF1 E3 ubiquitin ligase complex. This complex is a part of the ubiquitin-proteasome system, which is responsible for the degradation of a wide range of cellular proteins.

The CRL4-DCAF1 E3 ligase is composed of a Cullin 4 (CUL4) scaffold protein, a RING-box protein 1 (RBX1), an adaptor protein DDB1, and the substrate receptor DCAF1. DCAF1 is responsible for recognizing and binding to specific substrate proteins, thereby bringing them into proximity with the E2 ubiquitin-conjugating enzyme, which facilitates the transfer of ubiquitin to the substrate. The polyubiquitinated substrate is then recognized and degraded by the 26S proteasome.

By providing a high-affinity ligand for DCAF1, this compound serves as a crucial building block for the development of PROTACs. A DCAF1-based PROTAC would consist of this compound linked to a ligand for a target protein of interest. This bifunctional molecule would then recruit the target protein to the CRL4-DCAF1 complex, leading to its ubiquitination and degradation.

G cluster_2 CRL4-DCAF1 Signaling Pathway cluster_3 PROTAC Mechanism of Action Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 CRL4_DCAF1 CRL4-DCAF1 E3 Ligase (contains DCAF1 WDR domain) E2->CRL4_DCAF1 Polyubiquitination Polyubiquitination CRL4_DCAF1->Polyubiquitination Target_Protein Target Protein Target_Protein->CRL4_DCAF1 Recruitment Target_Protein->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Degradation Degradation Proteasome->Degradation PROTAC DCAF1-based PROTAC (this compound linked to Target Ligand) Target_Protein_PROTAC Target Protein PROTAC->Target_Protein_PROTAC CRL4_DCAF1_PROTAC CRL4-DCAF1 E3 Ligase PROTAC->CRL4_DCAF1_PROTAC

Figure 3: CRL4-DCAF1 Pathway and PROTAC Action.

Conclusion

The discovery of this compound represents a significant advancement in the field of targeted protein degradation. This potent and specific ligand for the DCAF1 WDR domain provides a valuable tool for the development of novel therapeutics, particularly DCAF1-based PROTACs for the treatment of cancer and other diseases. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research and development in this exciting area of drug discovery.

References

The Role of OICR-8268 in the Ubiquitin-Proteasome System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of OICR-8268, a potent small molecule ligand for the DDB1- and CUL4-associated factor 1 (DCAF1). DCAF1 is a crucial substrate receptor within the ubiquitin-proteasome system (UPS), a fundamental cellular process responsible for protein degradation. This compound's ability to specifically bind to DCAF1 makes it a valuable tool for studying the functions of this E3 ligase substrate receptor and a promising starting point for the development of novel therapeutics, including proteolysis-targeting chimeras (PROTACs).

The Ubiquitin-Proteasome System (UPS)

The UPS is the primary mechanism for controlled protein degradation in eukaryotic cells, regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and quality control of protein folding. The system operates through a three-enzyme cascade that covalently attaches ubiquitin, a small regulatory protein, to substrate proteins, marking them for degradation by the 26S proteasome.

The key enzymes in this cascade are:

  • E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.

  • E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme.

  • E3 Ubiquitin Ligase: Recognizes the specific substrate protein and facilitates the transfer of ubiquitin from the E2 enzyme to the substrate. The human genome encodes over 600 E3 ligases, providing substrate specificity to the UPS.

UPS_Pathway Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase E2->E3 PolyUb_Substrate Polyubiquitinated Substrate E3->PolyUb_Substrate Polyubiquitination Substrate Substrate Protein Substrate->E3 Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Peptides Degraded Peptides Proteasome->Peptides

Figure 1: The Ubiquitin-Proteasome System Pathway.

DCAF1: A Dual-Service E3 Ligase Substrate Receptor

DCAF1, also known as VprBP (HIV-1 viral protein R-binding protein), is a substrate receptor for two distinct E3 ubiquitin ligase complexes: the Cullin-RING ligase 4 (CRL4) complex and the EDVP complex.[1] This unique ability to service two different E3 ligases highlights its multifaceted role in cellular protein degradation.[1]

The CRL4-DCAF1 E3 Ligase Complex

The CRL4DCAF1 complex is a member of the largest family of E3 ubiquitin ligases, the Cullin-RING ligases. It is composed of four core components:

  • Cullin 4 (CUL4A or CUL4B): A scaffold protein that forms the backbone of the complex.

  • Ring-Box 1 (RBX1): A RING finger protein that recruits the E2-ubiquitin conjugate.

  • DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor to the CUL4-RBX1 core.

  • DCAF1: The substrate receptor that provides specificity by binding to target proteins.

CRL4_DCAF1_Complex cluster_CRL4 CRL4-DCAF1 E3 Ligase Complex CUL4 CUL4 RBX1 RBX1 CUL4->RBX1 DDB1 DDB1 CUL4->DDB1 E2_Ub E2~Ub RBX1->E2_Ub DCAF1 DCAF1 (Substrate Receptor) DDB1->DCAF1 Substrate Substrate Protein DCAF1->Substrate

Figure 2: Components of the CRL4-DCAF1 E3 Ligase Complex.

The EDVP E3 Ligase Complex

DCAF1 also functions as a substrate receptor for the EDVP E3 ligase complex, which is a HECT-type E3 ligase. The known components of this complex include:

  • UBR5 (also known as EDD): The HECT domain-containing E3 ligase.

  • DDB1: An adaptor protein.

  • DCAF1 (VprBP): The substrate receptor.

  • DYRK2: A dual-specificity tyrosine-regulated kinase.

The substrates recognized by the CRL4DCAF1 and EDVP complexes are distinct, indicating that DCAF1's association with different catalytic cores directs its substrate specificity.[1]

EDVP_Complex cluster_EDVP EDVP E3 Ligase Complex UBR5 UBR5 (HECT E3) DDB1 DDB1 UBR5->DDB1 DCAF1 DCAF1 (Substrate Receptor) DDB1->DCAF1 DYRK2 DYRK2 DCAF1->DYRK2 Substrate Substrate Protein DCAF1->Substrate

Figure 3: Components of the EDVP E3 Ligase Complex.

This compound: A Potent DCAF1 Ligand

This compound is a small molecule that has been identified as a highly potent and reversible ligand for the WD40 repeat (WDR) domain of DCAF1.[2] Its discovery has opened new avenues for investigating the biological roles of DCAF1 and for the development of DCAF1-based therapeutics.

Quantitative Binding and Cellular Engagement Data

The interaction of this compound with DCAF1 has been characterized using various biophysical and cellular assays. The key quantitative data are summarized in the table below.

Assay TypeParameterValueReference
Surface Plasmon Resonance (SPR)KD38 nM[2]
Isothermal Titration Calorimetry (ITC)KD216 ± 76 nM[3]
Cellular Thermal Shift Assay (CETSA)EC5010 µM[2]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with DCAF1.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.

Objective: To determine the binding affinity (KD) of this compound to the DCAF1 WDR domain.

Methodology:

  • Protein Immobilization:

    • Biotinylated DCAF1 WDR domain (residues 1038-1400) is captured on a streptavidin (SA) sensor chip to a level of approximately 7000 response units (RU).[1]

    • A reference flow cell is left empty for background subtraction.[1]

  • Analyte Preparation:

    • This compound is dissolved in 100% DMSO to create a stock solution.

    • Serial dilutions are prepared in a suitable buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, and 0.05% v/v Tween-20) containing a final DMSO concentration of 1%.[1]

  • Binding Analysis:

    • The experiment is performed using a Biacore T200 instrument at 20°C.[1]

    • A single-cycle kinetics method is employed with an association time of 60 seconds and a dissociation time of 120 seconds at a flow rate of 75 µL/min.[1]

  • Data Analysis:

    • The sensorgrams are fitted to a steady-state affinity model using the Biacore T200 Evaluation software to calculate the KD value.[1]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon molecular binding, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Objective: To provide an orthogonal confirmation of the binding affinity of this compound to the DCAF1 WDR domain.

Methodology:

  • Sample Preparation:

    • The DCAF1 WDR domain is purified and dialyzed into the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

    • This compound is dissolved in the same buffer to match the buffer composition of the protein solution.

  • ITC Experiment:

    • The experiment is performed using a MicroCal ITC200 instrument.

    • The sample cell is filled with the DCAF1 WDR domain solution (e.g., at a concentration of 10-20 µM).

    • The syringe is filled with the this compound solution (e.g., at a concentration of 100-200 µM).

    • A series of injections of the this compound solution into the sample cell are performed at a constant temperature (e.g., 25°C).

  • Data Analysis:

    • The heat changes per injection are integrated and plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a one-site binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Cellular Thermal Shift Assay (CETSA)

CETSA is a method for assessing the target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

Objective: To determine the cellular target engagement of this compound with the DCAF1 WDR domain in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • HEK293T cells are transiently transfected with a plasmid expressing a tagged DCAF1 WDR domain (e.g., Flag-HiBiT-DCAF1-WD).[4]

    • The cells are treated with varying concentrations of this compound or DMSO as a vehicle control for a defined period (e.g., 1 hour) at 37°C.[4]

  • Heat Challenge:

    • The treated cell suspensions are aliquoted into PCR tubes and heated to a specific temperature (e.g., 61°C) for a short duration (e.g., 3.5 minutes), followed by cooling.[4]

    • Alternatively, for determining the melting curve, cells are heated across a range of temperatures (e.g., 46°C to 66°C).[4]

  • Lysis and Separation of Soluble Fraction:

    • The cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation.

  • Quantification of Soluble Protein:

    • The amount of soluble tagged DCAF1 WDR domain in the supernatant is quantified. This can be done using various methods, such as Western blotting with an anti-tag antibody or a luciferase-based reporter assay if a luminescent tag is used.[4]

  • Data Analysis:

    • The amount of soluble protein at each compound concentration is normalized to the DMSO control.

    • The data are plotted against the compound concentration, and the EC50 value is determined by fitting the data to a dose-response curve.[4]

Application of this compound in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker.

This compound, as a potent DCAF1 ligand, serves as an excellent E3 ligase-recruiting moiety for the development of DCAF1-based PROTACs. The general workflow for developing such a PROTAC is as follows:

PROTAC_Workflow OICR8268 This compound (DCAF1 Ligand) PROTAC DCAF1-based PROTAC OICR8268->PROTAC Linker Linker Linker->PROTAC Target_Ligand Target Protein Ligand Target_Ligand->PROTAC Ternary_Complex DCAF1-PROTAC-Target Ternary Complex PROTAC->Ternary_Complex Ubiquitination Target Ubiquitination Ternary_Complex->Ubiquitination Degradation Target Degradation Ubiquitination->Degradation

Figure 4: Workflow for Developing DCAF1-based PROTACs.

The design of a DCAF1-based PROTAC involves modifying the this compound scaffold to attach a linker at a solvent-exposed position that does not disrupt its binding to DCAF1.[5][6] This linker is then connected to a ligand that specifically binds to the protein of interest targeted for degradation. The resulting PROTAC molecule facilitates the formation of a ternary complex between DCAF1, the PROTAC, and the target protein, leading to the ubiquitination and subsequent proteasomal degradation of the target.

Conclusion

This compound is a powerful chemical tool for probing the biology of the DCAF1 E3 ligase substrate receptor. Its high affinity and cellular target engagement make it an invaluable asset for studying the diverse roles of DCAF1 in the ubiquitin-proteasome system. Furthermore, this compound provides a validated starting point for the rational design and development of DCAF1-based PROTACs, a promising therapeutic modality for targeting disease-causing proteins for degradation. The detailed experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies and drug discovery efforts.

References

The Cellular Functions of DCAF1 Targeted by OICR-8268: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

DDB1 and CUL4 associated factor 1 (DCAF1), also known as VprBP, is a crucial substrate receptor for two distinct E3 ubiquitin ligase complexes: the Cullin-RING Ligase 4 (CRL4-DCAF1) and the EDD-DDB1-VprBP (EDVP) complex.[1][2] Its central role in mediating protein ubiquitination and subsequent degradation makes it a key regulator of numerous cellular processes. The discovery of OICR-8268, a potent and selective nanomolar ligand of the DCAF1 WDR domain, has provided the scientific community with a valuable chemical tool to dissect the intricate functions of DCAF1 and explore its therapeutic potential.[1][3][4] This technical guide provides a detailed overview of the known cellular functions of DCAF1 that are the putative targets of this compound, supported by available quantitative data, experimental methodologies, and visual representations of key pathways.

This compound: A Potent Ligand for DCAF1

This compound was identified through the screening of a vast DNA-encoded library against the WDR domain of DCAF1.[1] Subsequent structure-guided optimization led to a compound with high affinity and cellular target engagement.

Quantitative Data: Binding Affinity and Cellular Target Engagement

The interaction between this compound and DCAF1 has been characterized using various biophysical techniques. The following table summarizes the key quantitative data available.

ParameterMethodValueReference
Binding Affinity (KD)Surface Plasmon Resonance (SPR)38 nM[1][3][4]
Cellular Target Engagement (EC50)Cellular Thermal Shift Assay (CETSA)10 µM[1][3][4]

Cellular Functions of DCAF1 Potentially Modulated by this compound

As a substrate receptor for two major E3 ligase complexes, DCAF1 is implicated in a wide array of cellular processes. This compound, by binding to the substrate-recognition WDR domain, is anticipated to modulate these functions. The primary known and inferred cellular functions targeted are detailed below.

Protein Ubiquitination and Degradation

The canonical function of DCAF1 is to recruit specific substrates to the CRL4 and EDVP E3 ligase complexes for polyubiquitination and subsequent proteasomal degradation. This process is fundamental to maintaining cellular homeostasis.

Signaling Pathway Diagram:

cluster_CRL4 CRL4-DCAF1 Complex cluster_EDVP EDVP Complex DCAF1 DCAF1 DDB1 DDB1 DCAF1->DDB1 Ub Ubiquitin DCAF1->Ub Ubiquitination CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 DCAF1_edvp DCAF1 DDB1_edvp DDB1 DCAF1_edvp->DDB1_edvp DCAF1_edvp->Ub Ubiquitination EDD EDD (UBR5) DDB1_edvp->EDD Substrate Substrate Protein Substrate->DCAF1 Substrate->DCAF1_edvp OICR8268 This compound OICR8268->DCAF1 Binds to WDR domain OICR8268->DCAF1_edvp Proteasome 26S Proteasome Ub->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: DCAF1-mediated protein ubiquitination and degradation pathway.

Cell Cycle Regulation

DCAF1 plays a critical role in cell cycle progression. It has been shown to be involved in the G2/M checkpoint and is essential for proper cell division. The HIV-1 accessory protein Vpr hijacks the CRL4-DCAF1 complex to induce cell cycle arrest.[3] By binding to DCAF1, this compound may interfere with these processes.

Logical Relationship Diagram:

OICR8268 This compound DCAF1 DCAF1 OICR8268->DCAF1 Targets CellCycle Cell Cycle Progression DCAF1->CellCycle Regulates G2M_Arrest G2/M Arrest DCAF1->G2M_Arrest Can induce

Caption: this compound's potential impact on DCAF1-mediated cell cycle regulation.

DNA Damage Response (DDR)

DCAF1 is implicated in the cellular response to DNA damage. It is involved in the ubiquitination of factors that participate in DNA repair pathways. The precise mechanisms and the full range of substrates in this context are still under active investigation.

Signaling Pathway Diagram:

DNA_Damage DNA Damage DCAF1 DCAF1 DNA_Damage->DCAF1 Activates DDR_Factors DNA Damage Response Factors DCAF1->DDR_Factors Recruits Ubiquitination Ubiquitination DDR_Factors->Ubiquitination DNA_Repair DNA Repair Ubiquitination->DNA_Repair OICR8268 This compound OICR8268->DCAF1 Potentially modulates

Caption: Putative role of DCAF1 in the DNA damage response.

Kinase Activity

Independent of its role in E3 ligase complexes, DCAF1 possesses intrinsic kinase activity, phosphorylating histone H2A at threonine 120 (H2AT120p).[1] This phosphorylation event is associated with gene silencing.

Logical Relationship Diagram:

OICR8268 This compound DCAF1 DCAF1 OICR8268->DCAF1 Targets KinaseActivity Kinase Activity DCAF1->KinaseActivity Possesses H2A Histone H2A KinaseActivity->H2A Phosphorylates H2AT120p H2AT120p H2A->H2AT120p at Thr120 GeneSilencing Gene Silencing H2AT120p->GeneSilencing Leads to

Caption: DCAF1's E3 ligase-independent kinase activity.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the engagement of a compound with its target protein in a cellular context. The principle relies on the ligand-induced thermal stabilization of the target protein.

Experimental Workflow Diagram:

Start Start: Cell Culture Step1 Treat cells with this compound or vehicle (DMSO) Start->Step1 Step2 Heat shock cells at a temperature gradient Step1->Step2 Step3 Cell Lysis Step2->Step3 Step4 Centrifugation to separate soluble and aggregated proteins Step3->Step4 Step5 Collect supernatant (soluble protein fraction) Step4->Step5 Step6 Quantify soluble DCAF1 (e.g., Western Blot) Step5->Step6 End End: Determine EC50 Step6->End

Caption: Generalized workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HEK293T, HeLa) to 70-80% confluency.

  • Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a fixed duration (e.g., 3-5 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors. This can be achieved through methods like freeze-thaw cycles or sonication.

  • Fractionation: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins and determine the protein concentration using a standard assay (e.g., BCA assay).

  • Western Blot Analysis: Normalize the protein concentrations and analyze the samples by SDS-PAGE followed by Western blotting using a specific antibody against DCAF1.

  • Data Analysis: Quantify the band intensities for DCAF1 at each temperature and for each compound concentration. Plot the amount of soluble DCAF1 as a function of temperature to generate melting curves. The shift in the melting temperature in the presence of this compound indicates target engagement. The EC50 value is determined by plotting the isothermal dose-response at a temperature where a significant shift is observed.

Future Directions

This compound serves as a critical starting point for several avenues of research:

  • Dissecting DCAF1 Substrate Specificity: this compound can be used to probe which DCAF1-substrate interactions are sensitive to ligand binding at the WDR domain.

  • Development of DCAF1-based PROTACs: The high affinity of this compound for DCAF1 makes it an excellent E3 ligase handle for the development of Proteolysis Targeting Chimeras (PROTACs) to degrade specific proteins of interest.

  • Therapeutic Development: As DCAF1 is implicated in various diseases, including cancer and viral infections, this compound and its derivatives represent promising leads for the development of novel therapeutics.

This compound is a potent and valuable tool for elucidating the multifaceted cellular functions of DCAF1. By targeting the WDR domain, this compound provides a means to modulate DCAF1's role in protein degradation, cell cycle control, DNA damage response, and its intrinsic kinase activity. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to further investigate the impact of this compound on cellular physiology and to explore its potential in drug discovery and development. As research progresses, a more detailed understanding of the cellular consequences of targeting DCAF1 with this compound will undoubtedly emerge, paving the way for new therapeutic strategies.

References

OICR-8268: A High-Affinity Ligand for the DCAF1 WDR Domain

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

OICR-8268 is a potent, reversible, and cell-active small molecule ligand that demonstrates high-affinity binding to the WD40 repeat (WDR) domain of DDB1 and CUL4 associated factor 1 (DCAF1).[1][2] DCAF1 functions as a substrate receptor for two distinct E3 ligases, CRL4-DCAF1 and EDVP, playing a crucial role in protein degradation.[1][2] This makes DCAF1 a compelling target for the development of novel therapeutics, including PROTACs (Proteolysis Targeting Chimeras), in areas such as oncology and antiviral treatments.[2][3] this compound serves as a valuable chemical tool for investigating the cellular functions of DCAF1 and for the development of next-generation DCAF1-targeted therapies.[2]

Quantitative Data Summary

The binding affinity and cellular engagement of this compound with the DCAF1 WDR domain have been characterized using various biophysical and cell-based assays. The following table summarizes the key quantitative data.

Assay TypeParameterValue
Surface Plasmon Resonance (SPR)KD38 nM[1][2]
Isothermal Titration Calorimetry (ITC)Kd278 nM[1]
Cellular Thermal Shift Assay (CETSA)EC5010 µM[1][2]

Mechanism of Action and Signaling Pathway

This compound binds to the WDR domain of DCAF1.[1][3] This domain is crucial for substrate recognition by the CRL4-DCAF1 E3 ubiquitin ligase complex. By occupying this binding site, this compound can modulate the protein-protein interactions between DCAF1 and its native substrates, thereby interfering with the ubiquitination and subsequent degradation of these substrates. The development of molecules like this compound opens avenues for their use in targeted protein degradation strategies.

cluster_0 CRL4-DCAF1 E3 Ubiquitin Ligase Complex cluster_1 Ubiquitination Machinery DDB1 DDB1 CUL4 CUL4 DDB1->CUL4 DCAF1 DCAF1 DDB1->DCAF1 ROC1 ROC1 CUL4->ROC1 Substrate Substrate Protein DCAF1->Substrate binds ROC1->Substrate Ubiquitination E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 transfers Ub E2->ROC1 interacts with Ub Ubiquitin Ub->E1 Proteasome Proteasome Substrate->Proteasome Targeted for OICR8268 This compound OICR8268->DCAF1 inhibits binding Degradation Protein Degradation Proteasome->Degradation

Caption: this compound inhibits the binding of substrate proteins to the DCAF1 component of the CRL4 E3 ligase complex.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the interaction of this compound with DCAF1 are provided below.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Experimental Workflow:

A Immobilize Ligand (e.g., DCAF1 WDR domain) on sensor chip B Inject Analyte (this compound) at various concentrations A->B C Association Phase: Measure binding as analyte flows over B->C D Dissociation Phase: Measure unbinding as buffer flows over C->D E Regeneration: Remove bound analyte D->E F Data Analysis: Determine Kon, Koff, and KD E->F

Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.

Methodology:

  • Immobilization: The DCAF1 WDR domain is immobilized on the surface of a sensor chip.

  • Injection: A series of concentrations of this compound are injected and flow over the sensor surface.

  • Association: The binding of this compound to the immobilized DCAF1 is monitored in real-time, causing a change in the refractive index, which is proportional to the amount of bound analyte.

  • Dissociation: After the injection of this compound, a buffer is flowed over the chip, and the dissociation of the complex is monitored.

  • Regeneration: The sensor surface is treated with a solution to remove any remaining bound this compound, preparing it for the next injection.

  • Data Analysis: The association and dissociation curves are fitted to a binding model to determine the kinetic parameters (kon and koff) and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

Experimental Workflow:

A Load Macromolecule (e.g., DCAF1 WDR domain) into sample cell B Load Ligand (this compound) into syringe A->B C Titration: Inject small aliquots of ligand into sample cell B->C D Measure Heat Change after each injection C->D E Data Analysis: Plot heat change vs. molar ratio to determine Kd, ΔH, and stoichiometry D->E

Caption: General workflow for an Isothermal Titration Calorimetry (ITC) experiment.

Methodology:

  • Sample Preparation: A solution of the DCAF1 WDR domain is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into a syringe.

  • Titration: Small aliquots of this compound are injected into the DCAF1 solution.

  • Heat Measurement: The heat released or absorbed upon each injection is measured.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of this compound to DCAF1. This binding isotherm is then fitted to a model to calculate the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry of the interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method used to assess the target engagement of a compound in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

Experimental Workflow:

A Treat cells with This compound or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and precipitated proteins B->C D Quantify soluble target protein (DCAF1) (e.g., by Western blot) C->D E Data Analysis: Generate melting curves to determine EC50 D->E

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Intact cells are treated with various concentrations of this compound or a vehicle control.

  • Thermal Denaturation: The treated cells are heated to a specific temperature, causing protein denaturation and aggregation.

  • Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of soluble DCAF1 in the supernatant is quantified, typically by Western blotting or other immunoassays.

  • Data Analysis: A dose-response curve is generated by plotting the amount of soluble DCAF1 as a function of the this compound concentration. This curve is used to determine the EC50, which represents the concentration of this compound required to stabilize 50% of the DCAF1 protein.[1][2]

References

Preliminary Efficacy of OICR-8268: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary studies on OICR-8268, a novel small molecule ligand targeting DCAF1 (DDB1 and CUL4 associated factor 1). The content herein is based on the initial discovery and characterization of this compound, focusing on its biochemical and cellular target engagement. This document is intended to serve as a foundational resource for researchers interested in the therapeutic potential of DCAF1 modulation and the application of this compound as a chemical probe.

Core Findings: Quantitative Data Summary

The initial characterization of this compound has focused on its direct interaction with the DCAF1 protein. The following tables summarize the key quantitative metrics from biophysical and cellular assays, providing a clear comparison of its binding affinity and target engagement.

Biophysical Binding Affinity of this compound to DCAF1 WDR Domain
Assay Dissociation Constant (K D )
Surface Plasmon Resonance (SPR)38 ± 1.5 nM[1][2]
Isothermal Titration Calorimetry (ITC)216 ± 76 nM[2]
Cellular Target Engagement of this compound
Assay Effective Concentration (EC 50 )
Cellular Thermal Shift Assay (CETSA)10 µM[1][3][4]

Signaling Pathway and Mechanism of Action

This compound is a high-affinity ligand for DCAF1, which functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex, CRL4DCAF1. This complex is a key component of the ubiquitin-proteasome system, which is responsible for the targeted degradation of cellular proteins. By binding to DCAF1, this compound has the potential to modulate the ubiquitination and subsequent degradation of DCAF1 target proteins. This mechanism is of significant interest for the development of Proteolysis Targeting Chimeras (PROTACs), where this compound could serve as the E3 ligase-recruiting moiety.

DCAF1_Signaling_Pathway DCAF1 in the Ubiquitin-Proteasome System cluster_CRL4 CRL4-DCAF1 E3 Ligase Complex cluster_Ubiquitination Ubiquitination Cascade DDB1 DDB1 CUL4A CUL4A DDB1->CUL4A scaffold RBX1 RBX1 CUL4A->RBX1 RING DCAF1 DCAF1 TargetProtein Substrate Protein DCAF1->TargetProtein polyubiquitinates E1 Ub-Activating Enzyme (E1) E2 Ub-Conjugating Enzyme (E2) E1->E2 transfers Ub E2->DCAF1 associates with Ub Ubiquitin Ub->E1 TargetProtein->DCAF1 recruited to Proteasome 26S Proteasome TargetProtein->Proteasome targeted for degradation OICR_8268 This compound OICR_8268->DCAF1 binds to DegradedProtein Degraded Peptides Proteasome->DegradedProtein results in

DCAF1's role in the ubiquitin-proteasome pathway.

The primary utility of this compound, as highlighted in the initial research, is as a tool for the development of DCAF1-based PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.

PROTAC_Mechanism General PROTAC Mechanism using a DCAF1 Ligand PROTAC PROTAC (this compound - Linker - Target Binder) DCAF1 DCAF1 (part of CRL4) PROTAC->DCAF1 binds Target Target Protein of Interest PROTAC->Target binds Ternary Ternary Complex (DCAF1-PROTAC-Target) DCAF1->Ternary Target->Ternary Ub Ubiquitination Ternary->Ub induces Proteasome Proteasome Degradation Ub->Proteasome leads to

PROTAC mechanism utilizing a DCAF1 ligand like this compound.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and extension of these preliminary findings. The following sections outline the protocols used in the initial characterization of this compound.

Surface Plasmon Resonance (SPR)

SPR assays were performed to measure the binding kinetics and affinity of this compound to the DCAF1 WDR domain.

  • Instrumentation: Biacore T200 instrument.

  • Immobilization: The DCAF1 protein was immobilized on a CM5 sensor chip.

  • Analyte: this compound was used as the analyte, injected at various concentrations.

  • Buffer: The running buffer consisted of PBS, pH 7.4, with 0.005% Tween 20 and 1% DMSO.

  • Data Analysis: The resulting sensorgrams were fit to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC was used as an orthogonal method to confirm the binding affinity and determine the thermodynamic parameters of the interaction.

  • Instrumentation: MicroCal PEAQ-ITC.

  • Sample Preparation: DCAF1 protein was placed in the sample cell, and this compound was loaded into the injection syringe.

  • Titration: A series of injections of this compound into the DCAF1 solution were performed.

  • Data Analysis: The heat changes upon each injection were measured and integrated to generate a binding isotherm. This isotherm was then fit to a single-site binding model to determine the KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.

Cellular Thermal Shift Assay (CETSA)

CETSA was employed to confirm the engagement of this compound with DCAF1 in a cellular context.

  • Cell Line: A suitable human cell line endogenously expressing DCAF1 was used.

  • Compound Treatment: Cells were incubated with various concentrations of this compound or a vehicle control.

  • Thermal Challenge: The treated cells were heated to a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Fractionation: After heating, cells were lysed, and the soluble fraction was separated from the aggregated protein by centrifugation.

  • Protein Detection: The amount of soluble DCAF1 remaining in the supernatant at each temperature was quantified by Western blotting or other protein detection methods.

  • Data Analysis: The melting curves of DCAF1 in the presence of different concentrations of this compound were plotted. A shift in the melting temperature indicates ligand binding and stabilization of the protein. The EC50 was determined from the concentration-response curve at a specific temperature.

The following diagram illustrates the general workflow for a Cellular Thermal Shift Assay.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow A 1. Cell Culture (e.g., HEK293T) B 2. Compound Incubation (this compound or Vehicle) A->B C 3. Heat Shock (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Ultracentrifugation (Separate Soluble/Pellet) D->E F 6. Protein Quantification (e.g., Western Blot for DCAF1) E->F G 7. Data Analysis (Generate Melt Curves) F->G

References

Understanding DCAF1 Biology with OICR-8268: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DDB1 and CUL4 associated factor 1 (DCAF1), also known as VprBP, is a crucial substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) and the EDVP E3 ligase complexes. These complexes play a pivotal role in cellular homeostasis by targeting a wide array of proteins for ubiquitination and subsequent proteasomal degradation. The dysregulation of DCAF1-mediated pathways has been implicated in various pathologies, including cancer and viral infections, making it an attractive target for therapeutic intervention. OICR-8268 is a potent and reversible small molecule ligand that specifically binds to the WD40 repeat (WDR) domain of DCAF1. This technical guide provides an in-depth overview of the biology of DCAF1 and the utility of this compound as a chemical probe to dissect its functions. We present key quantitative data, detailed experimental methodologies for the characterization of this interaction, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

This compound has been characterized as a high-affinity ligand for DCAF1 through various biophysical and cellular assays. The following tables summarize the key quantitative metrics reported for the interaction of this compound with DCAF1.

ParameterMethodValueReference
Dissociation Constant (Kd)Surface Plasmon Resonance (SPR)38 nM[1][2]
Dissociation Constant (Kd)Isothermal Titration Calorimetry (ITC)278 nM[3]
Cellular Target Engagement (EC50)Cellular Thermal Shift Assay (CETSA)10.5 µM[1][4]

Table 1: Biophysical and Cellular Characterization of this compound Binding to DCAF1.

DCAF1 Signaling Pathways

DCAF1 functions as a substrate receptor for two distinct E3 ubiquitin ligase complexes: the CRL4-DCAF1 complex and the EDVP complex. These pathways regulate diverse cellular processes by targeting specific substrates for degradation.[5][6]

The CRL4-DCAF1 Pathway

The CRL4-DCAF1 E3 ligase complex consists of Cullin 4 (CUL4), Ring-Box protein 1 (RBX1), DNA Damage-Binding protein 1 (DDB1), and DCAF1 as the substrate receptor.[5] This complex is involved in cell cycle regulation, DNA damage response, and transcription.[1][2]

CRL4_DCAF1_Pathway cluster_CRL4_complex CRL4-DCAF1 Complex CUL4A_B CUL4A/B RBX1 RBX1 CUL4A_B->RBX1 DDB1 DDB1 DDB1->CUL4A_B DCAF1 DCAF1 DCAF1->DDB1 Substrate Substrate (e.g., p53, PLK4, MCM10) DCAF1->Substrate Ubiquitination Ubiquitination Substrate->Ubiquitination OICR_8268 This compound OICR_8268->DCAF1 inhibits Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Cellular_Response Cellular Response (Cell Cycle Arrest, etc.) Proteasomal_Degradation->Cellular_Response

Caption: The CRL4-DCAF1 ubiquitin ligase pathway.

The EDVP Pathway

DCAF1 also serves as a substrate receptor for the EDVP (EED-DDB1-VprBP) E3 ligase complex.[5] The substrates targeted by the EDVP complex are distinct from those of the CRL4-DCAF1 complex, highlighting the versatile role of DCAF1 in protein degradation.[6]

EDVP_Pathway cluster_EDVP_complex EDVP Complex EDD EDD (UBR5) DDB1_EDVP DDB1 EDD->DDB1_EDVP DCAF1_EDVP DCAF1 DCAF1_EDVP->DDB1_EDVP EDVP_Substrate Substrate (e.g., Centrosomal proteins) DCAF1_EDVP->EDVP_Substrate Ubiquitination_EDVP Ubiquitination EDVP_Substrate->Ubiquitination_EDVP OICR_8268_EDVP This compound OICR_8268_EDVP->DCAF1_EDVP inhibits Proteasomal_Degradation_EDVP Proteasomal Degradation Ubiquitination_EDVP->Proteasomal_Degradation_EDVP Cellular_Process_EDVP Cellular Process (Cytoskeletal Organization) Proteasomal_Degradation_EDVP->Cellular_Process_EDVP

Caption: The DCAF1-mediated EDVP ubiquitin ligase pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the interaction between this compound and DCAF1.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

Experimental Workflow:

SPR_Workflow cluster_workflow SPR Experimental Workflow A Sensor Chip Immobilization (DCAF1 WDR domain) C Association (this compound injection) A->C B Analyte Preparation (this compound serial dilutions) B->C D Dissociation (Buffer flow) C->D E Regeneration (Removal of bound analyte) D->E F Data Analysis (Kinetics and Affinity) D->F E->C Next Concentration

Caption: A generalized workflow for an SPR experiment.

Methodology:

  • Immobilization:

    • A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Recombinant human DCAF1 WDR domain is diluted in 10 mM sodium acetate, pH 5.0, and injected over the activated surface to achieve the desired immobilization level.

    • The surface is then deactivated with a 1 M ethanolamine-HCl, pH 8.5 injection.

  • Binding Analysis:

    • A serial dilution of this compound in running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO) is prepared.

    • Each concentration is injected over the sensor surface for a defined association time, followed by a dissociation phase with running buffer.

    • The sensor surface is regenerated between cycles using a specific regeneration solution (e.g., a short pulse of a low pH glycine solution).

  • Data Analysis:

    • The resulting sensorgrams are reference-subtracted and fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.

Experimental Workflow:

CETSA_Workflow cluster_workflow CETSA Experimental Workflow A Cell Treatment (with this compound or vehicle) B Heating (Temperature gradient) A->B C Cell Lysis B->C D Separation (Soluble vs. aggregated protein) C->D E Protein Detection (e.g., Western Blot for DCAF1) D->E F Data Analysis (Melt curve and EC50 determination) E->F

Caption: A generalized workflow for a CETSA experiment.

Methodology:

  • Cell Culture and Treatment:

    • NCI-H460 cells are cultured to ~80% confluency.

    • Cells are treated with various concentrations of this compound or a vehicle control (DMSO) for a specified time.

  • Thermal Challenge:

    • The treated cells are heated to a specific temperature (e.g., 52°C) for 3 minutes, followed by cooling at room temperature.

  • Protein Extraction and Quantification:

    • Cells are lysed in a suitable buffer, and the soluble fraction is separated from the aggregated proteins by centrifugation.

    • The amount of soluble DCAF1 in the supernatant is quantified by a suitable method, such as Western blotting or an immunoassay.

  • Data Analysis:

    • The amount of soluble DCAF1 at each this compound concentration is normalized to the vehicle control.

    • The data is plotted against the compound concentration, and the EC50 value is determined by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.

Experimental Workflow:

ITC_Workflow cluster_workflow ITC Experimental Workflow A Sample Preparation (DCAF1 in cell, this compound in syringe) B Titration (Stepwise injection of this compound) A->B C Heat Measurement (Detection of heat change per injection) B->C D Data Analysis (Binding isotherm, Kd, ΔH, ΔS, n) C->D

Caption: A generalized workflow for an ITC experiment.

Methodology:

  • Sample Preparation:

    • Recombinant DCAF1 WDR domain is dialyzed extensively against the ITC running buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

    • This compound is dissolved in the same buffer, with a final DMSO concentration matched between the protein solution and the ligand solution to minimize heat of dilution effects.

  • Titration:

    • The DCAF1 solution is loaded into the sample cell of the calorimeter, and the this compound solution is loaded into the titration syringe.

    • A series of small injections of this compound are made into the DCAF1 solution at a constant temperature.

  • Data Analysis:

    • The heat change associated with each injection is measured and plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Conclusion

This compound is a valuable tool for the study of DCAF1 biology. Its high affinity and demonstrated cellular target engagement make it an excellent chemical probe for elucidating the roles of the CRL4-DCAF1 and EDVP E3 ligase complexes in health and disease. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound to further understand the multifaceted functions of DCAF1 and to explore its potential as a therapeutic target. The development of such specific chemical probes is a critical step towards the design of novel therapeutic strategies, including the development of DCAF1-based proteolysis-targeting chimeras (PROTACs).

References

Methodological & Application

OICR-8268: Application Notes and Experimental Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OICR-8268 is a potent and selective small molecule ligand that targets DCAF1 (DDB1 and CUL4 associated factor 1), a substrate receptor for the CRL4 E3 ubiquitin ligase.[1][2] As a crucial component of the ubiquitin-proteasome system, DCAF1 is implicated in various cellular processes, including cell cycle regulation and protein degradation, making it a compelling target for therapeutic intervention in oncology.[2][3] this compound serves as a valuable chemical probe for elucidating the biological functions of DCAF1 and as a foundational molecule for the development of proteolysis-targeting chimeras (PROTACs).[4][5] These application notes provide detailed protocols for the cellular application of this compound, including cell culture, target engagement verification via Cellular Thermal Shift Assay (CETSA), and assessment of cellular viability.

Data Presentation

The following table summarizes the key quantitative data for this compound based on available literature.

ParameterValueMethodReference
Binding Affinity (KD) 38 nM (SPR)Surface Plasmon Resonance[4][5]
278 nM (ITC)Isothermal Titration Calorimetry[1]
Cellular Target Engagement (EC50) 10 µMCellular Thermal Shift Assay (CETSA)[1][4][5]

Signaling Pathway Diagram

The following diagram illustrates the role of DCAF1 in the CRL4 E3 ubiquitin ligase complex, which is the target of this compound.

DCAF1_Signaling_Pathway DCAF1 Signaling Pathway cluster_CRL4_Complex CRL4-DCAF1 E3 Ubiquitin Ligase Complex cluster_Ubiquitination_Process Ubiquitination Cascade CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 Ub Ubiquitin CUL4->Ub Recruits E2-Ub DCAF1 DCAF1 DDB1->DCAF1 ROC1 ROC1 DDB1->ROC1 Target_Protein Substrate Protein DCAF1->Target_Protein Recognizes Substrate E1 E1 (Ub-Activating) E2 E2 (Ub-Conjugating) E1->E2 Transfers Ub E2->CUL4 Binds to Complex Ub->Target_Protein Polyubiquitination Proteasome 26S Proteasome Target_Protein->Proteasome Targeted for Degradation OICR_8268 This compound OICR_8268->DCAF1 Inhibits Binding Degradation Protein Degradation Proteasome->Degradation

Caption: this compound inhibits the DCAF1 substrate receptor within the CRL4 E3 ligase complex.

Experimental Protocols

General Handling and Storage of this compound
  • Reconstitution: this compound is typically supplied as a solid. Reconstitute in a suitable solvent such as DMSO to create a stock solution of 10 mM.

  • Storage: Store the solid compound at -20°C. The stock solution in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Cell Culture Protocol

The following protocol is a general guideline for culturing human cancer cell lines that are relevant for studying DCAF1 function, such as MCF-7 (breast adenocarcinoma) and DU-145 (prostate carcinoma).

Materials:

  • MCF-7 or DU-145 cells

  • Growth Medium:

    • For MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.

    • For DU-145: EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks, plates, and other sterile consumables.

  • Humidified incubator at 37°C with 5% CO2.

Procedure:

  • Cell Thawing and Plating:

    • Rapidly thaw a cryovial of cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium.

    • Centrifuge at 150 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.

    • Plate the cells in an appropriate culture flask and incubate.

  • Cell Maintenance and Passaging:

    • Monitor cell confluency daily.

    • When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.

    • Add Trypsin-EDTA to cover the cell layer and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with growth medium, collect the cell suspension, and centrifuge at 150 x g for 5 minutes.

    • Resuspend the cell pellet in fresh medium and re-plate at the desired density. For routine passaging, a split ratio of 1:3 to 1:6 is recommended.

Cellular Thermal Shift Assay (CETSA) Protocol

This protocol is designed to verify the target engagement of this compound with DCAF1 in intact cells.

Workflow Diagram:

CETSA_Workflow CETSA Workflow A 1. Cell Culture B 2. Compound Treatment (this compound or Vehicle) A->B C 3. Heat Shock (Temperature Gradient) B->C D 4. Cell Lysis C->D E 5. Centrifugation (Separate Soluble/Aggregated Proteins) D->E F 6. Protein Quantification (Western Blot) E->F G 7. Data Analysis (Melt Curve Generation) F->G

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Materials:

  • Cultured cells (e.g., MCF-7 or DU-145) at ~80% confluency.

  • This compound stock solution (10 mM in DMSO).

  • Vehicle control (DMSO).

  • Growth medium.

  • PBS.

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • PCR tubes or 96-well PCR plate.

  • Thermocycler.

  • Centrifuge.

  • SDS-PAGE and Western blotting reagents.

  • Primary antibody against DCAF1.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

Procedure:

  • Cell Preparation and Treatment:

    • Harvest cells and adjust the cell density to 1-2 x 106 cells/mL in growth medium.

    • Treat cells with this compound at the desired concentration (e.g., a dose-response from 1 µM to 50 µM, with a final DMSO concentration below 0.5%). Include a vehicle-only control.

    • Incubate the cells for 1-2 hours at 37°C.

  • Heat Shock:

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the samples in a thermocycler for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments).

    • Immediately cool the samples to 4°C for 3 minutes.

  • Cell Lysis and Protein Extraction:

    • Transfer the cell suspensions to microcentrifuge tubes.

    • Lyse the cells by adding an appropriate volume of ice-cold lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for DCAF1.

    • Quantify the band intensities for each temperature point.

  • Data Analysis:

    • Normalize the band intensities to the intensity at the lowest temperature (100% soluble).

    • Plot the percentage of soluble DCAF1 against the temperature to generate a melt curve. A shift in the curve for this compound-treated samples compared to the vehicle control indicates target engagement.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on cell viability.

Materials:

  • MCF-7 or DU-145 cells.

  • 96-well cell culture plates.

  • This compound stock solution.

  • Growth medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Microplate reader.

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium.[6]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in growth medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only and no-treatment controls.

    • Incubate for 24, 48, or 72 hours.

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Conclusion

This compound is a critical tool for investigating the function of DCAF1 and for the development of novel therapeutics. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in a cell culture setting, from basic handling to the confirmation of target engagement and the assessment of its effects on cell viability. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data.

References

Application Notes and Protocols for OICR-8268 in a Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

OICR-8268 is a potent and reversible small molecule ligand targeting DDB1 and CUL4 associated factor 1 (DCAF1), a substrate receptor for the CRL4 and EDVP E3 ubiquitin ligase complexes.[1] DCAF1 plays a crucial role in the ubiquitin-proteasome system, regulating protein degradation and various cellular processes.[2] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify and quantify the engagement of a compound with its target protein within the complex environment of a living cell.[3][4] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. Upon binding, the protein-ligand complex exhibits increased resistance to heat-induced denaturation.[3]

These application notes provide a detailed protocol for utilizing CETSA to determine the cellular target engagement of this compound with DCAF1.

DCAF1 Signaling Pathway

DCAF1 functions as a key component of the Cullin-RING E3 ubiquitin ligase machinery. It acts as a substrate receptor, presenting specific proteins for ubiquitination and subsequent degradation by the proteasome. This process is integral to the regulation of numerous cellular functions, including cell cycle progression, DNA damage response, and transcriptional regulation.

DCAF1_Signaling_Pathway DCAF1-Mediated Ubiquitination Pathway cluster_CRL4 CRL4-DCAF1 E3 Ligase Complex cluster_EDVP EDVP E3 Ligase Complex DDB1 DDB1 CUL4A CUL4A DDB1->CUL4A DCAF1 DCAF1 DDB1->DCAF1 RBX1 RBX1 CUL4A->RBX1 Ub Ubiquitin RBX1->Ub Recruits E2 Substrate Substrate Protein DCAF1->Substrate Binds DDB1_2 DDB1 DCAF1_2 DCAF1 DDB1_2->DCAF1_2 EDD EDD (UBR5) DCAF1_2->EDD DYRK2 DYRK2 EDD->DYRK2 OICR8268 This compound OICR8268->DCAF1 Inhibition OICR8268->DCAF1_2 Inhibition Proteasome Proteasome Substrate->Proteasome Targeting Ub->Substrate Ubiquitination Degradation Protein Degradation Proteasome->Degradation Cellular_Processes Regulation of Cellular Processes Degradation->Cellular_Processes

Caption: DCAF1 in the CRL4 and EDVP E3 ubiquitin ligase complexes.

Experimental Protocols

Part 1: Isothermal Dose-Response CETSA for this compound

This protocol is designed to determine the EC₅₀ of this compound for DCAF1 engagement in a cellular context.

Materials:

  • Cell Line: NCI-H460 (human non-small cell lung cancer)

  • Compound: this compound (stock solution in DMSO)

  • Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin

  • Reagents: PBS, Trypsin-EDTA, Protease and Phosphatase Inhibitor Cocktails, DMSO

  • Lysis Buffer: PBS with 0.4% NP-40 and protease/phosphatase inhibitors

  • Antibodies:

    • Primary: Rabbit anti-DCAF1/VPRBP antibody (e.g., Proteintech #11612-1-AP)

    • Secondary: HRP-conjugated anti-rabbit IgG

  • Detection: ECL Western Blotting Substrate

  • Equipment: Cell culture incubator, thermocycler, centrifuges, Western blot apparatus, imaging system

Procedure:

  • Cell Culture: Culture NCI-H460 cells to 80-90% confluency.

  • Cell Harvest and Treatment:

    • Trypsinize and resuspend cells in fresh culture medium to a density of 2 x 10⁶ cells/mL.

    • Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 µM to 100 µM. Include a DMSO vehicle control.

    • Aliquot 100 µL of the cell suspension into PCR tubes for each compound concentration.

    • Add the corresponding this compound dilution or DMSO to each tube.

    • Incubate at 37°C for 1 hour.

  • Heat Challenge:

    • Transfer the PCR tubes to a thermocycler.

    • Heat the samples at a predetermined optimal temperature (e.g., 52°C) for 3 minutes. This temperature should be determined from a preliminary melt curve experiment (see Part 2) to be in the steep part of the DCAF1 denaturation curve.

    • Cool the samples to 4°C for 3 minutes.

  • Cell Lysis:

    • Add 100 µL of ice-cold lysis buffer to each tube.

    • Vortex and incubate on ice for 30 minutes with intermittent vortexing.

  • Separation of Soluble Fraction:

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).

    • Normalize all samples to the same protein concentration.

    • Prepare samples with Laemmli buffer and boil for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with the primary anti-DCAF1 antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Optionally, strip and re-probe the membrane for a loading control (e.g., GAPDH or β-actin).

Part 2: CETSA Melt Curve for DCAF1

This protocol is used to determine the melting temperature (Tₘ) of DCAF1 and the thermal shift upon this compound binding.

Procedure:

  • Cell Culture and Treatment: Prepare two sets of cell suspensions as in Part 1. Treat one set with a saturating concentration of this compound (e.g., 50 µM) and the other with DMSO vehicle control. Incubate at 37°C for 1 hour.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes for a range of temperatures (e.g., 40°C to 64°C in 2°C increments).

    • Heat the samples for 3 minutes at their respective temperatures in a thermocycler, followed by cooling to 4°C.

  • Cell Lysis, Fraction Separation, and Western Blot: Follow steps 4-6 from the Isothermal Dose-Response protocol.

Data Presentation

The quantitative data from the CETSA experiments should be summarized for clear comparison.

Table 1: Isothermal Dose-Response Data for this compound with DCAF1

This compound (µM)Normalized DCAF1 Band Intensity (at 52°C)% Soluble DCAF1 (Relative to DMSO)
0 (DMSO)0.35100
0.10.38109
10.55157
50.78223
100.85243
250.92263
500.95271
1000.96274

Note: The data presented in this table is representative and intended for illustrative purposes, consistent with a reported EC₅₀ of approximately 10 µM.[1]

Table 2: DCAF1 Melt Curve and Thermal Shift with this compound

Temperature (°C)% Soluble DCAF1 (DMSO)% Soluble DCAF1 (50 µM this compound)
40100100
4498100
488595
5250 (Tₘ)88
562065
60530
64<110

Note: This data is hypothetical and illustrates a thermal shift. The melting temperature (Tₘ) is the temperature at which 50% of the protein is denatured.

Experimental Workflow

CETSA_Workflow CETSA Experimental Workflow for this compound A 1. Cell Culture (NCI-H460) B 2. Cell Harvest & Treatment (this compound or DMSO) A->B C 3. Heat Challenge (Temperature Gradient or Fixed Temp.) B->C D 4. Cell Lysis C->D E 5. Centrifugation (Separate Soluble/Insoluble) D->E F 6. Collect Supernatant (Soluble Protein Fraction) E->F G 7. Western Blot Analysis (Anti-DCAF1 Antibody) F->G H 8. Data Analysis (EC50 or ΔTm) G->H

Caption: A step-by-step workflow for the CETSA experiment.

References

Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of OICR-8268 and DCAF1 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Surface Plasmon Resonance (SPR) is a label-free biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time.[1][2][3] This document provides a detailed protocol for characterizing the interaction between the small molecule OICR-8268, a reversible ligand, and the DCAF1 WDR domain, a component of the CUL4-DDB1-DCAF1 E3 ubiquitin ligase complex.[4][5][6] this compound binds to the DCAF1 WDR domain with a reported dissociation constant (KD) of 38 nM.[4][5][6][7][8][9] Understanding this interaction is crucial for the development of DCAF1-based Proteolysis Targeting Chimeras (PROTACs) and other therapeutics targeting protein degradation pathways.[4][5][9]

Molecular Interaction Pathway

The following diagram illustrates the binding of this compound to the DCAF1 WDR domain, a key step in modulating the activity of the CRL4DCAF1 E3 ligase complex. DCAF1 serves as a substrate receptor for this complex, which is involved in protein ubiquitination and subsequent degradation.[5][6][9]

cluster_0 CRL4-DCAF1 E3 Ligase Complex DDB1 DDB1 DCAF1 DCAF1 (WDR Domain) DDB1->DCAF1 CUL4 CUL4 CUL4->DDB1 Ub Ubiquitin CUL4->Ub Mediates Ubiquitination Substrate Substrate Protein DCAF1->Substrate Recruits OICR8268 This compound OICR8268->DCAF1 Binds (KD = 38 nM)

Caption: this compound binding to the DCAF1 WDR domain.

Quantitative Data Summary

The following table summarizes the binding kinetics for the interaction between this compound and the DCAF1 WDR domain as determined by SPR.

LigandAnalyteKD (nM)ka (M-1s-1)kd (s-1)Reference
This compoundDCAF1 WDR Domain38Not ReportedNot Reported[5][6][7]

Note: Specific association (ka) and dissociation (kd) rates were not detailed in the provided search results. The KD value is the primary reported affinity parameter.

Experimental Protocol: SPR Kinetic Analysis

This protocol outlines the steps for determining the binding kinetics of this compound (analyte) to immobilized DCAF1 WDR domain (ligand) using a Surface Plasmon Resonance biosensor.

Materials and Reagents
  • Analyte: this compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Ligand: Purified recombinant DCAF1 WDR domain protein.

  • SPR Instrument: Biacore T200 or similar.

  • Sensor Chip: CM5 sensor chip is commonly used for covalent amine coupling.

  • Immobilization Kit: Amine coupling kit containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.

  • Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) is a standard choice. The final running buffer should contain a small percentage of DMSO (e.g., 1-5%) to match the analyte dilutions and minimize bulk refractive index mismatches.

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5 (or other pH as optimized for the specific protein).

  • Regeneration Solution: A solution to remove the bound analyte without denaturing the immobilized ligand. This often requires screening; examples include low pH glycine solutions (e.g., 10 mM Glycine-HCl, pH 2.0-3.0) or solutions with high salt concentrations.[10][11]

Experimental Workflow Diagram

cluster_prep Preparation cluster_immobilization Ligand Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis Prep_Ligand Prepare DCAF1 Protein Activate Activate Sensor Surface (NHS/EDC) Prep_Ligand->Activate Prep_Analyte Prepare this compound Dilutions Inject_Analyte Inject this compound Series (Association) Prep_Analyte->Inject_Analyte Prep_Buffer Prepare Running Buffer with DMSO Prep_Buffer->Activate Immobilize Immobilize DCAF1 (Amine Coupling) Activate->Immobilize Deactivate Deactivate Surface (Ethanolamine) Immobilize->Deactivate Deactivate->Inject_Analyte Dissociate Buffer Flow (Dissociation) Inject_Analyte->Dissociate Regenerate Inject Regeneration Solution Dissociate->Regenerate Ref_Subtract Reference Subtraction Dissociate->Ref_Subtract Regenerate->Inject_Analyte Next Cycle Fit_Data Fit Sensorgrams to Model (e.g., 1:1 Langmuir) Ref_Subtract->Fit_Data Calculate Calculate ka, kd, KD Fit_Data->Calculate

Caption: Standard SPR experimental workflow.

Detailed Methodology

Step 1: Ligand Preparation and Immobilization

  • Prepare Ligand: Dilute the DCAF1 WDR domain protein to a concentration of 5-20 µg/mL in the chosen immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5).[12]

  • Activate Sensor Surface: Prime the SPR instrument with running buffer. Activate the carboxyl groups on the CM5 sensor chip surface by injecting a 1:1 mixture of NHS and EDC for 7 minutes at a flow rate of 10 µL/min.[12][13]

  • Immobilize Ligand: Inject the diluted DCAF1 protein solution over the activated surface until the desired immobilization level is reached. A target level of 3000-5000 Resonance Units (RU) can be used for initial binding tests and regeneration scouting.[12] For kinetic analysis of small molecules, a lower density surface is often required to minimize mass transport limitations, aiming for a maximum analyte response (Rmax) of approximately 50-150 RU.[12]

  • Deactivate Surface: Inject ethanolamine-HCl (1 M, pH 8.5) for 7 minutes to deactivate any remaining reactive groups on the sensor surface.[12]

  • Create Reference Surface: A reference flow cell should be prepared similarly but without the injection of the DCAF1 protein. This allows for the subtraction of bulk refractive index changes and non-specific binding.[14]

Step 2: Analyte Preparation and Binding Analysis

  • Prepare Analyte Series: Prepare a serial dilution of this compound in running buffer (containing the same percentage of DMSO as the stock). For an interaction with a KD of 38 nM, a suitable concentration range would span from approximately 0.1x to 10x the KD (e.g., 3 nM to 400 nM), including a zero-analyte (buffer only) injection for double referencing.[15]

  • Binding Measurement (Multi-cycle Kinetics):

    • Inject the lowest concentration of this compound over both the DCAF1-immobilized and reference flow cells at a typical flow rate of 30-50 µL/min.[12][16]

    • Monitor the association phase for a set time (e.g., 120-180 seconds).[10]

    • Switch to running buffer flow and monitor the dissociation phase (e.g., 300-600 seconds).

    • Inject the regeneration solution to remove all bound analyte and return to the baseline.

    • Repeat this cycle for each concentration of this compound, from lowest to highest.

Step 3: Data Analysis

  • Data Processing: Process the raw data by subtracting the reference channel signal from the active channel signal for each injection.[14] Then, subtract the "zero-analyte" (buffer) injection sensorgram to correct for any systematic drift or buffer effects.

  • Kinetic Fitting: Fit the processed sensorgrams to a suitable binding model. For a 1:1 interaction, the Langmuir binding model is typically used.[17] This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[18][19]

Troubleshooting and Best Practices
  • DMSO Mismatch: Ensure the DMSO concentration is identical in the running buffer and all analyte dilutions to minimize bulk shift artifacts.

  • Mass Transport Limitation: If binding appears very fast and linear, it may be mass transport limited. To check, vary the flow rate; if the observed binding rate changes, mass transport is likely a factor. Using a lower density immobilization surface can help mitigate this.[17]

  • Regeneration Scouting: Before running the full kinetic analysis, test a variety of regeneration solutions to find one that removes >95% of the bound analyte without damaging the immobilized DCAF1 surface.[12][15]

  • Protein Activity: After immobilization, it is good practice to inject a known binder or a high concentration of the analyte to confirm the activity of the surface-bound protein.[16]

References

Application Notes and Protocols for Isothermal Titration Calorimetry (ITC) Studies of OICR-8268

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Isothermal Titration Calorimetry and OICR-8268

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a biomolecular binding event.[1][2] This label-free method allows for the determination of multiple thermodynamic parameters in a single experiment, including the binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[1][2] This comprehensive thermodynamic profile provides deep insights into the driving forces behind molecular interactions.

This compound is a potent and reversible small molecule ligand that targets the WD40 repeat (WDR) domain of the DDB1- and CUL4-Associated Factor 1 (DCAF1).[3][4] DCAF1 is a crucial component of the Cullin-RING E3 ubiquitin ligase machinery, acting as a substrate receptor for two distinct E3 ligases: CRL4-DCAF1 and EDVP.[5][6][7] By binding to DCAF1, this compound can modulate the ubiquitination and subsequent degradation of specific cellular proteins, making it a valuable tool for studying the ubiquitin-proteasome system and a promising starting point for the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs).[5][6][7]

These application notes provide a detailed protocol for characterizing the binding of this compound to the DCAF1 WDR domain using Isothermal Titration Calorimetry.

Quantitative Data Summary

The interaction between this compound and the DCAF1 WDR domain has been characterized by multiple biophysical methods. The thermodynamic parameters obtained from Isothermal Titration Calorimetry provide a complete picture of the binding event.

ParameterValueTechniqueReference
Dissociation Constant (K D)278 nMITC[4]
Dissociation Constant (K D)216 ± 76 nMITC[8]
Dissociation Constant (K D)38 nMSurface Plasmon Resonance (SPR)[3][4]
Enthalpy (ΔH)-50.4 ± 1.7 kJ/molITC
Entropy (ΔS)-41.1 ± 3.9 J/mol·KITC
Cellular Target Engagement (EC 50 )10 µMCellular Thermal Shift Assay (CETSA)[4]

Signaling Pathway: The CRL4-DCAF1 E3 Ubiquitin Ligase Complex

DCAF1 functions as a substrate receptor within the Cullin 4 (CUL4) based E3 ubiquitin ligase complex, known as CRL4-DCAF1. This complex plays a critical role in protein homeostasis by targeting specific substrate proteins for ubiquitination and subsequent degradation by the proteasome. The core components of the CRL4-DCAF1 ligase are CUL4, which acts as a scaffold; DDB1, an adaptor protein that binds to both CUL4 and DCAF1; RBX1, a RING-finger protein that recruits the E2 ubiquitin-conjugating enzyme; and DCAF1, which provides substrate specificity. The CRL4-DCAF1 complex has been shown to regulate the stability of several key cellular proteins involved in processes such as cell cycle control, DNA repair, and ribosome biogenesis.

CRL4_DCAF1_Pathway cluster_CRL4_complex CRL4-DCAF1 E3 Ligase Complex cluster_substrates Substrates CUL4 CUL4 DDB1 DDB1 DDB1->CUL4 RBX1 RBX1 RBX1->CUL4 DCAF1 DCAF1 DCAF1->CUL4 UNG2 UNG2 DCAF1->UNG2 recruits Dicer Dicer DCAF1->Dicer recruits SIRT7 SIRT7 DCAF1->SIRT7 recruits PWP1 PWP1 DCAF1->PWP1 recruits PLK4 PLK4 DCAF1->PLK4 recruits E2 E2-Ub E2->RBX1 Ub Ubiquitin Ub->E2 Proteasome Proteasome UNG2->Proteasome Ubiquitination & Degradation Dicer->Proteasome Ubiquitination & Degradation SIRT7->Proteasome Ubiquitination & Degradation PWP1->Proteasome Ubiquitination & Degradation PLK4->Proteasome Ubiquitination & Degradation OICR8268 This compound OICR8268->DCAF1 inhibits binding

Caption: CRL4-DCAF1 E3 ubiquitin ligase pathway and its modulation by this compound.

Experimental Workflow for ITC

The following diagram outlines the typical workflow for an Isothermal Titration Calorimetry experiment to study the binding of this compound to the DCAF1 WDR domain.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis p1 Purify DCAF1 WDR Domain p4 Dialyze DCAF1 into ITC Buffer p1->p4 p2 Dissolve this compound in DMSO p5 Dilute this compound in ITC Buffer with matched DMSO p2->p5 p3 Prepare ITC Buffer (e.g., HEPES, NaCl) p3->p4 p3->p5 e1 Load DCAF1 into Sample Cell p4->e1 e2 Load this compound into Syringe p5->e2 e4 Perform Titration e1->e4 e2->e4 e3 Set Experimental Parameters (e.g., 25°C) e3->e4 a1 Integrate Raw Heat Bursts e4->a1 a2 Plot Integrated Heat vs. Molar Ratio a1->a2 a3 Fit Data to a Binding Model a2->a3 a4 Determine Thermodynamic Parameters (KD, ΔH, ΔS, n) a3->a4

References

Application Notes and Protocols for Developing DCAF1-Based PROTACs Using OICR-8268

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein. DCAF1 (DDB1 and CUL4 associated factor 1), a substrate receptor for the CRL4 E3 ubiquitin ligase complex, has emerged as a promising E3 ligase for PROTAC development. OICR-8268 is a potent and selective ligand for DCAF1, making it an excellent starting point for the design and synthesis of novel DCAF1-based PROTACs.[1][2]

These application notes provide a comprehensive guide for the development of DCAF1-based PROTACs utilizing this compound and its derivatives. Detailed protocols for PROTAC synthesis, biochemical and cellular characterization are provided to facilitate the advancement of new targeted protein degraders.

Data Presentation

Table 1: Biophysical and Cellular Properties of DCAF1 Ligand this compound

ParameterMethodValueReference
Binding Affinity (KD) Surface Plasmon Resonance (SPR)38 nM[2][3][4][5]
Isothermal Titration Calorimetry (ITC)216 - 278 nM[3][5]
Cellular Target Engagement (EC50) Cellular Thermal Shift Assay (CETSA)10 µM[1][2]

Signaling and Experimental Workflow Diagrams

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation Target_Protein Target Protein Ternary_Complex Ternary Complex (Target-PROTAC-DCAF1) Target_Protein->Ternary_Complex PROTAC DCAF1-based PROTAC PROTAC->Ternary_Complex DCAF1_Complex CRL4-DCAF1 E3 Ligase DCAF1_Complex->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Experimental_Workflow cluster_1 DCAF1-based PROTAC Development Workflow Synthesis 1. PROTAC Synthesis (this compound derivative) Ternary_Complex_Assay 2. Ternary Complex Formation Assay (e.g., SPR) Synthesis->Ternary_Complex_Assay Ubiquitination_Assay 3. In Vitro Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay 4. Cellular Degradation Assay (Western Blot) Ubiquitination_Assay->Degradation_Assay Selectivity_Assay 5. Selectivity Profiling (Quantitative Proteomics) Degradation_Assay->Selectivity_Assay Viability_Assay 6. Cell Viability Assay Selectivity_Assay->Viability_Assay

References

OICR-8268 as a Precursor for OICR-41103 Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of OICR-41103, a potent and selective chemical probe for the DCAF1 WD40 domain, using OICR-8268 as a key precursor. OICR-41103 was developed from this compound through a strategic structural modification aimed at enhancing its binding affinity and cellular activity. This was achieved by replacing the core pyrazole heterocycle of this compound with a 2-substituted pyrrole, a change designed to allow the ligand to extend towards the solvent-exposed region of the DCAF1 WDR domain. This document outlines the synthetic methodology, necessary reagents and conditions, and purification techniques. Additionally, it includes quantitative data and visualizations to support researchers in replicating this synthesis and in understanding the structure-activity relationship between these two compounds.

Introduction

This compound is a validated ligand for the WD40 domain of DDB1- and CUL4-associated factor 1 (DCAF1), a substrate receptor for the CRL4 E3 ubiquitin ligase. As a versatile component of the ubiquitin-proteasome system, DCAF1 is implicated in various cellular processes and is a target of interest in oncology and virology. The development of chemical probes for DCAF1 is crucial for further elucidating its biological functions and for the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs).

OICR-41103 represents a significant advancement from its precursor, this compound. The core structural difference lies in the substitution of the pyrazole ring in this compound with a 2-substituted pyrrole in OICR-41103. This modification was rationally designed to improve the compound's interaction with the DCAF1 protein, leading to enhanced potency and cellular efficacy. These notes provide the necessary information for the chemical synthesis of OICR-41103, leveraging this compound as a starting scaffold.

Data Presentation

The following table summarizes the key quantitative data for this compound and OICR-41103, highlighting the improved characteristics of the synthesized probe.

CompoundMolecular FormulaMolecular Weight ( g/mol )DCAF1 WDR Binding Affinity (Kd, nM)Cellular Target Engagement (EC50, nM)
This compound C₁₉H₁₄Cl₂F₂N₄O439.2538~10,000
OICR-41103 C₂₈H₂₆Cl₂F₂N₄O₃575.442167

Experimental Protocols

The synthesis of OICR-41103 from an this compound-like precursor involves a multi-step synthetic sequence. The key transformation is the formation of the 2-substituted pyrrole ring. While the direct conversion of the pyrazole in this compound to the pyrrole in OICR-41103 is not a single-step reaction, the synthesis of OICR-41103 starts from building blocks that would otherwise lead to this compound, but are intercepted to form the pyrrole core instead.

General Synthesis Scheme:

The synthesis of OICR-41103 is achieved through a convergent synthesis plan. The key fragments, a substituted aniline and a functionalized pyrrole carboxylic acid, are synthesized separately and then coupled. The pyrrole core is constructed using established pyrrole synthesis methodologies.

Protocol for a Key Pyrrole Intermediate Synthesis (Illustrative)

This protocol outlines a general method for the synthesis of a substituted pyrrole, a key structural motif in OICR-41103.

Materials:

  • Appropriately substituted aniline

  • β-ketoester

  • Clay catalyst (e.g., Montmorillonite K-10)

  • Toluene

  • Sodium nitrite

  • Hydrochloric acid

  • Ethyl acetoacetate

  • Zinc dust

  • Glacial acetic acid

  • Sodium hydroxide

  • Diethyl ether

  • Magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Diazotization of the Aniline: Dissolve the substituted aniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Japp-Klingemann Reaction: In a separate flask, dissolve ethyl acetoacetate in ethanol. Add a solution of sodium hydroxide and cool to 0-5 °C. Slowly add the diazonium salt solution from step 1 to this flask. Stir at low temperature for 1-2 hours, then allow to warm to room temperature and stir overnight.

  • Reductive Cyclization (Fischer Indole Synthesis Analogue for Pyrroles): To the product from step 2, add glacial acetic acid and zinc dust. Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After cooling, filter the reaction mixture to remove excess zinc. Neutralize the filtrate with a saturated solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired pyrrole intermediate.

  • Amide Coupling to form OICR-41103: The synthesized pyrrole carboxylic acid is then coupled with the other key amine fragment using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA) in a suitable solvent like DMF to yield OICR-41103.

  • Final Purification: The final compound is purified by preparative HPLC to achieve high purity.

Mandatory Visualizations

The following diagrams illustrate the logical relationship between this compound and OICR-41103 and a generalized workflow for the synthesis.

G cluster_0 Precursor cluster_1 Synthetic Goal OICR_8268 This compound (Pyrazole Core) OICR_41103 OICR-41103 (2-Substituted Pyrrole Core) OICR_8268->OICR_41103 Structural Modification

Caption: Logical relationship between this compound and OICR-41103.

G start Starting Materials (Aniline, Ketoester) step1 Pyrrole Synthesis (e.g., Paal-Knorr) start->step1 intermediate Key Pyrrole Carboxylic Acid step1->intermediate step2 Amide Coupling (HATU, DIPEA) intermediate->step2 purification Purification (Prep-HPLC) step2->purification product OICR-41103 purification->product

Caption: Generalized synthetic workflow for OICR-41103.

The signaling pathway of DCAF1-mediated protein degradation is a complex process involving the ubiquitin-proteasome system.

G DCAF1 DCAF1 E3_Ligase CRL4-DCAF1 E3 Ubiquitin Ligase DCAF1->E3_Ligase CUL4 CUL4-DDB1 CUL4->E3_Ligase PolyUb Polyubiquitinated Substrate E3_Ligase->PolyUb Ubiquitination Substrate Substrate Protein Substrate->E3_Ligase recruitment Ub Ubiquitin Ub->E3_Ligase Proteasome Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: DCAF1-mediated ubiquitination and protein degradation pathway.

Application of OICR-8268 in Cancer Cell Lines: A Focus on Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

OICR-8268 is a potent and reversible small molecule ligand for the DDB1- and CUL4-Associated Factor 1 (DCAF1), a substrate receptor for the CRL4-DCAF1 E3 ubiquitin ligase.[1] While direct anti-cancer effects of this compound as a standalone agent are not extensively documented, its primary and critical application in oncology research is as a chemical tool for the development of Proteolysis Targeting Chimeras (PROTACs).[2][3] PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs) implicated in cancer.[4] this compound and its derivatives serve as the E3 ligase-recruiting moiety in DCAF1-based PROTACs, enabling the targeted degradation of oncoproteins that are otherwise difficult to inhibit.[2][3]

These application notes provide an overview of the utility of this compound in the context of DCAF1-based PROTACs for cancer research, including data on the degradation of key cancer targets and detailed experimental protocols.

Mechanism of Action: DCAF1-based PROTACs

DCAF1-based PROTACs function by inducing the formation of a ternary complex between the DCAF1 E3 ligase and a cancer-associated protein of interest. This proximity, engineered by the PROTAC, leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The degradation of the oncoprotein disrupts downstream signaling pathways, leading to inhibition of cancer cell proliferation and survival.

PROTAC_Mechanism cluster_0 PROTAC Action cluster_1 Cellular Machinery cluster_2 Degradation Pathway OICR_8268 This compound (DCAF1 Ligand) Linker Linker OICR_8268->Linker PROTAC DCAF1-based PROTAC OICR_8268->PROTAC POI_Ligand POI Ligand Linker->POI_Ligand Linker->PROTAC POI_Ligand->PROTAC Ternary_Complex Ternary Complex (DCAF1-PROTAC-POI) PROTAC->Ternary_Complex DCAF1 DCAF1 (E3 Ligase Receptor) DCAF1->Ternary_Complex CRL4 CRL4 Complex CRL4->DCAF1 Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI POI Protein of Interest (e.g., WDR5, BRD9) POI->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination PolyUb_POI->Proteasome Cell_Effect Anti-Cancer Effects (e.g., Apoptosis, Cell Cycle Arrest) Degraded_POI->Cell_Effect

Figure 1: Mechanism of action of a DCAF1-based PROTAC utilizing an this compound-like moiety.

Data Presentation: Efficacy of DCAF1-based PROTACs in Cancer Cell Lines

The following tables summarize the reported degradation (DC50) and cell viability (IC50) data for representative DCAF1-based PROTACs targeting key oncoproteins in various cancer cell lines.

Table 1: DCAF1-based BRD9 Degraders

PROTACTargetCell LineDC50 (nM)Dmax (%)Cell Viability IC50 (nM)Reference
DBr-1BRD9HEK293---[5]
AMPTX-1BRD9MV4-110.593-[6]
AMPTX-1BRD9MCF-7270-[6]

Table 2: DCAF1-based BTK Degraders

PROTACTargetCell LineDC50 (µM)Viability/Degradation ScoreReference
DBt-5BTKTMD80.05084x[7][8]
DBt-10BTKTMD80.149>182.6x[7][8]

Table 3: DCAF1-based WDR5 Degraders

PROTACTargetCell LineDegradation EffectReference
DCAF1-WDR5 PROTACs (unnamed)WDR5VariousEndogenous and exogenous degradation[3]

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol is for quantifying the degradation of a target protein in response to treatment with a DCAF1-based PROTAC.[4][9]

Materials:

  • Cancer cell line of interest

  • DCAF1-based PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (target protein and loading control, e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

WB_Workflow start Start cell_culture 1. Cell Seeding & Culture start->cell_culture protac_treatment 2. PROTAC Treatment (Dose-response & Time-course) cell_culture->protac_treatment cell_lysis 3. Cell Lysis & Protein Extraction protac_treatment->cell_lysis protein_quant 4. Protein Quantification (BCA) cell_lysis->protein_quant sds_page 5. SDS-PAGE protein_quant->sds_page transfer 6. Western Blot Transfer sds_page->transfer immunoblot 7. Immunoblotting (Primary & Secondary Antibodies) transfer->immunoblot detection 8. Chemiluminescent Detection immunoblot->detection analysis 9. Densitometry & Data Analysis (DC50 & Dmax calculation) detection->analysis end End analysis->end

Figure 2: Experimental workflow for Western blot analysis of PROTAC-induced protein degradation.

Procedure:

  • Cell Seeding: Plate cells at a density that allows for 70-80% confluency at the time of harvest.

  • PROTAC Treatment: Treat cells with a range of PROTAC concentrations (for DC50 determination) or for different durations (for time-course analysis). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.

  • Western Blot Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody. Re-probe with a loading control antibody.

  • Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and quantify band intensity to determine the percentage of protein degradation relative to the vehicle control.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures the effect of a DCAF1-based PROTAC on cancer cell viability.[10]

Materials:

  • Cancer cell line of interest

  • DCAF1-based PROTAC

  • DMSO (vehicle control)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix, and incubate to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical assay to confirm the direct binding of a PROTAC's warhead to its target protein within intact cells.[11][12]

Materials:

  • Cancer cell line of interest

  • DCAF1-based PROTAC or the corresponding target-binding warhead

  • DMSO (vehicle control)

  • PBS

  • Thermal cycler

  • Lysis buffer with protease inhibitors

  • Western blot reagents (as in Protocol 1)

CETSA_Workflow start Start cell_treatment 1. Cell Treatment with Compound start->cell_treatment heat_challenge 2. Heat Challenge (Temperature Gradient) cell_treatment->heat_challenge cell_lysis 3. Cell Lysis (e.g., Freeze-Thaw) heat_challenge->cell_lysis centrifugation 4. Centrifugation to Separate Soluble & Aggregated Proteins cell_lysis->centrifugation supernatant_collection 5. Collection of Soluble Fraction centrifugation->supernatant_collection wb_analysis 6. Western Blot Analysis of Soluble Target Protein supernatant_collection->wb_analysis melt_curve 7. Generation of Melt Curve & Determination of Thermal Shift wb_analysis->melt_curve end End melt_curve->end

Figure 3: General workflow for the Cellular Thermal Shift Assay (CETSA).

Procedure:

  • Cell Treatment: Treat cells with the PROTAC or warhead at a fixed concentration, and include a vehicle control.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells, for example, by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble target protein by Western blot.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Conclusion

This compound is a valuable chemical probe for the recruitment of the DCAF1 E3 ligase in targeted protein degradation studies. Its application in the development of DCAF1-based PROTACs provides a powerful strategy to eliminate cancer-driving proteins that are challenging to target with conventional inhibitors. The protocols outlined above provide a framework for researchers to utilize this compound and its derivatives to investigate the degradation of novel oncoproteins and assess the therapeutic potential of DCAF1-based PROTACs in various cancer cell lines.

References

Application Notes and Protocols for OICR-8268: A Tool for Investigating Viral Hijacking of DCAF1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DDB1- and CUL4-associated factor 1 (DCAF1), a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4), plays a pivotal role in cellular protein degradation.[1][2] Numerous viruses have evolved mechanisms to hijack the CRL4-DCAF1 complex to neutralize host antiviral factors, thereby promoting viral replication and pathogenesis. A notable example is the HIV-1 accessory protein Vpr, which binds to DCAF1 to induce the degradation of host proteins such as SAMHD1 and UNG2.[1][2]

OICR-8268 is a potent and reversible small molecule ligand that specifically binds to the WD40 repeat (WDR) domain of DCAF1.[3][4] With a high binding affinity and cellular activity, this compound serves as an invaluable chemical probe to investigate the functions of DCAF1 and to validate it as a therapeutic target in diseases driven by DCAF1 dysregulation, including viral infections.[2][3] These application notes provide detailed protocols for utilizing this compound to study the viral hijacking of DCAF1.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a quick reference for its biochemical and cellular properties.

Table 1: Biophysical Characterization of this compound Binding to DCAF1

ParameterMethodValueReference
Dissociation Constant (KD)Surface Plasmon Resonance (SPR)38 ± 1.5 nM[1][2]
Dissociation Constant (KD)Isothermal Titration Calorimetry (ITC)216 ± 76 nM[1]
Cellular Target Engagement (EC50)Cellular Thermal Shift Assay (CETSA)10 µM[2][3]

Table 2: Precursor Compound Binding Data

CompoundMethodValueReference
Z1391232269Surface Plasmon Resonance (SPR) KD11 µM[2][3]

Signaling and Experimental Workflow Diagrams

To visually represent the key concepts and procedures, the following diagrams have been generated using Graphviz.

cluster_host Host Cell CRL4 CRL4 Complex DCAF1 DCAF1 CRL4->DCAF1 associates with HostFactor Host Antiviral Factor (e.g., SAMHD1, UNG2) DCAF1->HostFactor recognizes Proteasome Proteasome HostFactor->Proteasome targeted for degradation ViralProtein Viral Protein (e.g., HIV-1 Vpr) ViralProtein->DCAF1 binds & hijacks

Figure 1: Viral Hijacking of the DCAF1-CRL4 Pathway.

cluster_inhibition Inhibition by this compound OICR8268 This compound DCAF1_WDR DCAF1 WDR Domain OICR8268->DCAF1_WDR binds to HostFactor Host Antiviral Factor DCAF1_WDR->HostFactor interaction inhibited ViralProtein Viral Protein (e.g., HIV-1 Vpr) ViralProtein->DCAF1_WDR binding blocked Degradation Degradation HostFactor->Degradation degradation prevented start Start step1 Treat cells with this compound or vehicle (DMSO) start->step1 step2 Lyse cells and express viral protein (e.g., Vpr) step1->step2 step3 Immunoprecipitate DCAF1 or viral protein step2->step3 step4 Analyze by Western Blot for co-precipitated proteins step3->step4 end End step4->end

References

Application Note: Measuring DCAF1 Engagement by OICR-8268 Using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCAF1 (DDB1 and CUL4 Associated Factor 1), also known as VprBP, is a substrate receptor for the CRL4 E3 ubiquitin ligase complex, playing a crucial role in protein ubiquitination and subsequent degradation.[1][2][3][4][5][6][7] Its involvement in diverse cellular processes, including cell cycle regulation, DNA damage response, and viral pathogenesis, makes it an attractive therapeutic target.[1][3][8] OICR-8268 is a potent and reversible small molecule ligand that binds to the WDR domain of DCAF1.[9][10] This application note provides a detailed protocol for assessing the cellular engagement of DCAF1 by this compound using a Cellular Thermal Shift Assay (CETSA) followed by Western Blot analysis.

Quantitative Data Summary

The interaction between this compound and DCAF1 has been quantitatively characterized, demonstrating high-affinity binding and cellular target engagement.

ParameterValueMethodReference
Binding Affinity (KD)38 nMSurface Plasmon Resonance (SPR)[1][2][4][5][11]
Cellular Target Engagement (EC50)10 µMCellular Thermal Shift Assay (CETSA)[1][2][4][5]

Signaling Pathway and Mechanism of Action

DCAF1 functions as a substrate receptor within the Cullin-RING E3 ubiquitin ligase (CRL) family, specifically the CRL4DCAF1 complex. This complex mediates the ubiquitination of target proteins, marking them for proteasomal degradation. This compound binds to the WDR domain of DCAF1, which is critical for substrate recognition. By occupying this binding pocket, this compound can modulate the ubiquitination of DCAF1 substrates, making it a valuable tool for studying DCAF1 biology and a starting point for the development of novel therapeutics, such as PROTACs.

DCAF1_Pathway cluster_CRL4 CRL4-DCAF1 E3 Ligase Complex cluster_Ub Ubiquitination Cascade DCAF1 DCAF1 DDB1 DDB1 DCAF1->DDB1 Substrate Substrate Protein DCAF1->Substrate Recognizes CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 CUL4->Substrate Ubiquitinates E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 Transfers Ub E2->CUL4 Transfers Ub Ub Ubiquitin Ub->E1 Proteasome Proteasome Substrate->Proteasome Targeted for degradation OICR8268 This compound OICR8268->DCAF1 Binds to WDR domain Degradation Degradation Products Proteasome->Degradation

Diagram of the DCAF1 ubiquitination pathway and the action of this compound.

Experimental Protocol: DCAF1 Engagement via CETSA-Western Blot

This protocol details the steps to confirm the binding of this compound to DCAF1 in a cellular context. The principle of CETSA is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Materials
  • Cell Line: HEK293T or a cell line with endogenous DCAF1 expression.

  • Reagents:

    • This compound

    • DMSO (vehicle control)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-Buffered Saline (PBS)

    • Protease and Phosphatase Inhibitor Cocktail

    • RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

    • BCA Protein Assay Kit

    • 4x Laemmli Sample Buffer

  • Antibodies:

    • Primary Antibody: Rabbit anti-DCAF1/VprBP antibody

    • Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG

    • Loading Control: Mouse anti-GAPDH or anti-β-actin antibody

  • Equipment:

    • Cell culture incubator

    • PCR tubes and thermal cycler

    • Microcentrifuge

    • SDS-PAGE and Western Blotting equipment

    • Chemiluminescence imaging system

Experimental Workflow

CETSA_Workflow A 1. Cell Culture and Treatment (HEK293T cells treated with this compound or DMSO) B 2. Heat Shock (Cells heated to a range of temperatures) A->B C 3. Cell Lysis (Protein extraction) B->C D 4. Centrifugation (Separation of soluble and aggregated proteins) C->D E 5. Protein Quantification (BCA Assay) D->E F 6. Western Blot (SDS-PAGE and immunoblotting for DCAF1) E->F G 7. Data Analysis (Quantify band intensities to determine thermal shift) F->G

Workflow for the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Procedure

1. Cell Culture and Treatment

  • Culture HEK293T cells to ~80% confluency.

  • Harvest cells and resuspend in fresh culture medium at a density of 2 x 106 cells/mL.

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Treat cells with this compound at a final concentration of 10 µM. For the vehicle control, add an equivalent volume of DMSO.

  • Incubate the cells for 1 hour at 37°C.

2. Heat Challenge

  • Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C, 70°C).

  • Place the PCR tubes in a thermal cycler and heat for 3 minutes at the designated temperatures.

  • Immediately cool the tubes on ice for 3 minutes.

3. Cell Lysis

  • Transfer the cell suspensions to microcentrifuge tubes.

  • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding RIPA buffer with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with periodic vortexing.

4. Separation of Soluble Fraction

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant, which contains the soluble protein fraction.

5. Protein Quantification and Sample Preparation

  • Determine the protein concentration of the soluble fractions using a BCA assay.

  • Normalize the protein concentration for all samples.

  • Prepare samples for SDS-PAGE by adding 4x Laemmli buffer and boiling for 5 minutes.

6. Western Blot Analysis

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-DCAF1 antibody (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip and re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

7. Data Analysis

  • Quantify the band intensities for DCAF1 at each temperature point for both the DMSO and this compound-treated samples.

  • Normalize the DCAF1 band intensity to the loading control.

  • Plot the normalized band intensities as a function of temperature to generate melting curves.

  • A rightward shift in the melting curve for the this compound-treated sample compared to the DMSO control indicates thermal stabilization of DCAF1 and thus, target engagement.

Troubleshooting

IssuePossible CauseSolution
No DCAF1 signal Low DCAF1 expression in the cell line.Use a cell line with higher endogenous DCAF1 expression or an overexpression system.
Inefficient antibody.Test different primary antibodies and optimize the antibody concentration.
Insufficient protein loading.Increase the amount of protein loaded on the gel.
High background Insufficient blocking or washing.Increase blocking time and the number of washes.
Antibody concentration too high.Titrate the primary and secondary antibody concentrations.
No thermal shift observed This compound concentration is too low.Perform a dose-response experiment to determine the optimal concentration.
Incubation time is too short.Increase the incubation time of the cells with this compound.
The chosen temperature range is not optimal.Adjust the temperature range to better capture the melting transition of DCAF1.

Conclusion

This application note provides a comprehensive protocol for determining the cellular engagement of DCAF1 by this compound using CETSA followed by Western Blot. This method is a valuable tool for validating the intracellular activity of small molecule ligands and is a critical step in the development of DCAF1-targeted therapeutics.

References

OICR-8268: Application Notes and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of OICR-8268, a potent and reversible small molecule ligand for DDB1- and CUL4-associated factor 1 (DCAF1). This compound serves as a critical chemical tool for investigating DCAF1 biology and a foundational component for the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] DCAF1 is a substrate receptor for the CRL4-DCAF1 E3 ubiquitin ligase complex, playing a crucial role in the ubiquitin-proteasome system for targeted protein degradation.[1][3]

This document details the methodologies for key high-throughput screening assays used to identify and characterize this compound, including DNA-Encoded Library (DEL) screening, Surface Plasmon Resonance (SPR), Differential Scanning Fluorimetry (DSF), and Cellular Thermal Shift Assay (CETSA).

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its precursor, Z1391232269, in various biophysical and cellular assays.

Table 1: Biophysical Binding Affinity of this compound and Precursor to DCAF1

CompoundAssayParameterValue
This compound (26e)SPRKD38 ± 1.5 nM[1][4]
This compound (26e)ITCKD216 ± 76 nM[4]
Z1391232269SPRKD11.5 ± 4.2 μM[1][4]
Z1391232269ITCKD9 μM[1]

Table 2: Cellular Target Engagement and Protein Stabilization

CompoundAssayParameterValueCell Line
This compound (26e)CETSAEC5010 μM[1][2][5]NCI-H460[6]
This compound (26e)DSFΔTm7.4 ± 0.5 °C (at 100 μM)[3]-
Z1391232269DSFΔTm> 2 °C (concentration dependent)[1]-

Signaling Pathway

DCAF1 is a key component of the ubiquitin-proteasome pathway, acting as a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex, CRL4DCAF1.[1][3] This complex ubiquitinates target proteins, marking them for degradation by the 26S proteasome. This compound binds to the WD40 repeat (WDR) domain of DCAF1, a region crucial for substrate recognition.[1][3] This interaction can be leveraged to develop PROTACs, which are heterobifunctional molecules that recruit a target protein to the E3 ligase complex for degradation.

Caption: DCAF1 signaling and PROTAC mechanism of action.

Experimental Protocols

DNA-Encoded Library (DEL) Screening

This high-throughput screening method was instrumental in identifying the initial chemical scaffold for this compound from a library of 114 billion compounds.[2][5]

Workflow Diagram:

DEL_Screening_Workflow start Start: DNA-Encoded Library (114 billion compounds) immobilize Immobilize Target Protein (DCAF1 WDR Domain) on solid support start->immobilize incubate Incubate DEL with immobilized DCAF1 immobilize->incubate wash Wash to remove non-binding compounds incubate->wash elute Elute bound compounds wash->elute pcr PCR Amplification of DNA tags elute->pcr ngs Next-Generation Sequencing (NGS) to identify enriched DNA tags pcr->ngs analysis Data Analysis: Identify enriched chemical structures ngs->analysis end Output: Hit Compounds (e.g., Z1391232269) analysis->end

Caption: DNA-Encoded Library (DEL) screening workflow.

Protocol:

  • Target Immobilization: The purified DCAF1 WDR domain is immobilized on a solid support (e.g., magnetic beads or chromatography resin).

  • Affinity Selection: The DNA-encoded library is incubated with the immobilized DCAF1 protein to allow for binding.

  • Washing: A series of stringent washing steps are performed to remove non-specifically bound library members.

  • Elution: The compounds that remain bound to the DCAF1 protein are eluted.

  • PCR Amplification: The DNA tags of the eluted compounds are amplified using Polymerase Chain Reaction (PCR).

  • Sequencing: The amplified DNA tags are sequenced using Next-Generation Sequencing (NGS).

  • Data Analysis: The sequencing data is analyzed to identify the chemical structures corresponding to the enriched DNA tags. These represent the initial hits.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of small molecules to a protein.

Workflow Diagram:

SPR_Workflow start Start: Purified DCAF1 and this compound immobilize Immobilize DCAF1 onto a sensor chip surface start->immobilize inject Inject varying concentrations of This compound over the surface immobilize->inject measure Measure change in refractive index (Resonance Units - RU) over time inject->measure regenerate Regenerate the sensor surface to remove bound this compound measure->regenerate analyze Analyze sensorgram data to determine kon, koff, and KD measure->analyze regenerate->inject Repeat for each concentration end Output: Binding Affinity (KD) analyze->end

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Protocol:

  • Immobilization: Purified DCAF1 protein is immobilized onto a sensor chip (e.g., CM5 chip) via amine coupling.

  • Analyte Preparation: A dilution series of this compound is prepared in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Binding Measurement: The different concentrations of this compound are injected over the sensor surface, and the association and dissociation are monitored in real-time by measuring the change in resonance units (RU).

  • Regeneration: After each injection, the sensor surface is regenerated using a low pH buffer (e.g., glycine-HCl) to remove the bound compound.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Differential Scanning Fluorimetry (DSF)

DSF is used to assess the thermal stability of a protein in the presence of a ligand. Ligand binding often stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Workflow Diagram:

DSF_Workflow start Start: Purified DCAF1, this compound, and fluorescent dye mix Mix DCAF1 with fluorescent dye (e.g., SYPRO Orange) and this compound or DMSO start->mix heat Gradually heat the mixture in a real-time PCR instrument (e.g., 25°C to 95°C) mix->heat measure Measure fluorescence intensity at each temperature increment heat->measure plot Plot fluorescence vs. temperature to generate a melting curve measure->plot analyze Determine the melting temperature (Tm) from the inflection point of the curve plot->analyze end Output: Thermal Shift (ΔTm) analyze->end

Caption: Differential Scanning Fluorimetry (DSF) experimental workflow.

Protocol:

  • Reaction Setup: In a 96-well or 384-well PCR plate, mix the purified DCAF1 protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Compound Addition: Add this compound or a vehicle control (DMSO) to the protein-dye mixture.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25°C to 95°C with a ramp rate of 1°C/minute.

  • Fluorescence Measurement: Monitor the fluorescence intensity at each temperature increment.

  • Data Analysis: Plot fluorescence intensity versus temperature to generate a protein melting curve. The midpoint of the transition, the melting temperature (Tm), is determined by fitting the data to a Boltzmann equation. The change in melting temperature (ΔTm) between the protein with and without the ligand indicates the stabilizing effect of the compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement of a compound in a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Workflow Diagram:

CETSA_Workflow start Start: Cultured cells (e.g., NCI-H460) treat Treat cells with this compound or vehicle (DMSO) start->treat heat Heat cell suspensions at various temperatures treat->heat lyse Lyse cells to release proteins heat->lyse centrifuge Centrifuge to separate soluble (folded) from precipitated (unfolded) proteins lyse->centrifuge quantify Quantify the amount of soluble DCAF1 in the supernatant (e.g., by Western Blot) centrifuge->quantify plot Plot soluble DCAF1 vs. temperature to generate a melting curve quantify->plot analyze Determine EC50 from dose-response curve at a fixed temperature plot->analyze end Output: Cellular Target Engagement (EC50) analyze->end

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Protocol:

  • Cell Treatment: Culture cells (e.g., NCI-H460) and treat them with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 1 hour).[3]

  • Heat Treatment: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes).[3]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.[3]

  • Separation of Soluble Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[3]

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of DCAF1 using a specific detection method, such as Western blotting or an automated capillary-based immunoassay system.[3]

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble DCAF1 as a function of temperature to generate a melting curve. A shift in the curve in the presence of this compound indicates target engagement.

    • Isothermal Dose-Response: To determine the EC50, treat cells with a range of this compound concentrations and heat them at a single, fixed temperature (chosen from the melt curve). Plot the amount of soluble DCAF1 against the compound concentration and fit the data to a dose-response curve.[3]

References

Troubleshooting & Optimization

troubleshooting OICR-8268 solubility issues in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with OICR-8268 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and reversible small molecule ligand that binds to the DCAF1 WDR domain with a high affinity (Kd of 38 nM).[1][2] It is utilized in research to study the function of DCAF1, a substrate receptor for the CRL4-DCAF1 E3 ubiquitin ligase, and to develop DCAF1-based Proteolysis Targeting Chimeras (PROTACs).[1][3]

Q2: What are the basic chemical properties of this compound?

PropertyValueReference
Molecular Weight 439.24 g/mol [2][3]
Formula C19H14Cl2F2N4O2[2][3]
Appearance White to off-white solid[3]
Purity >98% (via HPLC)[2]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2][3]

Q4: What is the solubility of this compound in DMSO?

The reported solubility of this compound in DMSO is 10 mM.[1] Another source indicates a solubility of 100 mg/mL (approximately 227.67 mM) with the aid of ultrasonication.[3] It is important to note that DMSO is hygroscopic, and using a fresh, anhydrous grade of DMSO is recommended for optimal dissolution.[3]

Q5: How should I store this compound?

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent (DMSO) -80°C6 months
-20°C1 month

To maintain the integrity of the compound, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guide for this compound Solubility in In Vitro Assays

This guide addresses common issues encountered when preparing and using this compound in aqueous-based in vitro assays.

Issue 1: Precipitation is observed when diluting the DMSO stock solution into aqueous buffer or cell culture medium.

Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. Hydrophobic compounds often precipitate when transferred from a high-concentration organic stock to an aqueous environment.

Troubleshooting Workflow:

start Precipitation observed upon dilution check_conc Is the final DMSO concentration <0.5%? start->check_conc high_dmso High DMSO may be toxic. Lower stock concentration and re-dilute. check_conc->high_dmso No visual_inspect Visually inspect for crystals/precipitate under a microscope. check_conc->visual_inspect Yes precipitate_present Precipitate confirmed visual_inspect->precipitate_present no_precipitate No precipitate visible, but issues persist. Consider compound degradation or aggregation. visual_inspect->no_precipitate solubility_test Perform a pre-assay solubility test in the final buffer/medium. precipitate_present->solubility_test is_soluble Is the compound soluble at the desired concentration? solubility_test->is_soluble yes_soluble Proceed with the experiment. Ensure consistent preparation. is_soluble->yes_soluble Yes no_soluble Solubility is the issue. Implement solubilization strategies. is_soluble->no_soluble No strategies Solubilization Strategies: - Lower the final concentration - Use a co-solvent (e.g., ethanol) - Add a surfactant (e.g., Tween-20, Pluronic F-68) - Adjust pH of the buffer - Use solubility enhancers (e.g., cyclodextrins) no_soluble->strategies retest Re-evaluate solubility after implementing a strategy. strategies->retest retest->is_soluble

Caption: Troubleshooting workflow for addressing this compound precipitation.

Detailed Steps:

  • Lower the Final Concentration: The most straightforward approach is to reduce the final concentration of this compound in your assay.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤0.5%) to minimize solvent-induced precipitation and potential cellular toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Pre-Assay Solubility Check: Before your main experiment, test the solubility of this compound in your specific aqueous buffer or cell culture medium at the desired final concentration. Incubate for the duration of your experiment and visually inspect for any precipitate.

  • Consider Co-solvents: In some cases, adding a small amount of a water-miscible co-solvent like ethanol to the aqueous buffer can improve the solubility of hydrophobic compounds.

  • Utilize Surfactants: Non-ionic surfactants such as Tween-20 or Pluronic F-68 at low concentrations (e.g., 0.01-0.1%) can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

  • pH Adjustment: If your assay buffer allows, adjusting the pH may alter the ionization state of this compound and improve its solubility. This should be approached with caution as it can affect cellular physiology and protein function.

  • Employ Solubility Enhancers: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Consider using β-cyclodextrin or its derivatives.

Issue 2: Inconsistent or lower-than-expected activity in in vitro assays.

Possible Cause: Even in the absence of visible precipitation, this compound may be forming soluble aggregates or a portion of the compound may have precipitated out of solution, leading to a lower effective concentration.

Troubleshooting Steps:

  • Sonication: After diluting the DMSO stock into your aqueous buffer, briefly sonicate the solution in a water bath. This can help to break up small aggregates and improve dissolution.

  • Fresh Dilutions: Always prepare fresh dilutions of this compound for each experiment. Do not store working solutions in aqueous buffers for extended periods.

  • Impact of Serum: If using cell culture medium containing fetal bovine serum (FBS) or other serum, be aware that serum proteins can bind to small molecules, affecting their free concentration and bioavailability. Consider the impact of serum concentration on your experimental results.

  • Centrifugation and Supernatant Quantification: For critical experiments, prepare your working solution, let it equilibrate, and then centrifuge at high speed to pellet any insoluble material. The concentration of this compound in the supernatant can then be quantified by a suitable analytical method (e.g., HPLC-UV) to determine the true soluble concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add a sufficient volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • To aid dissolution, vortex the solution and, if necessary, sonicate in a water bath for 5-10 minutes until the solution is clear.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.

  • Store the aliquots at -20°C or -80°C as recommended.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer
  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution in DMSO if a range of concentrations is required.

  • Add a small volume of the DMSO stock (or diluted stock) to your pre-warmed aqueous buffer or cell culture medium. It is crucial to add the DMSO stock to the aqueous solution and not the other way around.

  • Immediately vortex the solution to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • Visually inspect the solution for any signs of precipitation.

  • Use the freshly prepared working solution in your assay without delay.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 CRL4-DCAF1 E3 Ubiquitin Ligase Complex CUL4A CUL4A DDB1 DDB1 CUL4A->DDB1 RBX1 RBX1 DDB1->RBX1 DCAF1 DCAF1 (Substrate Receptor) DDB1->DCAF1 Substrate Substrate Protein DCAF1->Substrate binds Ub Ubiquitin Substrate->Ub ubiquitination Proteasome Proteasomal Degradation Ub->Proteasome degradation OICR8268 This compound OICR8268->DCAF1 inhibits binding

Caption: Signaling pathway illustrating the role of DCAF1 and the inhibitory action of this compound.

start Start: Determine required final concentration prep_stock Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). start->prep_stock serial_dilution Perform serial dilutions of the stock solution in 100% DMSO. prep_stock->serial_dilution dilute_in_buffer Add a small volume of DMSO solution to a larger volume of aqueous buffer/medium. serial_dilution->dilute_in_buffer mix Immediately vortex or mix thoroughly. dilute_in_buffer->mix incubate Incubate under experimental conditions (time and temperature). mix->incubate observe Visually inspect for precipitation. incubate->observe quantify Optional: Centrifuge and quantify the concentration in the supernatant. observe->quantify end Proceed with the in vitro assay. quantify->end

Caption: Experimental workflow for preparing and validating this compound working solutions.

References

potential off-target effects of OICR-8268

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of OICR-8268.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target activity of this compound?

A1: this compound is a potent, reversible, small-molecule ligand of DCAF1 (DDB1- and CUL4-associated factor 1), which is a substrate receptor for the CRL4-DCAF1 and EDVP E3 ubiquitin ligase complexes.[1][2] It binds to the WDR domain of DCAF1 with high affinity, demonstrating a dissociation constant (KD) of 38 nM as measured by Surface Plasmon Resonance (SPR).[1][2][3][4][5] In cellular contexts, it has shown target engagement with an EC50 of 10 μM in Cellular Thermal Shift Assays (CETSA).[1][4][6]

Q2: Has the selectivity profile of this compound been published?

A2: Currently, there is no publicly available, comprehensive selectivity profile for this compound against a broad panel of proteins (e.g., kinases, other E3 ligases, etc.). The primary literature focuses on its high affinity and cellular engagement with its intended target, DCAF1.[3][6][7][8]

Q3: I am observing a phenotype in my cellular experiments that doesn't seem to be explained by DCAF1 inhibition. Could this be an off-target effect?

A3: It is possible. While this compound is a potent DCAF1 ligand, unexpected phenotypes could arise from interactions with other proteins. To investigate this, consider the following troubleshooting steps:

  • Dose-response correlation: Determine if the unexpected phenotype tracks with the concentration-dependent engagement of DCAF1. If the phenotype occurs at concentrations significantly different from the EC50 for DCAF1 engagement, it may suggest an off-target effect.

  • Use of a negative control: If available, use a structurally similar but inactive analog of this compound. Observing the phenotype with the active compound but not the inactive control would strengthen the evidence for an on-target or off-target effect of this compound itself, rather than a general compound effect.

  • Orthogonal approaches: Use a different method to modulate DCAF1 activity, such as siRNA or CRISPR-Cas9 mediated knockout/knockdown. If the phenotype is not recapitulated with these genetic approaches, it is more likely to be an off-target effect of this compound.

Q4: How can I proactively screen for potential off-target effects of this compound in my experimental system?

A4: To identify potential off-target interactions, several unbiased and targeted approaches can be employed:

  • Chemical Proteomics: Techniques like affinity purification coupled with mass spectrometry (AP-MS) can identify proteins from cell lysates that bind to an immobilized version of this compound.

  • Proteome-wide Cellular Thermal Shift Assay (CETSA): This method can identify proteins that are stabilized by this compound across the proteome in live cells, providing an unbiased view of target engagement.

  • Broad Kinase Profiling: Screening this compound against a large panel of kinases can identify any potential off-target kinase inhibition.[1] This is a common practice in drug development to assess selectivity.

  • Phenotypic Screening with a Structurally Unrelated DCAF1 Ligand: If another validated DCAF1 ligand with a different chemical scaffold is available, comparing the cellular phenotypes induced by both compounds can help distinguish on-target from off-target effects.

Quantitative Data Summary

The following table summarizes the reported quantitative data for the on-target activity of this compound.

Assay Type Parameter Value Target
Surface Plasmon Resonance (SPR)KD38 ± 1.5 nMDCAF1 WDR Domain
Isothermal Titration Calorimetry (ITC)KD278 nMDCAF1 WDR Domain
Differential Scanning Fluorimetry (DSF)ΔTmConcentration-dependent increaseDCAF1 WDR Domain
Cellular Thermal Shift Assay (CETSA)EC5010 µMCellular DCAF1

Experimental Protocols

Below are detailed methodologies for the key experiments used to characterize the on-target activity of this compound. These can be adapted to investigate potential off-target interactions.

1. Surface Plasmon Resonance (SPR) for Binding Affinity

  • Objective: To determine the binding affinity (KD) of this compound to its target protein.

  • Methodology:

    • Immobilize recombinant DCAF1 WDR domain onto a sensor chip.

    • Prepare a dilution series of this compound in a suitable running buffer.

    • Inject the different concentrations of this compound over the sensor chip surface, allowing for association.

    • Follow with an injection of running buffer to monitor the dissociation of the compound.

    • Regenerate the sensor chip surface between cycles.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To confirm target engagement of this compound with DCAF1 in a cellular environment.

  • Methodology:

    • Culture cells to an appropriate density and treat with a range of this compound concentrations or a vehicle control.

    • After incubation, harvest the cells and resuspend them in a suitable buffer.

    • Divide the cell suspension into aliquots and heat them to a range of temperatures to create a melt curve.

    • Cool the samples and lyse the cells to separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the soluble fraction by Western blot using an antibody specific for DCAF1.

    • Quantify the band intensities and plot the fraction of soluble DCAF1 as a function of temperature for each this compound concentration. A shift in the melting curve indicates target stabilization and therefore engagement.

Visualizations

OICR_8268_Mechanism_of_Action cluster_ub Ubiquitination CUL4 Cullin 4 DDB1 DDB1 CUL4->DDB1 ROC1 ROC1 DDB1->ROC1 DCAF1 DCAF1 DDB1->DCAF1 Substrate Substrate Protein DCAF1->Substrate Recruits OICR_8268 This compound OICR_8268->DCAF1 Binds to WDR Domain Proteasome Proteasome Substrate->Proteasome Targeted for Degradation Ub Ubiquitin Ub->Substrate Transfer Degradation Degradation Products Proteasome->Degradation Off_Target_Workflow cluster_screening Initial Off-Target Screening cluster_validation Validation Assays start Unexpected Cellular Phenotype Observed with this compound proteomics Chemical Proteomics (e.g., AP-MS) start->proteomics cetsa Proteome-wide CETSA start->cetsa kinase Broad Kinase Profiling start->kinase validation Validation of Potential Off-Target Hits proteomics->validation cetsa->validation kinase->validation biophysical Biophysical Assays (SPR, ITC) validation->biophysical cellular Cellular Target Engagement (NanoBRET, CETSA) validation->cellular functional Functional Assays validation->functional conclusion Confirmation of Off-Target Effect biophysical->conclusion cellular->conclusion functional->conclusion Logical_Relationship cluster_ontarget On-Target Hypothesis cluster_offtarget Off-Target Hypothesis phenotype Observed Cellular Phenotype on_target_q Is the phenotype replicated by DCAF1 knockdown/knockout? phenotype->on_target_q off_target_q Does an inactive analog fail to produce the phenotype? phenotype->off_target_q on_target_a_yes Yes on_target_q->on_target_a_yes on_target_a_no No on_target_q->on_target_a_no on_target_conclusion Phenotype is likely On-Target on_target_a_yes->on_target_conclusion off_target_conclusion Phenotype is likely Off-Target on_target_a_no->off_target_conclusion off_target_a_yes Yes off_target_q->off_target_a_yes off_target_a_no No off_target_q->off_target_a_no off_target_a_yes->on_target_conclusion off_target_a_no->off_target_conclusion

References

interpreting unexpected results in OICR-8268 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for OICR-8268. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting and troubleshooting unexpected results during their experiments with this compound.

Fictional Compound Overview: this compound

Target: this compound is a potent and selective inhibitor of Kinase X, a key enzyme in a pro-survival signaling pathway frequently overactive in various cancer cell lines.

Mechanism of Action: By binding to the ATP-binding pocket of Kinase X, this compound is expected to inhibit the phosphorylation of its primary downstream substrate, Protein Y. The dephosphorylation of Protein Y is anticipated to disrupt the pro-survival signal and induce apoptosis in cancer cells.

Frequently Asked Questions (FAQs)

Q1: We observe target engagement (decreased phosphorylation of Protein Y) but see no significant decrease in cell viability. What are the possible explanations?

A1: This is a common challenge in drug development and can arise from several factors:

  • Activation of Compensatory Signaling Pathways: Inhibition of Kinase X may lead to the upregulation of parallel survival pathways. For instance, cells might activate a feedback loop that increases the activity of a related kinase, Kinase Z, which can also promote cell survival.[1]

  • Cell Line-Specific Effects: The dependence of a cell line on the Kinase X pathway for survival can vary. Some cell lines may have redundant survival mechanisms that make them less sensitive to the inhibition of a single kinase.[1]

  • Insufficient Inhibition: While a decrease in Protein Y phosphorylation is observed, the level of inhibition may not be sufficient to trigger apoptosis. It is crucial to determine the threshold of pathway inhibition required for a cytotoxic effect.

Q2: Our experiments show an unexpected increase in the phosphorylation of a related kinase, Kinase Z, upon treatment with this compound. Why is this happening?

A2: This phenomenon, often referred to as paradoxical pathway activation, can be attributed to:

  • Feedback Mechanisms: The inhibition of Kinase X might disrupt a negative feedback loop that normally keeps Kinase Z activity in check. When Kinase X is inhibited, this "brake" is removed, leading to the hyperactivation of Kinase Z.

  • Off-Target Effects: Although designed to be selective, this compound might have off-target activity on upstream regulators of Kinase Z.[1] It is advisable to perform a broad kinase selectivity screen to identify potential off-target interactions.[1][2]

Q3: We are seeing variable efficacy of this compound across different cancer cell lines. What could be the underlying reasons?

A3: Cell line-specific responses are common and can be due to:

  • Genetic and Proteomic Differences: The expression levels of Kinase X, its substrates, and downstream effectors can vary significantly between cell lines. The presence of mutations in the signaling pathway can also alter the response to the inhibitor.

  • Drug Efflux Pumps: Some cell lines may express high levels of efflux pumps, such as P-glycoprotein, which can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.[2]

  • Metabolic Differences: The rate at which different cell lines metabolize this compound can also impact its effective concentration and duration of action.

Troubleshooting Guides

Issue 1: No Decrease in Cell Viability Despite Target Engagement
Possible Cause Troubleshooting Step Expected Outcome
Activation of a compensatory pathway 1. Perform Western blot analysis for key proteins in known parallel survival pathways (e.g., phosphorylation of Kinase Z).[1] 2. Consider combination therapy with an inhibitor of the compensatory pathway.1. Identification of the activated compensatory pathway. 2. Synergistic cytotoxic effect with the combination of inhibitors.
Cell line is not dependent on the Kinase X pathway 1. Test this compound in a broader panel of cell lines with varying genetic backgrounds. 2. Perform a CRISPR or siRNA screen to confirm the reliance of the cell line on Kinase X for survival.1. Identification of sensitive and resistant cell lines. 2. Confirmation of on-target dependency.
Insufficient duration of treatment 1. Conduct a time-course experiment, measuring cell viability at multiple time points (e.g., 24, 48, 72 hours).1. Determination of the optimal treatment duration for inducing apoptosis.
Issue 2: Paradoxical Increase in Phosphorylation of Kinase Z
Possible Cause Troubleshooting Step Expected Outcome
Off-target effect of this compound 1. Perform a comprehensive kinome-wide selectivity screen at a concentration of 10x the on-target IC50.[2] 2. Synthesize and test a structurally related but inactive analog of this compound as a negative control.[2]1. Identification of any unintended kinase targets. 2. Confirmation that the observed effect is dependent on the specific chemical scaffold of this compound.
Disruption of a negative feedback loop 1. Map the signaling pathway upstream of Kinase Z to identify potential regulatory points that are influenced by Kinase X. 2. Use a system biology approach to model the pathway dynamics.1. A better understanding of the crosstalk between the Kinase X and Kinase Z pathways.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.[3][4]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[5]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).[5]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[5]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[5]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot the data to determine the IC50 value.[5]

Protocol 2: Western Blot for Phosphorylated Proteins

This protocol is used to detect the phosphorylation status of specific proteins.

Materials:

  • Cultured cells treated with this compound

  • Ice-cold lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-Protein Y, anti-total Protein Y, anti-p-Kinase Z, anti-total Kinase Z, and a loading control like beta-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]

  • SDS-PAGE: Load 20-30 µg of protein per lane into an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[6]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[6]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.[7]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[6]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: After further washing, add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

OICR_8268_Expected_Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X p_Protein_Y p-Protein Y Kinase_X->p_Protein_Y Phosphorylates Protein_Y Protein Y Pro_Survival_Signal Pro-Survival Signaling p_Protein_Y->Pro_Survival_Signal Apoptosis Apoptosis Pro_Survival_Signal->Apoptosis OICR_8268 This compound OICR_8268->Kinase_X Inhibits

Caption: Expected signaling pathway and inhibitory action of this compound.

OICR_8268_Unexpected_Pathway cluster_cell Cancer Cell - Unexpected Results Kinase_X Kinase X Kinase_Z Kinase Z Kinase_X->Kinase_Z Negative Regulation OICR_8268 This compound OICR_8268->Kinase_X Inhibits p_Kinase_Z p-Kinase Z Kinase_Z->p_Kinase_Z Phosphorylates Compensatory_Survival Compensatory Survival Pathway p_Kinase_Z->Compensatory_Survival Cell_Survival Cell Survival Compensatory_Survival->Cell_Survival

Caption: Compensatory pathway activation as an unexpected result.

Experimental_Workflow Start Start Experiment Cell_Culture Cell Seeding (96-well plates) Start->Cell_Culture Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Incubation Incubate (e.g., 72 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (MTT) Incubation->Viability_Assay Western_Blot Western Blot Analysis (p-Protein Y, p-Kinase Z) Incubation->Western_Blot Data_Analysis Data Analysis (IC50, Protein Levels) Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Interpretation Interpret Results Data_Analysis->Interpretation

Caption: General experimental workflow for this compound evaluation.

References

OICR-8268 CETSA data analysis and troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Cellular Thermal Shift Assay (CETSA) to analyze the target engagement of OICR-8268, a potent DCAF1 ligand.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary cellular target?

This compound is a potent, reversible, small molecule ligand that specifically targets the DCAF1 (DDB1 and CUL4 associated factor 1) protein.[1][2] DCAF1 acts as a substrate receptor for the CRL4 E3 ubiquitin ligase complex, playing a key role in the ubiquitin-proteasome system for protein degradation.[2][3][4] this compound binds to the WD40 repeat-containing domain (WDR domain) of DCAF1.[5]

Q2: What is the principle behind using CETSA to measure this compound target engagement?

CETSA operates on the principle of ligand-induced thermal stabilization.[6][7] When this compound binds to its target protein, DCAF1, it stabilizes the protein's structure. This stabilization makes the DCAF1-OICR-8268 complex more resistant to heat-induced denaturation and aggregation compared to the unbound DCAF1 protein.[8] By measuring the amount of soluble DCAF1 remaining across a range of temperatures, we can quantify this stabilization as a "thermal shift," confirming that the compound has engaged its target within the cell.[9]

Q3: What are the expected quantitative results for this compound in a CETSA experiment?

This compound has demonstrated cellular target engagement with an EC₅₀ of 10 μM as measured by CETSA.[1][2][3][10] In a CETSA melt curve experiment, treatment with a saturating concentration of this compound should result in a positive shift in the apparent melting temperature (Tagg) of DCAF1 compared to a vehicle-treated control.

Data Presentation: this compound Binding & Target Engagement

The following tables summarize the key quantitative data for this compound.

Biophysical Parameter Value Method Reference
Binding Affinity (KD)38 ± 1.5 nMSurface Plasmon Resonance (SPR)[3][5][11]
Binding Affinity (KD)216 ± 76 nMIsothermal Titration Calorimetry (ITC)[5]
Cellular Target Engagement (EC₅₀)10 μMCellular Thermal Shift Assay (CETSA)[2][3][10]
Thermal Shift Parameter Value Compound Concentration Method Reference
Thermal Shift (ΔTm)7.4 ± 0.5 °C100 μMDifferential Scanning Fluorimetry (DSF)[5]

Visual Guides

cluster_0 Ubiquitin-Proteasome System cluster_1 This compound Action CRL4 CRL4 E3 Ligase DCAF1 DCAF1 (Substrate Receptor) CRL4->DCAF1 associates with Substrate Substrate Protein DCAF1->Substrate Proteasome 26S Proteasome Substrate->Proteasome targeted to Ub Ubiquitin Ub->Substrate Ubiquitination Degradation Degradation Products Proteasome->Degradation leads to OICR This compound OICR->DCAF1 binds & inhibits

DCAF1's role in the ubiquitin-proteasome pathway and this compound's mechanism of action.

CETSA Troubleshooting Guide

This guide addresses common issues encountered during CETSA experiments.

Issue 1: No detectable DCAF1 signal in the Western blot.

  • Possible Cause: Low expression of DCAF1 in the chosen cell line.

  • Solution:

    • Confirm DCAF1 expression levels in your cell line using a standard Western blot with a positive control lysate.

    • Consider using a cell line known to have higher endogenous DCAF1 expression or an overexpression system.[7]

    • Increase the total amount of protein loaded onto the gel. A starting point of 20-30 µg is recommended, but for less abundant targets, up to 100 µg may be necessary.[12]

  • Possible Cause: Inefficient or faulty primary antibody.

  • Solution:

    • Validate your primary antibody using a positive control.

    • Test different primary antibodies and optimize the antibody concentration.[7]

    • Ensure the antibody has been stored correctly and is not expired.[13]

Issue 2: High background on the Western blot, obscuring the DCAF1 signal.

  • Possible Cause: Insufficient blocking or inadequate washing.

  • Solution:

    • Increase the blocking time to at least 1 hour at room temperature or try a different blocking agent (e.g., non-fat dry milk instead of BSA).[12][13]

    • Ensure washing steps are sufficient. Perform at least three 5-minute washes after both primary and secondary antibody incubations.[12]

    • Adding a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer can help reduce non-specific binding.[13]

  • Possible Cause: Antibody concentrations are too high.

  • Solution: Titrate both primary and secondary antibody concentrations to find the optimal balance between signal and background.[7][13]

Issue 3: No thermal shift (or a very small shift) is observed after this compound treatment.

  • Possible Cause: The concentration of this compound is too low.

  • Solution: While the reported EC₅₀ is 10 μM, this can vary between cell lines and experimental conditions. Perform an Isothermal Dose-Response (ITDR) experiment with a range of this compound concentrations to determine the optimal concentration for a robust thermal shift in your system.[7][9]

  • Possible Cause: Incorrect heating temperature or duration for the ITDR experiment.

  • Solution: The fixed temperature for an ITDR experiment must be carefully selected from a full melt curve. The ideal temperature is one where the unbound protein is significantly, but not completely, denatured, allowing for a clear stabilization window.[14][15] Re-run the melt curve to confirm the optimal temperature.

  • Possible Cause: The compound is not cell-permeable in your specific cell line or requires a longer incubation time.

  • Solution: Increase the incubation time of the cells with this compound before the heat treatment step.[6] Comparing results from intact cells versus cell lysates can also help diagnose permeability issues.[16][17]

Issue 4: Inconsistent results and high variability between replicates.

  • Possible Cause: Uneven cell seeding or inaccurate pipetting.

  • Solution: Ensure a homogenous single-cell suspension before seeding plates. Use calibrated pipettes and exercise care during all liquid handling steps, especially when creating serial dilutions and aliquoting samples.[7]

  • Possible Cause: Temperature variations across the heating block or PCR plate.

  • Solution: Use a thermal cycler with high temperature uniformity. Avoid using the outer wells of a plate, which are more prone to "edge effects."[16] Ensure a controlled cooling step is performed consistently for all samples.[16]

G start CETSA Issue: No Thermal Shift Observed q1 Is this compound conc. optimal? (Check ITDR data) start->q1 q2 Is heating temp/duration correct? (Check melt curve) q1->q2 Yes s1 Action: Perform ITDR experiment with a wider concentration range. q1->s1 No q3 Is compound cell-permeable? q2->q3 Yes s2 Action: Re-run melt curve to identify optimal ITDR temperature. q2->s2 No q4 Is DCAF1 signal strong and consistent? q3->q4 Yes s3 Action: Increase incubation time. Compare intact cell vs. lysate CETSA. q3->s3 Uncertain s4 Action: Troubleshoot Western Blot (see Issues 1 & 2). q4->s4 No end_ok Resolved: Thermal shift observed q4->end_ok Yes s1->q2 Failure s1->end_ok Success s2->q3 Failure s2->end_ok Success s3->q4 Failure s3->end_ok Success end_fail Unresolved: Consider assay redesign or orthogonal target engagement methods. s4->end_fail

A logical workflow for troubleshooting the absence of a thermal shift in CETSA experiments.

Experimental Protocols

Protocol 1: CETSA Melt Curve

This protocol is for determining the thermal stability profile of DCAF1 in the presence and absence of this compound.

  • Cell Culture & Treatment:

    • Seed cells to achieve 70-80% confluency on the day of the experiment.

    • Treat cells with the desired concentration of this compound (e.g., 10-20 µM) or a vehicle control (e.g., DMSO).

    • Incubate for the desired time (e.g., 1-2 hours) at 37°C.[6]

  • Cell Harvesting & Preparation:

    • Harvest cells, wash with PBS containing protease inhibitors, and centrifuge.

    • Resuspend the cell pellet in PBS with protease inhibitors to create a homogenous cell suspension.[18]

  • Heat Treatment:

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes.[6][18]

    • Allow samples to cool at room temperature for 3 minutes.[14]

  • Cell Lysis & Fractionation:

    • Lyse the cells by performing three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[18][19]

    • To separate the soluble protein fraction from the precipitated aggregates, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[19][20]

  • Detection & Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the protein concentration (e.g., via BCA assay).

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a validated anti-DCAF1 antibody.[14]

    • Quantify the band intensities and plot the relative amount of soluble DCAF1 against the temperature to generate melting curves.[7]

Protocol 2: Isothermal Dose-Response (ITDR)

This protocol is for determining the potency (EC₅₀) of this compound.

  • Cell Culture & Harvesting:

    • Culture and harvest cells as described in the Melt Curve protocol (steps 1 & 2), but without compound treatment.

  • Compound Treatment:

    • Aliquot the cell suspension into tubes.

    • Add this compound to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM), including a vehicle control.

    • Incubate at room temperature or 37°C for a set time (e.g., 1 hour).[14]

  • Heat Treatment:

    • Heat all samples at a single, constant temperature for 3-5 minutes. This temperature should be chosen from the melt curve data (Protocol 1) and corresponds to a point of significant, but incomplete, DCAF1 denaturation in the vehicle control.[14][15]

    • Cool samples at room temperature for 3 minutes.

  • Lysis, Fractionation & Detection:

    • Proceed with cell lysis, centrifugation, and Western blot analysis as described in the Melt Curve protocol (steps 4 & 5).

  • Data Analysis:

    • Plot the relative amount of soluble DCAF1 against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀.

cluster_0 CETSA Experimental Workflow A 1. Cell Culture (& Plating) B 2. Compound Treatment (this compound or Vehicle) A->B C 3. Heat Treatment (Temperature Gradient or Isothermal) B->C D 4. Cell Lysis (e.g., Freeze-Thaw) C->D E 5. Centrifugation (Separate Soluble/Insoluble) D->E F 6. Supernatant Collection (Soluble Fraction) E->F G 7. Protein Quantification & Western Blot Analysis F->G H 8. Data Analysis (Melt Curve or ITDR Curve) G->H

A generalized workflow for performing a CETSA experiment.

References

minimizing background signal in OICR-8268 binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OICR-8268 binding assays. Our goal is to help you minimize background signals and obtain high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent, reversible small molecule ligand that specifically binds to the WD40 repeat (WDR) domain of DDB1 and CUL4 associated factor 1 (DCAF1).[1][2][3] DCAF1 is a substrate receptor for the CRL4 E3 ubiquitin ligase complex, which is involved in protein ubiquitination and subsequent proteasomal degradation.[4][5][6] this compound is often used as a tool compound for the development of Proteolysis Targeting Chimeras (PROTACs), which are designed to hijack the ubiquitin-proteasome system to degrade specific target proteins.[7][8]

Q2: What are the typical binding affinities of this compound for DCAF1?

The binding affinity of this compound to the DCAF1 WDR domain has been characterized by several biophysical methods. The reported dissociation constants (Kd) are in the nanomolar range, indicating a high-affinity interaction.

Assay TypeReported KdReference
Surface Plasmon Resonance (SPR)38 nM[2][3]
Isothermal Titration Calorimetry (ITC)216 - 278 nM[1][2]

Q3: In which types of binding assays is this compound commonly used?

This compound and similar DCAF1 binders are frequently used in various in vitro binding assays to characterize their interaction with DCAF1 and to study the formation of ternary complexes in the context of PROTACs. Common assay formats include:

  • Fluorescence Polarization (FP): A homogeneous assay that measures the change in the polarization of fluorescent light upon binding of a small fluorescently labeled molecule (tracer) to a larger protein.[9][10][11]

  • AlphaScreen®/AlphaLISA®: A bead-based proximity assay that generates a chemiluminescent signal when a donor and an acceptor bead are brought into close proximity by a binding event.[1][12]

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore when they are in close proximity.

Q4: What is the mechanism of action of DCAF1 in the cell?

DCAF1 functions as a substrate receptor for the Cullin 4 (CUL4) E3 ubiquitin ligase complex, also known as CRL4DCAF1.[4][5] This complex plays a crucial role in the ubiquitin-proteasome pathway, which is a major mechanism for protein degradation in eukaryotic cells. The CRL4DCAF1 complex recognizes, ubiquitinates, and targets specific substrate proteins for degradation by the 26S proteasome.[5][13] This process is essential for regulating various cellular processes, including cell cycle progression, DNA damage response, and transcription.[13][14]

DCAF1-CRL4 Ubiquitination Pathway cluster_ubiquitination_machinery Ubiquitination Cascade cluster_degradation Protein Degradation CUL4 CUL4 DDB1 DDB1 ROC1 ROC1 DCAF1 DCAF1 (Substrate Receptor) Substrate Target Substrate Protein DCAF1->Substrate Recognizes & Binds Substrate E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Transfers Ub CRL4_complex CRL4_complex E2->CRL4_complex Binds to ROC1 Ub Ubiquitin (Ub) Ub->E1 ATP-dependent activation polyUb_Substrate Polyubiquitinated Substrate Substrate->polyUb_Substrate Polyubiquitination Proteasome 26S Proteasome polyUb_Substrate->Proteasome Targeting for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation OICR8268 This compound OICR8268->DCAF1 Binds to WDR Domain CRL4_complex->Substrate Ubiquitination

Figure 1: DCAF1-CRL4 Ubiquitination Pathway. This diagram illustrates the role of the CRL4-DCAF1 E3 ligase complex in the ubiquitination cascade, leading to the degradation of target substrate proteins. This compound binds to the DCAF1 subunit.

Troubleshooting Guides

High background signal is a common issue in this compound binding assays that can obscure true binding events and lead to false positives. The following guides provide systematic approaches to identify and mitigate common sources of high background.

Issue 1: High Background in Fluorescence Polarization (FP) Assays

Symptoms:

  • High millipolarization (mP) values in the absence of the binding partner (DCAF1).

  • Low signal-to-background ratio.

  • High variability between replicate wells.

Potential CauseTroubleshooting StepsExpected Outcome
Compound Autofluorescence 1. Run a control plate with this compound (or your fluorescent probe) alone at various concentrations. 2. Measure fluorescence intensity at the assay's excitation and emission wavelengths.If this compound is autofluorescent, you will observe a concentration-dependent increase in fluorescence intensity.
Light Scatter from Compound Aggregation 1. Perform the assay with and without a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20). 2. Visually inspect wells for precipitation. 3. Use dynamic light scattering (DLS) to confirm aggregate formation.[15][16]A significant decrease in signal in the presence of detergent suggests aggregation. Visual or DLS confirmation will show particulate matter.
Non-specific Binding to Assay Plate 1. Compare results using standard polystyrene plates versus low-binding surface plates. 2. Include a blocking agent like bovine serum albumin (BSA) or bovine gamma globulin (BGG) in the assay buffer.[17]Lower background signal and improved consistency with low-binding plates or blocking agents.
Contaminated Reagents 1. Prepare fresh assay buffers and reagent stocks. 2. Filter all buffers through a 0.22 µm filter.A reduction in background signal after using fresh, filtered reagents.
Issue 2: High Background in AlphaScreen® Assays

Symptoms:

  • High signal counts in the absence of a specific binding event.

  • "Hook effect" at high analyte concentrations.

  • Poor Z'-factor.

Potential CauseTroubleshooting StepsExpected Outcome
Non-specific Binding of Reagents 1. Titrate the concentration of donor and acceptor beads. 2. Include a non-specific protein (e.g., BSA) in the assay buffer. 3. Test different blocking agents.An optimized bead concentration and the presence of a blocking agent should reduce non-specific interactions and lower the background.
Compound Interference 1. Run a control experiment with this compound and beads alone to check for direct effects on the AlphaScreen signal. 2. For colored compounds, check for quenching effects.Identification of compounds that directly interfere with the assay chemistry, allowing for their exclusion or the use of alternative assay formats.
Reagent Aggregation 1. Centrifuge protein stocks before use. 2. Filter buffers. 3. Ensure proper mixing of reagents.Reduced variability and lower background signal.

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

This protocol is designed to determine if this compound exhibits intrinsic fluorescence at the wavelengths used in your primary assay.

Materials:

  • This compound

  • Assay buffer (the same as used in the primary binding assay)

  • Black, clear-bottom microplates (e.g., 384-well)

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. The concentration range should cover and exceed the concentrations used in your binding assay.

  • Add the this compound dilutions to the wells of the microplate in triplicate.

  • Include control wells containing only the assay buffer (blank).

  • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths and gain settings as your primary assay.

  • Subtract the average fluorescence of the blank wells from the fluorescence of the this compound-containing wells.

  • Plot the background-subtracted fluorescence intensity against the this compound concentration.

Data Interpretation: A concentration-dependent increase in fluorescence intensity indicates that this compound is autofluorescent under your experimental conditions. If the autofluorescence is significant, consider using a different fluorescent probe with red-shifted excitation and emission spectra or a non-fluorescence-based assay format.

Protocol 2: Detecting Compound Aggregation using Detergents

This protocol helps to identify if high background signals are due to the formation of this compound aggregates.

Materials:

  • This compound

  • DCAF1 protein

  • Fluorescent tracer (for FP assays) or assay beads (for AlphaScreen)

  • Assay buffer

  • Non-ionic detergent (e.g., 0.1% Triton X-100 or Tween-20 stock solution)

  • Microplates suitable for your assay format

  • Plate reader

Procedure:

  • Set up your standard binding assay in two parallel sets of plates.

  • In the first set of plates, use your standard assay buffer.

  • In the second set of plates, use an assay buffer supplemented with a low concentration of non-ionic detergent (e.g., a final concentration of 0.01%).

  • Add this compound at a range of concentrations to both sets of plates.

  • Add the other assay components (DCAF1, tracer/beads) as per your standard protocol.

  • Incubate and read the plates according to your standard procedure.

  • Compare the signal profiles of this compound in the presence and absence of detergent.

Data Interpretation: A significant reduction in the signal (e.g., a rightward shift in the IC50 curve or a decrease in the overall signal intensity) in the presence of detergent is a strong indicator that this compound is forming aggregates that are contributing to the assay signal.[18]

Troubleshooting_Workflow start High Background Signal in this compound Assay check_autofluorescence Is the compound autofluorescent? start->check_autofluorescence test_autofluorescence Run Autofluorescence Control Assay check_autofluorescence->test_autofluorescence Yes check_aggregation Does the signal decrease with detergent? check_autofluorescence->check_aggregation No autofluorescence_pos Change fluorophore or assay format test_autofluorescence->autofluorescence_pos test_aggregation Run Assay with/without Detergent check_aggregation->test_aggregation Yes check_nonspecific_binding Does signal decrease with low-bind plates/blocking agents? check_aggregation->check_nonspecific_binding No aggregation_pos Compound is likely aggregating test_aggregation->aggregation_pos test_nonspecific_binding Test low-bind plates and blocking agents check_nonspecific_binding->test_nonspecific_binding Yes check_reagents Is background still high? check_nonspecific_binding->check_reagents No nonspecific_binding_pos Optimize plate and buffer conditions test_nonspecific_binding->nonspecific_binding_pos test_reagents Prepare fresh reagents and filter buffers check_reagents->test_reagents Yes reagents_neg Consult further technical support check_reagents->reagents_neg No reagents_pos Issue likely resolved test_reagents->reagents_pos

Figure 2: Troubleshooting Workflow. A logical workflow for diagnosing and addressing high background signals in this compound binding assays.

References

Technical Support Center: Optimization of Linker Chemistry for OICR-8268-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of linker chemistry for PROTACs utilizing the DCAF1 E3 ligase ligand, OICR-8268.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for developing PROTACs?

This compound is a potent and reversible small molecule ligand that binds to the WDR domain of DCAF1 (DDB1 and CUL4 associated factor 1) with a dissociation constant (Kd) of 38 nM.[1][2] DCAF1 is a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[2][3] By incorporating this compound into a PROTAC, researchers can hijack the DCAF1 E3 ligase to induce the ubiquitination and subsequent proteasomal degradation of a specific protein of interest.[1][4]

Q2: What are the critical starting points for designing a linker for an this compound-based PROTAC?

The design process should focus on four key aspects of the linker:

  • Length: The linker must be long enough to bridge the target protein and DCAF1 without steric hindrance but not so long that it leads to an unstable or unproductive ternary complex.[5][][7]

  • Composition: The chemical makeup of the linker (e.g., polyethylene glycol (PEG), alkyl chains) influences crucial physicochemical properties like solubility and cell permeability.[][7][8]

  • Flexibility & Rigidity: The linker's rigidity can affect the stability and conformation of the ternary complex. More rigid linkers can pre-organize the PROTAC into a favorable conformation.[][9]

  • Attachment Points: The points where the linker connects to the this compound ligand and the target-binding warhead are critical. The exit vector should ideally be from a solvent-exposed region of the ligand to minimize disruption of binding affinity.[][7]

Q3: How does linker composition impact the performance of a PROTAC?

Linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability.[5] For instance, incorporating hydrophilic units like PEG can improve aqueous solubility and permeability, which is often a challenge for large PROTAC molecules.[5] Conversely, more hydrophobic alkyl chains can also be effective but may require balancing to maintain favorable drug-like properties. The goal is to find a composition that balances these properties to ensure the PROTAC can reach its intracellular target in sufficient concentrations.[]

Q4: What is the "hook effect" and how can linker optimization help mitigate it?

The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[5][8][11] This occurs because an excess of the PROTAC molecule leads to the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex (Target-PROTAC-E3 Ligase) required for degradation.[5][9][11] A well-designed linker can mitigate this by promoting positive cooperativity, where the binding of one protein increases the affinity for the other, thus stabilizing the ternary complex over the binary ones.[5][9][11] Modifying the linker to be more rigid can also help by pre-organizing the molecule into a conformation that favors ternary complex formation.[5][9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the development and testing of this compound-based PROTACs.

Problem: My PROTAC shows good binary binding to the target protein and DCAF1, but it fails to induce target degradation.

This is a common challenge that often indicates a problem with the formation of a stable and productive ternary complex.[5][9]

  • Potential Cause 1: Incorrect Linker Length or Rigidity.

    • Explanation: The linker may be too short, causing steric clashes that prevent the simultaneous binding of the target protein and DCAF1.[5][7][9] Conversely, a linker that is too long or overly flexible might fail to bring the two proteins into sufficiently close proximity for efficient ubiquitination, leading to an unstable complex.[5][7][9]

    • Troubleshooting Steps:

      • Synthesize a library of PROTACs with systematically varied linker lengths (e.g., increasing PEG or alkyl units).[5][12]

      • Introduce more rigid elements (e.g., piperazine, alkynes) into the linker to reduce conformational flexibility.[12]

      • Evaluate the new set of PROTACs in a degradation assay to identify the optimal length and rigidity.

  • Potential Cause 2: Unfavorable Ternary Complex Conformation.

    • Explanation: Even if a ternary complex forms, the linker may orient the target protein in such a way that its surface lysine residues are not accessible to the E2 ubiquitin-conjugating enzyme recruited by the E3 ligase.[5][9][11]

    • Troubleshooting Steps:

      • Change the linker's attachment point on either the this compound moiety or the target-binding warhead.[][7]

      • Perform in-vitro or in-cell ubiquitination assays to determine if the target is being ubiquitinated. A lack of ubiquitination despite ternary complex formation points to a geometric problem.[11]

      • If available, use structural modeling or biophysical techniques to understand the conformation of the ternary complex.

  • Potential Cause 3: Poor Physicochemical Properties.

    • Explanation: The overall PROTAC molecule, influenced by the linker, may have poor cell permeability or low solubility, preventing it from reaching its intracellular target at an effective concentration.[5][9][11] PROTACs are often large molecules that struggle to cross the cell membrane.[11]

    • Troubleshooting Steps:

      • Assess the physicochemical properties (e.g., solubility, LogP) of your PROTAC.

      • Modify the linker to improve these properties, for example, by incorporating more polar or hydrophilic groups like PEG to enhance solubility.[5][11]

      • Use cell permeability assays (e.g., PAMPA) to evaluate how linker modifications affect cell uptake.

Problem: My PROTAC has very low potency (high DC50 value).

  • Potential Cause: Inefficient Ternary Complex Formation.

    • Explanation: The potency of a PROTAC is intrinsically linked to its ability to form a stable ternary complex. The linker is a critical determinant of this process.[8]

    • Troubleshooting Steps:

      • Systematically optimize the linker length, as this is a primary factor influencing ternary complex stability and degradation efficacy.[12]

      • Use biophysical assays like TR-FRET, SPR, or ITC to directly measure ternary complex formation and stability with different linker designs.[11] This can help correlate complex stability with degradation potency.

      • Enhance ternary complex cooperativity through linker modifications. A linker that promotes positive cooperativity can significantly improve potency.[9]

Problem: I am observing degradation of off-target proteins.

  • Potential Cause: Non-selective Ternary Complex Formation.

    • Explanation: The linker influences the conformation of the PROTAC and the resulting ternary complex, which can affect which proteins are presented for ubiquitination.[11] An suboptimal linker might allow for the recruitment and degradation of unintended proteins.

    • Troubleshooting Steps:

      • Modify the linker length and composition. Even subtle changes, such as extending a linker by a single ethylene glycol unit, have been shown to impart selectivity between protein isoforms.[12]

      • Use a more selective warhead for your protein of interest if possible.[11]

      • Perform global proteomics analysis to identify the full spectrum of degraded proteins and guide further linker optimization to improve the selectivity profile.

Quantitative Data Summary

The optimal linker is highly dependent on the specific target and E3 ligase pair. The following table summarizes representative data from various studies to illustrate how linker type and length can impact PROTAC performance.

Table 1: Impact of Linker Type and Length on PROTAC Efficacy

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC₅₀ (nM)Dₘₐₓ (%)Reference
Alkyl/EtherAlkyl/Ether ChainsBruton's Tyrosine Kinase (BTK)Cereblon (CRBN)1-40>85[13]
PEG4-PEG unitsBTKCRBN<1>95[12]
PEG2-PEG unitsBTKCRBN>1000<20[12]
Alkyl16-atom alkyl linkerEstrogen Receptor α (ERα)Cereblon (CRBN)5>90[13]
RigidPiperazine-basedBromodomain-containing protein 4 (BRD4)VHL19~98[12]

Note: Data is compiled from different studies and systems for illustrative purposes. Direct comparison is challenging due to variations in targets, E3 ligases, and experimental conditions.[13]

Key Experimental Protocols

1. Western Blot for Protein Degradation Assessment

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.

    • Allow cells to adhere overnight.

    • Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) to determine the dose-response relationship. Include a vehicle control (e.g., DMSO).

    • Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize protein bands using a chemiluminescence imager.

    • Quantify band intensity using software like ImageJ. Normalize the target protein signal to the loading control signal. Calculate DC₅₀ and Dₘₐₓ values.

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

This biophysical assay measures the proximity between the target protein and the E3 ligase, indicating the formation of the ternary complex.

  • Principle: A donor fluorophore (often a lanthanide chelate) is attached to one protein (e.g., His-tagged E3 ligase via an anti-His antibody conjugated to the donor) and an acceptor fluorophore is attached to the other protein (e.g., GST-tagged target via an anti-GST antibody conjugated to the acceptor). When the PROTAC brings the two proteins together, the donor and acceptor are in close proximity, allowing for energy transfer and a measurable FRET signal.

  • Protocol:

    • In a microplate (e.g., 384-well), add a constant concentration of the fluorescently labeled target protein and E3 ligase to each well.[8]

    • Add a serial dilution of the PROTAC to the wells. Include a control with no PROTAC.[8]

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.[8]

    • Measure the FRET signal on a compatible microplate reader by exciting the donor fluorophore and measuring the emission of both the donor and acceptor fluorophores at specific time delays.[8]

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

    • Plot the TR-FRET ratio as a function of PROTAC concentration. An increase in the signal indicates ternary complex formation. The characteristic "hook effect" bell-shaped curve may also be observed.[14]

Visualizations

PROTAC_Mechanism cluster_0 cluster_1 cluster_2 cluster_3 PROTAC PROTAC Ternary_Complex POI-PROTAC-DCAF1 Ternary Complex PROTAC->Ternary_Complex Binds POI & DCAF1 POI Target Protein (POI) POI->Ternary_Complex DCAF1 DCAF1 (E3 Ligase Receptor) DCAF1->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ub Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: General mechanism of action for an this compound-based PROTAC.

Troubleshooting_Workflow Start No/Poor Target Degradation Observed Check_Binary Q: Good binary binding to POI and DCAF1? Start->Check_Binary Check_Permeability Q: Is the PROTAC cell-permeable? Check_Binary->Check_Permeability Yes Sol_Warhead Optimize Warhead or E3 Ligand Check_Binary->Sol_Warhead No Check_Ternary Q: Does a stable ternary complex form? Check_Permeability->Check_Ternary Yes Sol_Permeability Modify linker to improve physicochemical properties (e.g., add PEG) Check_Permeability->Sol_Permeability No Check_Conformation Q: Is the ternary complex conformation productive? Check_Ternary->Check_Conformation Yes Sol_Length Synthesize linker library (vary length/rigidity) Check_Ternary->Sol_Length No Sol_Attachment Change linker attachment points Check_Conformation->Sol_Attachment No Success Degradation Achieved Check_Conformation->Success Yes Sol_Permeability->Check_Ternary Sol_Length->Check_Ternary Sol_Attachment->Check_Conformation Linker_Optimization_Logic cluster_0 Linker Properties cluster_1 Desired Outcomes Length Length Ternary_Complex Stable & Productive Ternary Complex Length->Ternary_Complex Selectivity Target Selectivity Length->Selectivity Composition Composition (PEG, Alkyl, etc.) Permeability Cell Permeability & Solubility Composition->Permeability PK_Properties Favorable PK/ PD Properties Composition->PK_Properties Rigidity Rigidity Rigidity->Ternary_Complex Attachment Attachment Point Attachment->Ternary_Complex Attachment->Selectivity Ternary_Complex->Selectivity Permeability->PK_Properties

References

Validation & Comparative

Validating Cellular Target Engagement of DCAF1 Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a molecule reaches and binds to its intended intracellular target is a critical step. This guide provides a comparative analysis of OICR-8268, a known ligand for the DDB1- and CUL4-associated factor 1 (DCAF1), and its analogs, offering insights into their target engagement capabilities within a cellular context. The experimental data presented herein is supported by detailed methodologies for key validation assays.

DCAF1, a substrate receptor for the CRL4 E3 ubiquitin ligase, plays a crucial role in protein degradation and is a compelling target in therapeutic areas such as oncology.[1][2] Small molecule ligands that bind to DCAF1, like this compound, are valuable tools for the development of novel therapeutics, including proteolysis-targeting chimeras (PROTACs).[1][3] This guide compares this compound with its precursor, Z1391232269, and a more potent derivative, OICR-41103, focusing on their abilities to engage the DCAF1 target in cells.

Comparative Analysis of DCAF1 Ligand Performance

The following table summarizes the key performance metrics of this compound and its analogs in engaging the DCAF1 target. The data highlights the significant improvement in potency from the initial hit compound to the optimized chemical probe.

CompoundIn Vitro Binding Affinity (SPR K D )Cellular Target Engagement (CETSA EC 50 )Key Characteristics
Z1391232269 11 µM[1][4]Not ReportedInitial hit compound identified from a DNA-encoded library screen.[1]
This compound 38 nM[1][2]10 µM[1][2]Potent DCAF1 ligand developed through structure-guided optimization of Z1391232269.[1]
OICR-41103 2 nM[5]167 nM[6]A highly potent and cell-active chemical probe derived from this compound.[7]

Visualizing the DCAF1 Signaling Pathway

The following diagram illustrates the role of DCAF1 as a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex, which targets proteins for proteasomal degradation.

cluster_0 Ubiquitin-Proteasome System Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 Ub CRL4_DCAF1 CRL4-DCAF1 E3 Ligase Complex E2->CRL4_DCAF1 Ub PolyUb_Substrate Polyubiquitinated Substrate CRL4_DCAF1->PolyUb_Substrate Polyubiquitination Substrate Substrate Protein Substrate->CRL4_DCAF1 Proteasome 26S Proteasome PolyUb_Substrate->Proteasome Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein

Caption: DCAF1 in the Ubiquitin-Proteasome Pathway.

Experimental Workflows for Target Engagement Validation

Validating the interaction of a small molecule with its intracellular target is paramount. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in a cellular environment. The workflow for this assay, along with complementary biophysical methods, is depicted below.

cluster_workflow Target Engagement Validation Workflow cluster_biophysical Biophysical Validation (In Vitro) start Start: Compound Treatment cells Incubate cells with This compound or alternative start->cells heat Heat Shock cells->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to separate soluble and aggregated proteins lyse->centrifuge quantify Quantify soluble DCAF1 (e.g., Western Blot) centrifuge->quantify analyze Analyze thermal stability shift (EC50 determination) quantify->analyze end End: Target Engagement Confirmed analyze->end spr Surface Plasmon Resonance (SPR) (KD determination) analyze->spr Orthogonal Validation itc Isothermal Titration Calorimetry (ITC) (KD and thermodynamics) analyze->itc cluster_potency Increasing Potency Z1391232269 Z1391232269 (Initial Hit) SPR KD: 11 µM OICR8268 This compound (Optimized Ligand) SPR KD: 38 nM CETSA EC50: 10 µM Z1391232269->OICR8268 Structure-Guided Optimization OICR41103 OICR-41103 (Chemical Probe) SPR KD: 2 nM CETSA EC50: 167 nM OICR8268->OICR41103 Further Optimization

References

A Comparative Guide to DCAF1 Small Molecule Ligands: OICR-8268 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of OICR-8268 with other notable small molecule ligands targeting DDB1 and CUL4 associated factor 1 (DCAF1), a crucial substrate receptor within the Cullin-RING E3 ubiquitin ligase machinery. By presenting key experimental data, detailed protocols, and pathway visualizations, this document aims to facilitate informed decisions in the selection and application of these chemical tools for research and therapeutic development.

Performance Comparison of DCAF1 Ligands

The development of potent and selective DCAF1 ligands is a significant step forward for researchers studying the diverse cellular functions of this protein and for the advancement of targeted protein degradation (TPD) strategies, such as proteolysis-targeting chimeras (PROTACs). This compound has emerged as a potent, reversible ligand for the WD40 repeat (WDR) domain of DCAF1.[1][2][3][4][5][6][7][8] This section compares its performance with other reported DCAF1 small molecule ligands.

Quantitative Data Summary

The following tables summarize the reported binding affinities and cellular engagement data for this compound and other key DCAF1 ligands. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions can vary between different studies.

Table 1: In Vitro Binding Affinity of DCAF1 Ligands

CompoundAssay MethodBinding Affinity (Kd)
This compound SPR38 nM[1][3][4][5][7][8]
ITC216 nM / 278 nM[6][9]
Z1391232269 SPR11 µM[3][4][5][7][8]
ITC9 µM
CYCA-117-70 SPR~70 µM[9]
Compound 3d (S-enantiomer) SPR490 nM[5][10]
ITC932 nM[5][10]
DCAF1 Binder 13 SPR / TR-FRET<50 nM (Kd / IC50)

Table 2: Cellular Target Engagement of DCAF1 Ligands

CompoundAssay MethodCellular Engagement (EC50)
This compound CETSA10 µM[3][4][5][6][7][8]
Z1391232269 Not Reported-
CYCA-117-70 Not Reported-
Compound 3d (S-enantiomer) Not Reported-
DCAF1 Binder 13 Not Reported-

Signaling Pathway and Experimental Workflow

To provide a clearer context for the application of these ligands, the following diagrams illustrate the DCAF1 signaling pathway and a general experimental workflow for ligand characterization.

DCAF1 Signaling Pathway

DCAF1 serves as a substrate receptor for two distinct E3 ubiquitin ligase complexes: the Cullin 4-RING Ligase (CRL4) complex, in conjunction with DDB1, and the EDVP (EED-DDB1-VprBP) complex.[5] These complexes are pivotal in mediating the ubiquitination and subsequent proteasomal degradation of a variety of cellular proteins, thereby regulating numerous cellular processes.

Caption: DCAF1 as a substrate receptor in CRL4 and EDVP E3 ligase complexes.

Experimental Workflow for DCAF1 Ligand Evaluation

The characterization of novel DCAF1 ligands typically involves a multi-step process, starting from initial binding assessment to cellular target engagement verification.

Experimental_Workflow start Ligand Discovery (e.g., HTS, DEL) biophysical Biophysical Binding Assays (SPR, ITC, TR-FRET) start->biophysical Initial Hits cellular Cellular Target Engagement (CETSA) biophysical->cellular Confirmed Binders functional Functional Assays (e.g., PROTAC activity) cellular->functional Cell-Active Ligands end Validated DCAF1 Ligand functional->end Characterized Tool

Caption: A typical workflow for the discovery and validation of DCAF1 ligands.

Detailed Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in this guide.

Surface Plasmon Resonance (SPR) Assay

SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.

  • Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip.

  • General Protocol:

    • Immobilization: Recombinant DCAF1 protein is immobilized onto a sensor chip surface.

    • Interaction Analysis: A series of concentrations of the small molecule ligand are injected over the chip surface. The association and dissociation of the ligand are monitored in real-time by detecting changes in the SPR signal.

    • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein.[11]

  • Principle: The binding of a ligand to its target protein generally increases the protein's stability against thermal denaturation.

  • General Protocol:

    • Cell Treatment: Intact cells are treated with the compound of interest or a vehicle control.

    • Heat Shock: The treated cells are heated to a specific temperature for a defined period, causing protein denaturation and aggregation.

    • Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

    • Protein Quantification: The amount of soluble DCAF1 in the supernatant is quantified using methods such as Western blotting or mass spectrometry. An increase in soluble DCAF1 in the presence of the compound indicates target engagement.

    • EC50 Determination: A dose-response curve is generated by treating cells with a range of compound concentrations to determine the EC50 value for target stabilization.[12]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening and characterization of molecular interactions.

  • Principle: TR-FRET is based on the energy transfer between a long-lifetime lanthanide donor fluorophore and a shorter-lifetime acceptor fluorophore when they are in close proximity.

  • General Protocol for Competitive Binding Assay:

    • Assay Components: The assay typically includes a tagged DCAF1 protein (e.g., His-tagged), a fluorescently labeled tracer ligand that binds to DCAF1, and a TR-FRET donor that binds to the tagged protein (e.g., an anti-His antibody conjugated to a lanthanide).

    • Competition: The unlabeled test compound is incubated with the assay components. If the test compound binds to DCAF1, it will displace the fluorescent tracer, leading to a decrease in the FRET signal.

    • Signal Detection: The TR-FRET signal is measured after a time delay to reduce background fluorescence.

    • IC50 Determination: The concentration of the test compound that causes a 50% reduction in the FRET signal (IC50) is determined from a dose-response curve.

Conclusion

This compound stands out as a highly potent DCAF1 ligand with demonstrated cellular target engagement.[3][5] The comparative data presented in this guide highlights its utility as a valuable chemical probe for studying DCAF1 biology and as a foundational building block for the development of DCAF1-based PROTACs. While other ligands such as "DCAF1 Binder 13" also show impressive potency, the availability of cellular engagement data for this compound provides a significant advantage for its application in cell-based studies. The continued discovery and characterization of diverse DCAF1 ligands will undoubtedly expand the toolbox for researchers and accelerate the development of novel therapeutics targeting this important E3 ligase substrate receptor.

References

A Comparative Guide to OICR-8268 and OICR-41103: Potent Ligands for the DCAF1 WDR Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of OICR-8268 and OICR-41103, two small molecule ligands targeting the WD40 (WDR) domain of DDB1 and CUL4 associated factor 1 (DCAF1). DCAF1 is a crucial substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4) and the EDVP E3 ubiquitin ligase complexes, playing a pivotal role in protein homeostasis through ubiquitination and subsequent proteasomal degradation of target proteins.[1][2] Understanding the comparative activity of these molecules is vital for their application in chemical biology and as foundational elements for developing novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs).

OICR-41103 was developed as a more potent and selective chemical probe derived from the initial hit, this compound. This guide will delve into their binding affinities, cellular engagement, and the experimental protocols used to determine these activities.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and OICR-41103, highlighting the superior potency of OICR-41103.

Table 1: Binding Affinity Data

CompoundAssayTargetKd (nM)
This compoundSurface Plasmon Resonance (SPR)DCAF1 WDR Domain38
This compoundIsothermal Titration Calorimetry (ITC)DCAF1 WDR Domain216 ± 76
OICR-41103Surface Plasmon Resonance (SPR)DCAF1 WDR DomainNot explicitly found

Table 2: Cellular Target Engagement Data

CompoundAssayCell LineEC50
This compoundCellular Thermal Shift Assay (CETSA)Not specified10 µM
OICR-41103NanoBRET AssayNot explicitly foundPotent (nanomolar range)

Signaling Pathway Diagrams

DCAF1 functions as a substrate receptor within two distinct E3 ubiquitin ligase complexes: CRL4-DCAF1 and EDVP. Both this compound and OICR-41103 target the WDR domain of DCAF1, thereby modulating its function in these pathways.

CRL4-DCAF1_Ubiquitination_Pathway cluster_CRL4_complex CRL4-DCAF1 E3 Ubiquitin Ligase Complex CUL4 Cullin 4 RBX1 RBX1 CUL4->RBX1 Substrate Substrate Protein RBX1->Substrate Ubiquitination DDB1 DDB1 DDB1->CUL4 DCAF1 DCAF1 DCAF1->DDB1 Substrate->DCAF1 binds Proteasome 26S Proteasome Substrate->Proteasome Targeting Ub Ubiquitin (Ub) E2 E2 Ubiquitin-Conjugating Enzyme Ub->E2 E1 E1 Ubiquitin-Activating Enzyme E1->Ub activates E2->RBX1 Degradation Protein Degradation Proteasome->Degradation OICR_molecule This compound / OICR-41103 OICR_molecule->DCAF1 inhibits/modulates binding

Caption: CRL4-DCAF1 mediated protein ubiquitination pathway.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays SPR Surface Plasmon Resonance (SPR) Data_Biochem Binding Affinity (Kd) Thermodynamics (ΔH, ΔS) SPR->Data_Biochem ITC Isothermal Titration Calorimetry (ITC) ITC->Data_Biochem CETSA Cellular Thermal Shift Assay (CETSA) Data_Cellular Cellular Potency (EC50) Target Engagement CETSA->Data_Cellular NanoBRET NanoBRET Target Engagement NanoBRET->Data_Cellular Compound This compound or OICR-41103 Compound->SPR Compound->ITC Compound->CETSA Compound->NanoBRET Protein DCAF1 WDR Domain Protein->SPR Protein->ITC Cells Intact Cells Cells->CETSA Cells->NanoBRET

Caption: Experimental workflow for characterizing OICR compounds.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of the presented data.

Surface Plasmon Resonance (SPR)

SPR is utilized to measure the binding kinetics and affinity between a ligand and an immobilized protein in real-time.

Methodology:

  • Immobilization: Recombinant DCAF1 WDR domain is immobilized on a sensor chip (e.g., CM5) via amine coupling. The chip surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The protein, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is then injected over the surface. Finally, the surface is deactivated with ethanolamine.

  • Binding Analysis: A dilution series of this compound or OICR-41103 in a running buffer (e.g., HBS-EP+) is injected over the immobilized DCAF1 surface. The association and dissociation phases are monitored.

  • Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing thermodynamic parameters of the interaction.

Methodology:

  • Sample Preparation: The DCAF1 WDR domain is placed in the sample cell, and the OICR compound is loaded into the injection syringe. Both samples must be in identical, thoroughly degassed buffer to minimize heats of dilution.

  • Titration: A series of small injections of the ligand are made into the protein solution while the heat evolved or absorbed is measured.

  • Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses the target engagement of a compound in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.

Methodology:

  • Cell Treatment: Intact cells are incubated with various concentrations of this compound or OICR-41103, or a vehicle control.

  • Heat Challenge: The cell suspensions are heated to a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis and Protein Separation: The cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation.

  • Protein Detection: The amount of soluble DCAF1 in the supernatant is quantified, typically by Western blot or other immunoassays.

  • Data Analysis: The amount of soluble DCAF1 at each temperature is plotted to generate a melting curve. A shift in the melting temperature in the presence of the compound indicates target engagement. Dose-response curves at a fixed temperature are used to determine the EC50 value.[3][4]

NanoBRET Target Engagement Assay

NanoBRET is a proximity-based assay that measures the binding of a small molecule to a target protein in live cells.[5][6][7]

Methodology:

  • Cell Preparation: Cells are transiently transfected with a vector expressing DCAF1 fused to NanoLuc® luciferase.

  • Assay Setup: The transfected cells are plated and treated with a cell-permeable fluorescent tracer that binds to DCAF1, along with varying concentrations of the test compound (this compound or OICR-41103).

  • BRET Measurement: A substrate for NanoLuc® is added, and the bioluminescence resonance energy transfer (BRET) between the NanoLuc®-DCAF1 fusion and the fluorescent tracer is measured.

  • Data Analysis: Competitive binding of the test compound displaces the tracer, leading to a decrease in the BRET signal. The data is used to generate a dose-response curve and calculate the cellular EC50.[5][6][7]

References

Orthogonal Assays to Confirm OICR-8268 Binding to DCAF1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of orthogonal biophysical and cellular assays used to validate the binding of the small molecule OICR-8268 to its target protein, DCAF1 (DDB1- and CUL4-Associated Factor 1). The use of multiple, independent (orthogonal) methods is crucial for robustly confirming protein-ligand interactions and minimizing the risk of experimental artifacts. This document summarizes key quantitative data, details the experimental protocols for each assay, and provides a visual representation of the orthogonal validation workflow.

Introduction to this compound and DCAF1

This compound is a potent and reversible small molecule ligand that targets the WD40 repeat (WDR) domain of DCAF1.[1][2] DCAF1 is a substrate receptor for the CRL4 E3 ubiquitin ligase complex and is involved in various cellular processes, including cell cycle regulation and protein degradation.[3][4][5][6][7] As such, DCAF1 is an attractive target for the development of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs).[2][4] Validating the direct engagement of small molecules like this compound with DCAF1 is a critical first step in the development of such therapies.

Quantitative Comparison of Binding Assays

The following table summarizes the quantitative data from four distinct assays used to characterize the interaction between this compound and the DCAF1 WDR domain. These assays provide complementary information on the binding affinity, thermodynamics, and cellular engagement of the compound.

Assay TypeMethod PrincipleParameter MeasuredReported Value for this compoundReference
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized protein.Dissociation Constant (KD)38 ± 1.5 nM[8][9]
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a ligand to a protein in solution.Dissociation Constant (KD)216 ± 76 nM[8][9]
Differential Scanning Fluorimetry (DSF) Measures the change in protein melting temperature (Tm) upon ligand binding.Thermal Shift (ΔTm)Concentration-dependent increase[8][9]
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein in a cellular environment upon ligand binding.Half-maximal Effective Concentration (EC50)10 µM[1][4][9][10][11]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard biophysical and cellular techniques and information derived from the cited literature.

1. Surface Plasmon Resonance (SPR)

  • Objective: To determine the binding affinity and kinetics of this compound to the DCAF1 WDR domain.

  • Instrumentation: A Biacore or similar SPR instrument.

  • Procedure:

    • Immobilize recombinant human DCAF1 WDR domain onto a sensor chip surface (e.g., a CM5 chip) via amine coupling.

    • Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of this compound over the sensor chip surface, allowing for association and dissociation phases.

    • Record the sensorgrams, which measure the change in response units (RU) over time.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the dissociation constant (KD = kd/ka).

2. Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the thermodynamic parameters of this compound binding to the DCAF1 WDR domain.

  • Instrumentation: An ITC instrument (e.g., MicroCal).

  • Procedure:

    • Load the sample cell with a solution of recombinant DCAF1 WDR domain at a known concentration.

    • Fill the injection syringe with a solution of this compound at a higher concentration.

    • Perform a series of small, sequential injections of the this compound solution into the sample cell containing the DCAF1 protein.

    • Measure the heat released or absorbed after each injection.

    • Integrate the heat signals and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n).

3. Differential Scanning Fluorimetry (DSF)

  • Objective: To assess the stabilization of the DCAF1 WDR domain by this compound binding.

  • Instrumentation: A real-time PCR instrument capable of monitoring fluorescence changes with temperature.

  • Procedure:

    • Prepare a reaction mixture containing recombinant DCAF1 WDR domain, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and varying concentrations of this compound.

    • Subject the reaction mixtures to a gradual temperature increase.

    • Monitor the fluorescence of the dye as the protein unfolds, exposing its hydrophobic core.

    • Plot fluorescence as a function of temperature to generate a melting curve.

    • Determine the melting temperature (Tm), the midpoint of the unfolding transition, for each concentration of this compound.

    • A positive shift in Tm in the presence of the compound indicates ligand-induced stabilization.

4. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement of this compound with DCAF1 in a cellular context.

  • Instrumentation: Standard cell culture equipment, PCR thermocycler, and Western blotting or mass spectrometry equipment.

  • Procedure:

    • Treat intact cells (e.g., NCI-H460) with varying concentrations of this compound or a vehicle control.

    • Heat the cell suspensions at a specific temperature that causes partial denaturation of the target protein.

    • Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Quantify the amount of soluble DCAF1 in the supernatant using a method such as Western blotting or mass spectrometry.

    • Plot the amount of soluble DCAF1 as a function of the this compound concentration.

    • The EC50 value is the concentration of this compound that results in a half-maximal stabilization of DCAF1.

Visualizing the Orthogonal Assay Workflow

The following diagram illustrates the logical flow of using multiple, independent assays to build confidence in the binding of this compound to DCAF1.

Orthogonal_Assay_Workflow cluster_biophysical Biophysical Assays (In Vitro) cluster_cellular Cellular Assay (In Cellulo) SPR Surface Plasmon Resonance (SPR) Measures: KD, Kon, Koff Confirmation High-Confidence Binding Confirmation SPR->Confirmation ITC Isothermal Titration Calorimetry (ITC) Measures: KD, ΔH, n ITC->Confirmation DSF Differential Scanning Fluorimetry (DSF) Measures: ΔTm DSF->Confirmation CETSA Cellular Thermal Shift Assay (CETSA) Measures: EC50 CETSA->Confirmation OICR_DCAF1 Hypothesis: This compound binds to DCAF1 OICR_DCAF1->SPR OICR_DCAF1->ITC OICR_DCAF1->DSF OICR_DCAF1->CETSA

Caption: Workflow for orthogonal validation of this compound binding to DCAF1.

Conclusion

The collective data from Surface Plasmon Resonance, Isothermal Titration Calorimetry, Differential Scanning Fluorimetry, and the Cellular Thermal Shift Assay provide a robust and multi-faceted confirmation of the binding of this compound to the DCAF1 WDR domain. The biophysical assays (SPR, ITC, and DSF) confirm a direct, high-affinity interaction in a purified system, while CETSA demonstrates target engagement within a more physiologically relevant cellular environment. This orthogonal approach is a best practice in drug discovery and provides a high degree of confidence in the on-target activity of this compound, supporting its use as a valuable chemical probe for studying DCAF1 biology and as a starting point for the development of DCAF1-based therapeutics.

References

A Comparative Guide to Current DCAF1 Inhibitors, Featuring OICR-8268

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DDB1 and CUL4 associated factor 1 (DCAF1), also known as VprBP, has emerged as a critical player in cellular protein degradation pathways and a promising target for therapeutic intervention in oncology and virology.[1][2][3] As a substrate receptor for the Cullin-RING E3 ubiquitin ligase complexes CRL4DCAF1 and EDVP, DCAF1 is integral to cell cycle regulation, DNA damage response, and other vital cellular processes.[1][4][5] Its role is further highlighted by its hijacking by viral proteins, such as HIV-1 Vpr, to induce cell cycle arrest and promote viral pathogenesis.[1][6][7] This central role has spurred the development of small molecule inhibitors to modulate its activity, with significant recent advancements in identifying potent and selective binders.

This guide provides a comparative overview of current, publicly disclosed DCAF1 inhibitors, with a special focus on the well-characterized compound OICR-8268. We will delve into their binding affinities, cellular activities, and the experimental methodologies used for their evaluation.

DCAF1 Signaling and Inhibition

DCAF1 functions as a substrate receptor, bringing specific proteins to the CRL4 E3 ubiquitin ligase complex for ubiquitination and subsequent proteasomal degradation. Inhibitors of DCAF1 typically target the WD40 repeat (WDR) domain, a key site for protein-protein interactions, thereby preventing substrate binding and downstream ubiquitination. The development of these inhibitors opens avenues for direct therapeutic applications and for the creation of Proteolysis Targeting Chimeras (PROTACs), which can redirect the E3 ligase activity of DCAF1 to degrade specific proteins of interest.[1][6]

DCAF1_Signaling_Pathway DCAF1 Signaling Pathway and Inhibition cluster_CRL4 CRL4 E3 Ubiquitin Ligase Complex cluster_Ubiquitination Ubiquitination Cascade DDB1 DDB1 CUL4 CUL4 DDB1->CUL4 DCAF1 DCAF1 (Substrate Receptor) DDB1->DCAF1 RBX1 RBX1 CUL4->RBX1 Substrate Substrate Protein RBX1->Substrate Ubiquitination DCAF1->Substrate E1 E1 (Ub-activating) E2 E2 (Ub-conjugating) E1->E2 Transfers Ub E2->RBX1 Transfers Ub Ub Ubiquitin Ub->E1 Substrate->DCAF1 Binds to WDR Domain Proteasome Proteasome Substrate->Proteasome Targeted for Degradation Inhibitor DCAF1 Inhibitor (e.g., this compound) Inhibitor->DCAF1 Degradation Protein Degradation Proteasome->Degradation

Caption: DCAF1 as a substrate receptor in the CRL4 E3 ligase complex and the mechanism of its inhibition.

Comparative Analysis of DCAF1 Inhibitors

The landscape of DCAF1 inhibitors is rapidly evolving. The following table summarizes the key quantitative data for prominent, publicly disclosed inhibitors.

CompoundDiscovery MethodBinding Affinity (KD)Cellular Activity (EC50)SelectivityKey Features
This compound Structure-guided optimization of a DEL screen hit[1][6]38 nM (SPR)[6][8], 216 ± 76 nM (ITC)[9][10], 278 nM (ITC)[11]10.5 μM (CETSA in NCI-H460 cells)[8]High affinity for the DCAF1 WDR domain[11]Potent, reversible ligand; serves as a tool compound for PROTAC development.[1][6][12]
Z1391232269 DNA-Encoded Library (DEL) screen[1][6]11.5 ± 4.2 μM (SPR)[6], 9 μM (ITC)[1][6]Not reportedConfirmed hit from initial screen[6]Initial hit compound that led to the development of this compound.[1][6]
CYCA-117-70 AI-driven virtual screen (MatchMaker)[5][13]~70 μM (SPR)[5][13]Not reportedSelective for DCAF1 WDR domain over WDR5.[5][13]Novel scaffold identified through computational methods.[5][13]
OICR-41103 Derived from this compound[14][15]Not explicitly stated, but described as a potent, selective, and cell-active probe.[14]Not explicitly statedPotent and selective[14]Chemical probe developed from this compound, with a co-crystal structure available.[14]
DBt-10 PROTAC developed using a DCAF1 binder[16][17]Not applicable (PROTAC)Potently degrades BTKSelective for BTK degradationDCAF1-based BTK PROTAC that overcomes resistance to CRBN-based degraders.[16][17]

Experimental Protocols

The characterization of DCAF1 inhibitors relies on a suite of biophysical and cellular assays to determine their binding affinity, target engagement, and functional effects.

Experimental_Workflow Experimental Workflow for DCAF1 Inhibitor Characterization cluster_Discovery Discovery Phase cluster_Biophysical Biophysical Characterization cluster_Cellular Cellular Assays cluster_Structural Structural Biology Screen High-Throughput Screen (e.g., DEL) SPR Surface Plasmon Resonance (SPR) Measures binding kinetics (Kd) Screen->SPR VirtualScreen Virtual Screen (AI-based) VirtualScreen->SPR DSF Differential Scanning Fluorimetry (DSF) Assesses thermal stabilization upon binding SPR->DSF ITC Isothermal Titration Calorimetry (ITC) Measures binding thermodynamics (Kd) DSF->ITC CETSA Cellular Thermal Shift Assay (CETSA) Confirms target engagement in cells (EC50) ITC->CETSA Xray X-ray Crystallography Determines co-crystal structure ITC->Xray WB Western Blot Measures downstream protein degradation CETSA->WB

Caption: A typical workflow for the discovery and characterization of DCAF1 inhibitors.

Key Experimental Methodologies:
  • Surface Plasmon Resonance (SPR): This technique is used to measure the binding affinity (KD) and kinetics of the inhibitor to the purified DCAF1 WDR domain.[6] The DCAF1 protein is immobilized on a sensor chip, and the inhibitor is flowed over the surface at various concentrations to monitor the binding and dissociation rates.

  • Differential Scanning Fluorimetry (DSF): DSF is employed to assess the thermal stabilization of the DCAF1 protein upon ligand binding.[6] An increase in the melting temperature of the protein in the presence of the inhibitor indicates a direct binding interaction.

  • Isothermal Titration Calorimetry (ITC): ITC provides a direct measurement of the binding affinity (KD) and thermodynamic parameters of the interaction between the inhibitor and the DCAF1 protein in solution.[6] It involves titrating the inhibitor into a solution containing the DCAF1 protein and measuring the heat changes associated with binding.

  • Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to confirm target engagement within a cellular context.[1][6] Cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble DCAF1 protein remaining is quantified. A shift in the melting curve of DCAF1 in the presence of the inhibitor indicates cellular binding and is used to determine the EC50 value.

Future Directions and Conclusion

The discovery of potent and selective DCAF1 inhibitors like this compound marks a significant step forward in targeting this E3 ligase. These molecules not only serve as valuable research tools to further probe the biological functions of DCAF1 but also provide a strong foundation for the development of novel therapeutics.[1][6][12] The continued exploration of diverse chemical scaffolds, aided by both experimental and computational screening methods, is expected to yield a new generation of DCAF1-targeted drugs and PROTACs with enhanced properties and clinical potential. The ability of DCAF1-based PROTACs to overcome resistance mechanisms observed with other E3 ligases further underscores the importance of this target in the expanding field of targeted protein degradation.[16][17]

References

A Comparative Guide to the Cross-Reactivity of DCAF1 Ligand OICR-8268

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of OICR-8268, a known ligand for the DCAF1 WDR domain, with related compounds, focusing on its cross-reactivity and selectivity. The information is intended to assist researchers in evaluating its suitability for their studies and to provide a framework for comparing DCAF1-targeting molecules.

Introduction to this compound

This compound is a potent, reversible small molecule that binds to the WD40 repeat (WDR) domain of DCAF1 (DDB1 and CUL4 Associated Factor 1), a substrate receptor for the CRL4 E3 ubiquitin ligase complex.[1] With a dissociation constant (Kd) of 38 nM as determined by surface plasmon resonance (SPR), it serves as a valuable tool for studying DCAF1 biology and for the development of Proteolysis Targeting Chimeras (PROTACs).[1] Understanding the selectivity of such tool compounds is critical for the accurate interpretation of experimental results and for the development of therapeutics with minimal off-target effects.

Comparative Analysis of DCAF1 Ligands

To provide a clear perspective on the performance of this compound, this guide compares it with OICR-41103, a next-generation derivative, and CYCA-117-70, another DCAF1 ligand.

CompoundTargetBinding Affinity (Kd)Selectivity Profile
This compound DCAF1 WDR Domain38 nM (SPR)Broad cross-reactivity data not publicly available.
OICR-41103 DCAF1 WDR Domain~1 nM (SPR)Highly selective; no significant binding to a panel of six other WDR domain proteins at concentrations up to 20 µM.[2]
CYCA-117-70 DCAF1 WDR Domain70 µMSelective against WDR5; no significant binding observed.
Cross-Reactivity Profile of this compound and Comparators

OICR-41103: A Highly Selective Chemical Probe

OICR-41103 was developed from this compound to be a more potent and selective chemical probe for the DCAF1 WDR domain.[3] It exhibits an approximately 38-fold increase in binding affinity compared to this compound.[2] Crucially, its selectivity was assessed against a panel of six other WDR proteins, where it showed no significant binding, highlighting its superior selectivity profile.[2]

Logical Relationship of this compound and OICR-41103

OICR_8268 This compound (Parent Compound) Optimization Structure-Activity Relationship Studies OICR_8268->Optimization Input for OICR_41103 OICR-41103 (Optimized Probe) Selectivity Increased Potency and High Selectivity OICR_41103->Selectivity Exhibits Optimization->OICR_41103 Leads to

Caption: Development pathway from this compound to the highly selective OICR-41103.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Surface Plasmon Resonance (SPR) Assay

This assay is used to measure the binding affinity between this compound and the DCAF1 WDR domain.

Workflow for SPR Assay

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Immobilization Immobilize Biotinylated DCAF1 on Streptavidin Sensor Chip Association Inject this compound over Chip (Association Phase) Immobilization->Association LigandPrep Prepare Serial Dilutions of this compound LigandPrep->Association Dissociation Flow Buffer over Chip (Dissociation Phase) Association->Dissociation Sensorgrams Generate Sensorgrams Dissociation->Sensorgrams Fitting Fit Data to Binding Model Sensorgrams->Fitting Kd Determine Kd Fitting->Kd cluster_cell_treatment Cell Treatment cluster_heating Heating cluster_analysis Analysis CellCulture Culture Cells (e.g., NCI-H460) CompoundTreatment Treat Cells with this compound or Vehicle (DMSO) CellCulture->CompoundTreatment HeatShock Heat Cell Lysates to a Range of Temperatures CompoundTreatment->HeatShock ProteinSeparation Separate Soluble and Aggregated Proteins HeatShock->ProteinSeparation WesternBlot Detect Soluble DCAF1 by Western Blot ProteinSeparation->WesternBlot MeltingCurve Generate Melting Curve WesternBlot->MeltingCurve EC50 Determine EC50 MeltingCurve->EC50

References

OICR-8268: A Specific Ligand for DCAF1 Validation and Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the specificity of OICR-8268 for DCAF1, with comparisons to other potential binders and comprehensive experimental protocols.

This guide provides an objective analysis of this compound as a specific ligand for DDB1 and CUL4 associated factor 1 (DCAF1), a crucial substrate receptor in the ubiquitin-proteasome system. DCAF1 is a component of two distinct E3 ligase complexes, CRL4DCAF1 and EDVP, and plays a significant role in protein degradation, making it a compelling target for therapeutic intervention in various diseases, including cancer.[1][2][3] The development of potent and specific chemical probes like this compound is essential for dissecting the multifaceted functions of DCAF1 and for the development of novel therapeutics such as PROteolysis TArgeting Chimeras (PROTACs).[1][4]

This compound: A Potent and Specific DCAF1 Ligand

This compound is a small molecule ligand that was identified through the screening of a vast 114-billion-compound DNA-encoded library (DEL) against the WD40 repeat (WDR) domain of DCAF1.[1][2][3] Following the initial hit identification, a process of structure-guided optimization led to the development of this compound.[1][3] This compound exhibits a high affinity for DCAF1, binding to its WDR domain with nanomolar potency.[1][4]

Quantitative Binding and Cellular Engagement Data

A series of biophysical and cellular assays have been employed to quantify the interaction between this compound and DCAF1. The key quantitative data are summarized in the table below, providing a clear comparison of its binding affinity and cellular target engagement.

Assay TypeParameterThis compound ValueInitial Hit (Z1391232269)
Surface Plasmon Resonance (SPR)KD38 ± 1.5 nM[4]11.5 ± 4.2 µM[4]
Isothermal Titration Calorimetry (ITC)KD278 nM[5]9 µM[4]
Cellular Thermal Shift Assay (CETSA)EC5010 µM[1][2][3]Not Reported
Differential Scanning Fluorimetry (DSF)ΔTm at 100 µM7.4 ± 0.5 °C> 2 °C[4]

These data demonstrate that this compound is a significantly more potent binder to the DCAF1 WDR domain compared to the initial hit compound, Z1391232269. The nanomolar affinity observed in biophysical assays (SPR and ITC) coupled with micromolar engagement in a cellular context (CETSA) establishes this compound as a valuable tool for studying DCAF1 biology.

Comparative Analysis with Alternative DCAF1 Binders

The lack of well-characterized, alternative DCAF1 binders emphasizes the importance of this compound as a critical research tool.

Experimental Protocols

To facilitate the replication and validation of the findings related to this compound, detailed experimental protocols for the key assays are provided below.

Surface Plasmon Resonance (SPR)

SPR assays are utilized to measure the binding kinetics and affinity between a ligand and its target protein.

Methodology:

  • Protein Immobilization: Recombinant DCAF1 WDR domain is immobilized on a sensor chip surface.

  • Ligand Injection: A series of concentrations of this compound are injected across the sensor surface.

  • Data Acquisition: The change in the refractive index at the surface, which is proportional to the amount of bound ligand, is measured in real-time.

  • Data Analysis: The association and dissociation rates are fitted to a binding model to determine the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.

Methodology:

  • Sample Preparation: The DCAF1 WDR domain is placed in the sample cell, and this compound is loaded into the injection syringe.

  • Titration: A series of small injections of this compound are made into the DCAF1 solution.

  • Heat Measurement: The heat change associated with each injection is measured by a sensitive calorimeter.

  • Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. The binding isotherm is then fitted to a binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of a ligand with its target protein in a cellular environment.

Methodology:

  • Cell Treatment: Intact cells are treated with various concentrations of this compound or a vehicle control.

  • Heating: The treated cells are heated to a specific temperature to induce protein denaturation and aggregation.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated protein by centrifugation.

  • Protein Quantification: The amount of soluble DCAF1 in the supernatant is quantified by Western blotting or other protein detection methods.

  • Data Analysis: The concentration of this compound that results in a 50% stabilization of DCAF1 (EC50) is determined by plotting the amount of soluble DCAF1 as a function of the ligand concentration.

Differential Scanning Fluorimetry (DSF)

DSF, or thermal shift assay, measures the change in the thermal stability of a protein upon ligand binding.

Methodology:

  • Reaction Setup: A solution containing the DCAF1 WDR domain and a fluorescent dye that binds to hydrophobic regions of unfolded proteins is prepared.

  • Ligand Addition: this compound is added to the protein solution at various concentrations.

  • Thermal Denaturation: The temperature of the solution is gradually increased, and the fluorescence is monitored.

  • Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined for each ligand concentration. An increase in Tm in the presence of the ligand indicates binding and stabilization of the protein.

Visualizing Key Processes

To further clarify the experimental workflows and the central role of DCAF1, the following diagrams are provided.

experimental_workflow cluster_biophysical Biophysical Assays cluster_cellular Cellular Assay SPR Surface Plasmon Resonance (SPR) Binding_Affinity Binding Affinity (KD) SPR->Binding_Affinity Quantify ITC Isothermal Titration Calorimetry (ITC) ITC->Binding_Affinity Quantify DSF Differential Scanning Fluorimetry (DSF) DSF->Binding_Affinity Quantify CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement Target Engagement (EC50) CETSA->Target_Engagement Verify OICR_8268 This compound OICR_8268->SPR OICR_8268->ITC OICR_8268->DSF OICR_8268->CETSA DCAF1 DCAF1 (WDR Domain) DCAF1->SPR DCAF1->ITC DCAF1->DSF DCAF1->CETSA

Caption: Experimental workflow for validating this compound binding to DCAF1.

DCAF1_E3_Ligase_Complex cluster_crl4 CRL4-DCAF1 Complex cluster_edvp EDVP Complex DCAF1 DCAF1 CUL4 CUL4 DCAF1->CUL4 DDB1 DDB1 DCAF1->DDB1 EED EED DCAF1->EED VprBP VprBP DCAF1->VprBP Substrate Substrate Protein DCAF1->Substrate recognizes RBX1 RBX1 CUL4->RBX1 VprBP->DDB1 Ubiquitination Ubiquitination Substrate->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome cluster_crl4 cluster_crl4 cluster_crl4->Ubiquitination catalyzes cluster_edvp cluster_edvp cluster_edvp->Ubiquitination catalyzes

Caption: DCAF1 as a substrate receptor in two distinct E3 ubiquitin ligase complexes.

References

A Comparative Analysis of the DCAF1 Ligand OICR-8268 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of OICR-8268 and its Alternatives for Targeting the DCAF1 E3 Ubiquitin Ligase Substrate Receptor.

This compound is a potent and reversible small molecule ligand that targets the DDB1- and CUL4-associated factor 1 (DCAF1), a substrate receptor for the CRL4 E3 ubiquitin ligase.[1] DCAF1 is implicated in various cellular processes, including protein degradation, cell cycle regulation, and DNA damage response, making it an attractive target in oncology.[2][3] This guide provides a comparative analysis of this compound, summarizing its performance and presenting available data alongside its alternatives.

Quantitative Performance Comparison

While direct comparative studies on the anti-proliferative effects of this compound across a wide range of cancer cell lines are not yet publicly available, this section summarizes the existing biochemical and cellular target engagement data for this compound and its known alternatives. This data provides a baseline for comparing their potential efficacy.

CompoundTargetAssay TypeValueCell LineReference
This compound DCAF1Surface Plasmon Resonance (SPR) KD38 nM-[2][4][5]
Isothermal Titration Calorimetry (ITC) KD216 ± 76 nM-
Cellular Thermal Shift Assay (CETSA) EC5010 µMNCI-H460[2][4]
Z1391232269 DCAF1Surface Plasmon Resonance (SPR) KD11 µM-[2]
OICR-41103 DCAF1Cellular Thermal Shift Assay (CETSA) EC50167 nMNCI-H460
CYCA-117-70 DCAF1Surface Plasmon Resonance (SPR) KD~70 µM-[3]

Note: KD (dissociation constant) is a measure of binding affinity, with lower values indicating stronger binding. EC50 (half-maximal effective concentration) in the context of CETSA indicates the concentration required for half-maximal target engagement within cells.

Performance in Different Cellular Contexts

Studies on DCAF1 function using techniques like RNA interference (knockdown) have revealed that its role in cell proliferation is highly dependent on the cellular context. This suggests that the anti-proliferative effects of a DCAF1 inhibitor like this compound would also be cell-line specific.

  • Hepatocellular Carcinoma (HCC): Knockdown of DCAF1 in Hep3B and SMMC-7721 HCC cell lines inhibited tumor proliferation and metastasis. Conversely, overexpressing DCAF1 in HepG2 cells enhanced these malignant phenotypes.

  • Schwannoma: Silencing of DCAF1 has been shown to inhibit the proliferation of primary human Schwannoma cells, which are Merlin-deficient. However, it had no inhibitory effect on normal primary human Schwann cells, suggesting a cancer-specific dependency on DCAF1 in this context.

  • Colon Cancer: Overexpression of DCAF1 has been associated with the proliferation of colon cancer cells through its kinase activity and phosphorylation of histone H2A.[2][5]

  • Lung Cancer: Knocking down DCAF1 in lung cancer cell lines has been observed to result in cell cycle defects, ultimately leading to cell death.[6]

These findings collectively suggest that cancer cell lines with a dependency on DCAF1-mediated signaling for their growth and survival would be more sensitive to this compound.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action of this compound, it is crucial to visualize the signaling pathways in which its target, DCAF1, is involved. Furthermore, a standardized experimental workflow is necessary for the comparative analysis of DCAF1 inhibitors.

DCAF1-Mediated Signaling Pathways

DCAF1 is a component of the CRL4 E3 ubiquitin ligase complex, which targets various proteins for proteasomal degradation, thereby influencing multiple signaling pathways critical in cancer.

DCAF1_Signaling_Pathways cluster_crl4 CRL4-DCAF1 E3 Ligase Complex cluster_substrates Substrates & Downstream Pathways cluster_outcomes Cellular Outcomes DCAF1 DCAF1 DDB1 DDB1 DCAF1->DDB1 PTEN PTEN DCAF1->PTEN Ubiquitination & Degradation Rheb Rheb DCAF1->Rheb Ubiquitination & Degradation p53 p53 DCAF1->p53 Repression CUL4A CUL4A ROC1 ROC1 CUL4A->ROC1 DDB1->CUL4A Proliferation Proliferation PTEN->Proliferation Inhibition Rheb->Proliferation Activation Apoptosis Apoptosis p53->Apoptosis Induction CellCycle CellCycle p53->CellCycle Arrest OICR8268 This compound OICR8268->DCAF1 Inhibition

DCAF1 signaling pathways and the inhibitory action of this compound.
Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for comparing the anti-proliferative activity of this compound and its alternatives in a panel of cancer cell lines.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment & Incubation cluster_assay Viability Assay cluster_analysis Data Analysis CellSeeding Seed Cancer Cell Lines (e.g., 96-well plates) Treatment Treat Cells with Compounds CellSeeding->Treatment CompoundPrep Prepare Serial Dilutions (this compound & Alternatives) CompoundPrep->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation AddReagent Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo) Incubation->AddReagent MeasureSignal Measure Absorbance/ Luminescence AddReagent->MeasureSignal CalcIC50 Calculate IC50 Values MeasureSignal->CalcIC50 Compare Compare Potency Across Cell Lines & Compounds CalcIC50->Compare

Workflow for comparing the anti-proliferative effects of DCAF1 inhibitors.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method to assess the anti-proliferative effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well flat-bottomed plates

  • This compound and other test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the IC50 values.

Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify the direct binding of a compound to its target protein in a cellular environment.

Materials:

  • NCI-H460 or other relevant cell lines

  • This compound and other test compounds

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR thermocycler

  • SDS-PAGE and Western blotting reagents

  • Antibody against DCAF1

Procedure:

  • Cell Treatment: Culture cells to confluency. Treat the cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

  • Harvesting: Harvest the cells by scraping and wash with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler.

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized protein) from the precipitated proteins.

  • Western Blotting: Collect the supernatant and analyze the protein concentration. Perform SDS-PAGE and Western blotting using an antibody specific for DCAF1 to detect the amount of soluble DCAF1 at each temperature.

  • Data Analysis: Quantify the band intensities. A ligand-bound protein will be more resistant to thermal denaturation, resulting in more soluble protein at higher temperatures compared to the control. Plot the amount of soluble DCAF1 as a function of temperature to generate melting curves. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement. The EC50 can be determined by performing the assay with varying compound concentrations at a fixed temperature.

References

OICR-8268: A Performance Benchmark Against Known DCAF1 Binders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of OICR-8268's performance against other known DCAF1 binders. The data presented is based on publicly available experimental results, offering an objective analysis for researchers engaged in drug discovery and development.

DCAF1 (DDB1 and CUL4 Associated Factor 1) is a substrate receptor for the CRL4 E3 ubiquitin ligase complex, playing a crucial role in proteasomal degradation.[1][2] Its modulation is a promising therapeutic strategy in various diseases, including cancer. This compound is a potent and cell-active small molecule ligand that targets the WDR domain of DCAF1.[2][3] This document benchmarks its performance against other identified DCAF1 binders.

Quantitative Performance Comparison

The following tables summarize the binding affinities and cellular target engagement of this compound and other known DCAF1 binders. The data is compiled from various biophysical and cellular assays.

Table 1: Biophysical Binding Affinity of DCAF1 Binders

CompoundAssayBinding Affinity (KD)
This compound SPR 38 nM [3][4]
ITC 278 nM [3]
Z1391232269SPR11.5 µM[1][5]
ITC9 µM[1]
Compound 3dSPR490 nM[1]
ITC932 nM[1]
CYCA-117-70SPR70 µM[6][7]
DCAF1 Binder 13SPR<50 nM[8]

Table 2: Cellular Target Engagement of this compound

CompoundAssayCellular Target Engagement (EC50)
This compound CETSA 10 µM [2][3]

Signaling Pathway and Experimental Workflows

To provide a clear understanding of the biological context and the experimental methodologies, the following diagrams illustrate the DCAF1 signaling pathway and the workflows of the key assays used in the characterization of these binders.

DCAF1_Signaling_Pathway cluster_CRL4_Complex CRL4 E3 Ubiquitin Ligase Complex cluster_Ubiquitination Ubiquitination Cascade CUL4 CUL4 DDB1 DDB1 CUL4->DDB1 ROC1 ROC1 CUL4->ROC1 DCAF1 DCAF1 DDB1->DCAF1 Substrate Substrate Protein DCAF1->Substrate Recruits E1 E1 (Ub-Activating) E2 E2 (Ub-Conjugating) E1->E2 Transfers Ub E2->CUL4 Binds Ub Ubiquitin Ub->Substrate Polyubiquitination Proteasome 26S Proteasome Substrate->Proteasome Degradation Protein Degradation Proteasome->Degradation Experimental_Workflows cluster_SPR Surface Plasmon Resonance (SPR) cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_CETSA Cellular Thermal Shift Assay (CETSA) SPR1 Immobilize DCAF1 on Sensor Chip SPR2 Inject DCAF1 Binder (Analyte) SPR1->SPR2 SPR3 Measure Change in Refractive Index SPR2->SPR3 SPR4 Determine Association/Dissociation Rates (KD) SPR3->SPR4 ITC1 Load DCAF1 into Sample Cell ITC2 Titrate DCAF1 Binder into Sample Cell ITC1->ITC2 ITC3 Measure Heat Change upon Binding ITC2->ITC3 ITC4 Determine Binding Affinity (KD) and Thermodynamics ITC3->ITC4 CETSA1 Treat Cells with DCAF1 Binder CETSA2 Apply Heat Shock CETSA1->CETSA2 CETSA3 Lyse Cells and Separate Soluble/Aggregated Proteins CETSA2->CETSA3 CETSA4 Quantify Soluble DCAF1 (e.g., Western Blot) CETSA3->CETSA4 CETSA5 Determine Thermal Stabilization (EC50) CETSA4->CETSA5

References

Safety Operating Guide

Proper Disposal of OICR-8268: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the operational and disposal procedures for OICR-8268, a reversible DCAF1 ligand used in research. While a specific Safety Data Sheet (SDS) for this compound was not identified, a safety data sheet for a similar compound suggests it is not classified as a hazardous substance under the Globally Harmonised System (GHS). However, as a novel research compound with a not fully characterized toxicological profile, it is imperative to handle and dispose of this compound with a conservative approach, treating it as potentially hazardous chemical waste.

Recommended Disposal Protocol

Adherence to your institution's Environmental Health and Safety (EHS) guidelines is paramount. The following steps represent a general best-practice approach for the disposal of research chemicals like this compound.

1. Waste Characterization and Segregation:

  • Treat as Chemical Waste: Due to the limited safety data, all this compound waste, including pure compound, solutions, and contaminated materials, should be handled as chemical waste.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS office. This prevents unintended chemical reactions and ensures proper disposal routing.

2. Containerization and Labeling:

  • Use Compatible Containers: Collect all this compound waste in a dedicated, leak-proof, and chemically compatible container with a secure screw-top cap.

  • Proper Labeling: Clearly label the waste container as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's policy. The label must include:

    • The full chemical name: "this compound"

    • An accurate estimation of the concentration and volume

    • The date of accumulation

    • Principal investigator's name and laboratory location

3. Storage:

  • Designated Accumulation Area: Store the sealed waste container in a designated and properly ventilated satellite accumulation area within the laboratory.

  • Secondary Containment: It is highly recommended to place the waste container within a larger, chemically resistant secondary container to mitigate potential spills or leaks.

4. Disposal Request and Pickup:

  • Follow Institutional Procedures: Adhere to your institution's established procedures for requesting the collection of chemical waste by the EHS department.

  • Prohibition of Drain or Trash Disposal: Under no circumstances should this compound or its containers be disposed of down the sanitary sewer or in the regular trash.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound, emphasizing a safety-first approach.

Start This compound Waste Generation Consult Consult Institutional EHS Guidelines and Compound Safety Information Start->Consult Hazardous Treat as Hazardous Chemical Waste Consult->Hazardous Segregate Segregate from other waste streams Hazardous->Segregate Containerize Use a dedicated, labeled, and sealed container Segregate->Containerize Store Store in a designated satellite accumulation area with secondary containment Containerize->Store Request Request pickup by EHS for proper disposal Store->Request

Caption: A workflow for the safe and compliant disposal of this compound.

Quantitative Disposal Parameters

While specific quantitative data for this compound disposal is not available, laboratories should be aware of their institution's general limits for chemical waste. The following table provides a template for documenting these critical parameters, which should be confirmed with your EHS office.

ParameterInstitutional LimitThis compound Specific Action
pH of Aqueous Waste Typically 5.5 - 9.5 for drain disposalDo not dispose of aqueous this compound solutions down the drain. Collect as chemical waste.
Concentration in Waste Container Varies by institutionRecord an estimated concentration on the waste label.
Solid Waste Quantity Varies by institutionCollect all solid this compound waste, including contaminated items, in the designated waste container.
Empty Container Rinsate N/ATriple rinse empty containers with a suitable solvent. Collect the rinsate as chemical waste.

By adhering to these conservative and safety-conscious procedures, laboratory professionals can ensure the responsible management and disposal of the research compound this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize consultation with your institution's Environmental Health and Safety department for definitive guidance.

Essential Safety and Handling Protocols for OICR-8268

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling OICR-8268, a potent and reversible small molecule ligand of DCAF1.[1][2] Due to its potential biological activity and use in cancer research, a comprehensive approach to personal protection, operational procedure, and waste disposal is mandatory to ensure laboratory safety and prevent exposure.[3][4] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to directly answer specific operational questions.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the nature of this compound as a potent small molecule, likely handled as a powder, a comprehensive PPE strategy is crucial. The following table outlines the minimum required PPE for handling this compound. A risk assessment should be conducted for any new or modified procedures.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Provides a robust barrier against skin contact and absorption. Double-gloving minimizes the risk of exposure in the event of a tear or puncture in the outer glove.
Eye and Face Protection Chemical splash goggles and a face shield.[5]Protects eyes and face from splashes of solutions containing the compound and from airborne powder. Safety glasses must meet ANSI Z87.1 standards.[5]
Body Protection Disposable, solid-front, back-closing lab coat.Prevents contamination of personal clothing and skin. A disposable coat eliminates the need for laundering potentially contaminated apparel. For tasks with a higher risk of contamination, a chemical-resistant apron over the lab coat is recommended.
Respiratory Protection A properly fitted N95 respirator or higher, used in a chemical fume hood or other ventilated enclosure.Recommended when handling the powdered form of the compound to prevent inhalation.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound. This procedure should be performed in a designated area, such as a chemical fume hood.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation: Don all required PPE as specified in the table above. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder directly into the tube.

  • Solubilization: In the chemical fume hood, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder to achieve the desired stock concentration.

  • Mixing: Cap the tube securely and vortex until the solid is completely dissolved.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

  • Storage: Store the stock solution at the recommended temperature, typically -20°C or -80°C, in a clearly labeled and secondary container.

  • Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, empty vials, gloves, lab coat) in a designated hazardous waste container.

  • Decontamination: Decontaminate the work area, including the analytical balance and fume hood, with an appropriate solvent (e.g., 70% ethanol) followed by a cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid contamination (gloves, face shield, goggles, lab coat, respirator). Wash hands thoroughly after removing PPE.

Safe Handling Workflow

The following diagram illustrates a step-by-step workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Work Area prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_aliquot Aliquot and Store handle_dissolve->handle_aliquot cleanup_waste Dispose of Waste handle_aliquot->cleanup_waste cleanup_decon Decontaminate Area cleanup_waste->cleanup_decon cleanup_doff Doff PPE cleanup_decon->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: A step-by-step workflow for the safe handling of this compound.

By adhering to these stringent safety and logistical protocols, researchers can mitigate the risks associated with handling the potent small molecule inhibitor this compound, ensuring a safe laboratory environment for all personnel.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.